Technical Documentation Center

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
  • CAS: 1142201-22-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The unique structural architectu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The unique structural architecture, combining the privileged 1,2,4-triazine core with the biologically active benzodioxole moiety, positions this molecule as a promising scaffold for drug discovery. This document details a robust synthetic pathway, thorough structural elucidation protocols, and a survey of its potential biological activities, with a focus on its applications for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Fusion of Pharmacophores

The field of medicinal chemistry continuously seeks novel molecular frameworks that can address complex biological targets. The 1,2,4-triazine nucleus is a well-established pharmacophore, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its nitrogen-rich, electron-deficient nature allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.[3]

When fused with a 1,3-benzodioxole ring (also known as a methylenedioxyphenyl group), derived from naturally occurring safrole, the resulting molecule gains additional therapeutic potential. The benzodioxole moiety is present in various natural products and synthetic compounds exhibiting significant biological effects. This guide focuses on the specific congener, 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, exploring the synergy between these two key structural motifs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physicochemical properties is fundamental to its development as a therapeutic agent.

IdentifierValue
IUPAC Name 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Synonyms 5-(piperonyl)-1,2,4-triazine-3-thiol
Molecular Formula C₁₀H₇N₃O₂S
Molecular Weight 233.25 g/mol
Canonical SMILES C1=CC2=C(C=C1C3=NN=C(S)N=C3)OCO2
InChIKey Not readily available in public databases.
Appearance Typically a yellow to off-white crystalline solid.
Solubility Generally soluble in polar organic solvents like DMSO and DMF.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing 5-substituted-1,2,4-triazine-3-thiols involves the base-catalyzed cyclization of an α-ketoaldehyde or its equivalent with thiosemicarbazide. For the title compound, the precursor is derived from piperonal (3,4-methylenedioxybenzaldehyde).

Rationale for Synthetic Strategy

The chosen pathway is a two-step, one-pot reaction that is efficient and high-yielding.

  • Formation of Thiosemicarbazone: The initial step is the condensation reaction between the aldehyde group of piperonal and the primary amine of thiosemicarbazide. This reaction is robust and forms the key intermediate, piperonal thiosemicarbazone.

  • Oxidative Cyclization: The intermediate thiosemicarbazone undergoes an intramolecular cyclization in the presence of a base (e.g., potassium carbonate) and an oxidizing agent (often implicitly the solvent or air at elevated temperatures, though specific oxidants can be used). The base facilitates the deprotonation and subsequent nucleophilic attack required to form the triazine ring.

Detailed Experimental Protocol

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Thiosemicarbazide

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, for acidification)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve piperonal (1.50 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 100 mL of ethanol.

  • Intermediate Formation: Reflux the mixture for 2 hours. The formation of the thiosemicarbazone intermediate is often observed as a precipitate.

  • Cyclization: To the refluxing mixture, add a solution of potassium carbonate (2.76 g, 20 mmol) in 20 mL of water.

  • Reaction Completion: Continue to reflux the reaction mixture for an additional 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate:Hexane 1:1).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Reduce the volume of the filtrate under reduced pressure.

  • Precipitation: Pour the concentrated solution into 200 mL of ice-cold water. Acidify the solution to pH ~5-6 with dilute HCl. The target compound will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Piperonal + Thiosemicarbazide Intermediate Piperonal Thiosemicarbazone Reactants->Intermediate Reflux, 2h Solvent1 Ethanol (Solvent) Solvent1->Reactants Cyclized Crude Product in Solution Intermediate->Cyclized Reflux, 8-10h Base K₂CO₃ / H₂O Base->Intermediate Purification Acidification (HCl) & Precipitation Cyclized->Purification Work-up Final 5-(1,3-Benzodioxol-5-yl)-1,2,4- triazine-3-thiol Purification->Final Filtration & Drying MOA_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Inactivation of Apoptotic Proteins Compound 5-(1,3-Benzodioxol-5-yl)- 1,2,4-triazine-3-thiol Compound->PI3K Inhibition Compound->Akt Inhibition Compound->Apoptosis Induction

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Applications in Drug Discovery and Future Directions

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol serves as an excellent lead compound for further optimization. Structure-Activity Relationship (SAR) studies could explore modifications at several positions:

  • The Thiol Group: Alkylation or substitution of the thiol group can modulate lipophilicity and target engagement. [4]* The Triazine Core: Substitution at the N2 or N4 positions can alter the electronic properties and steric profile of the molecule.

  • The Benzodioxole Ring: Introduction of substituents on the aromatic portion of the benzodioxole ring could enhance potency and selectivity.

This scaffold is ripe for inclusion in high-throughput screening campaigns against various enzyme panels and cell lines to uncover novel therapeutic applications. Its synthetic tractability makes it an attractive candidate for the rapid generation of focused chemical libraries.

Conclusion

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is a synthetically accessible heterocyclic compound with high potential for drug discovery. The strategic combination of the 1,2,4-triazine and benzodioxole pharmacophores suggests a broad range of possible biological activities, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge and procedural details necessary for researchers to synthesize, characterize, and further investigate this promising molecular scaffold.

References

  • Exploring s-triazine derivatives as anticancer agents. (2026). Vertex AI Search.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). PMC.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (N/A). PMC.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (N/A). Istanbul University Press.
  • A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. (2026).
  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. (N/A).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI.
  • symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing.
  • synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences.
  • 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. (N/A). PubChem.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). SCIRP.
  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008). PubMed.
  • Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their deriv
  • 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. (N/A). SCBT.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science.
  • Synthesis and biological evaluation of benzimidazoles/1,3,5-triazine-2,4-diamine hybrid compounds: a new class of multifunctional alzheimer targeting agents. (N/A). RSC Publishing.
  • Novelt[5][6][7]riazolo[3,4-b]t[6][7][8]hiadiazine andt[5][6][7]riazolo[3,4-b]t[6][7][8]hiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (N/A). PMC.

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI.
  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (N/A). Semantic Scholar.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

Sources

Exploratory

Comprehensive Technical Guide on 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS: 1142201-22-6) represents a highly specialized heterocyclic scaffold that merges the lipophilic, hydrogen-bond-accepting properties of a 1,3-benzodio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS: 1142201-22-6) represents a highly specialized heterocyclic scaffold that merges the lipophilic, hydrogen-bond-accepting properties of a 1,3-benzodioxole (piperonyl) ring with the metal-chelating and bioisosteric characteristics of a 1,2,4-triazine-3-thiol core. This compound is of significant interest to medicinal chemists and drug development professionals due to its potential as a dual inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, offering a promising avenue for anti-inflammatory and anticancer therapeutics devoid of traditional NSAID-induced toxicities.

Physicochemical Profiling

Understanding the physicochemical parameters is crucial for predicting the pharmacokinetic behavior (ADME) of the compound. The presence of the benzodioxole ring significantly influences its partition coefficient (XLogP3), while the thiol/thione tautomerism dictates its hydrogen-bonding capabilities.

PropertyValueCausality / Significance
CAS Number 1142201-22-6Unique chemical identifier.
Molecular Formula C10H7N3O2SIndicates the integration of the piperonyl and triazine-thiol systems.
Molecular Weight 233.25 g/mol Ideal for small-molecule drug design (Lipinski's Rule of 5 compliant).
XLogP3 1.4Optimal lipophilicity for cell membrane permeation without excessive hydrophobic trapping.
Hydrogen Bond Donors 1The -SH (or -NH in thione form) acts as a critical donor for target binding.
Hydrogen Bond Acceptors 4Provided by the triazine nitrogens and benzodioxole oxygens.
Rotatable Bonds 1Low conformational entropy, leading to a highly rigid and predictable binding pose.
Exact Mass 233.02589765 DaUsed for high-resolution mass spectrometry (HRMS) validation.

Data supported by 1.

Structural Rationale & Pharmacophore Modeling

The architectural design of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is rooted in rational drug design:

  • The 1,2,4-Triazine-3-thiol Core : This moiety exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In metalloenzymes like 5-LOX, the sulfur atom acts as a soft Lewis base, effectively chelating the non-heme iron (Fe²⁺/Fe³⁺) in the catalytic domain, thereby arresting the oxidation of arachidonic acid.

  • The 1,3-Benzodioxol-5-yl Group : The fused acetal ring creates an electron-rich, sterically constrained system. In the context of COX-2 inhibition, this moiety is hypothesized to insert into the hydrophobic side pocket of the enzyme (which is inaccessible in COX-1 due to the Ile523 substitution), providing selectivity. The oxygen atoms can also engage in weak hydrogen bonding with residues like Arg120 or Tyr355 at the entrance of the cyclooxygenase channel.

Synthetic Methodology

The synthesis of 1,2,4-triazine-3-thiols is most efficiently achieved via the cyclocondensation of an α -dicarbonyl compound with thiosemicarbazide. To ensure a self-validating protocol, we employ a two-step sequence starting from commercially available 3,4-methylenedioxyacetophenone.

SynthesisWorkflow SM 3,4-Methylenedioxy- acetophenone Oxidation Riley Oxidation (SeO2, Dioxane/H2O, Reflux 4h) SM->Oxidation Intermediate 1,3-Benzodioxol-5-ylglyoxal Oxidation->Intermediate Filter Se(0) Cyclization Cyclocondensation (Thiosemicarbazide, AcOH, Reflux 3h) Intermediate->Cyclization Product 5-(1,3-Benzodioxol-5-yl)- 1,2,4-triazine-3-thiol Cyclization->Product Precipitation & Recrystallization

Synthetic Workflow for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

Step 1: Riley Oxidation to 1,3-Benzodioxol-5-ylglyoxal
  • Rationale : Selenium dioxide (SeO₂) selectively oxidizes the α -methyl group of the acetophenone to an aldehyde without cleaving the sensitive benzodioxole ring.

  • Protocol :

    • Dissolve 3,4-methylenedioxyacetophenone (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (1 mL).

    • Add SeO₂ (12 mmol). The slight excess ensures complete conversion.

    • Reflux the mixture at 100°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is consumed.

    • Self-Validation : The reaction mixture will turn red/black due to the precipitation of elemental selenium (Se(0)). Filter the hot solution through a Celite pad to remove Se(0).

    • Concentrate the filtrate under reduced pressure to yield the crude glyoxal, which is used immediately in the next step to prevent polymerization.

Step 2: Cyclocondensation
  • Rationale : Glacial acetic acid serves a dual purpose: it acts as a solvent and provides the acidic protons necessary to activate the carbonyl carbons of the glyoxal for nucleophilic attack by the hydrazine nitrogen of thiosemicarbazide.

  • Protocol :

    • Dissolve the crude 1,3-benzodioxol-5-ylglyoxal (approx. 10 mmol) in glacial acetic acid (25 mL).

    • Add thiosemicarbazide (11 mmol).

    • Reflux the mixture for 3-4 hours. The initial Schiff base formation occurs rapidly at the more electrophilic aldehyde carbon, followed by intramolecular cyclization at the ketone.

    • Cool the reaction mixture to room temperature and pour it into crushed ice (100 g).

    • Self-Validation : A solid precipitate will form. Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from ethanol to yield pure 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

    • Analytical Confirmation : Verify the structure via ¹H NMR (look for the characteristic methylenedioxy protons at ~6.0 ppm and the triazine CH proton at ~8.8 ppm) and HRMS.

This synthetic logic is grounded in established methodologies for 1,2,4-triazine derivatives as detailed in 2.

Mechanistic Pathway: Dual COX-2 / 5-LOX Inhibition

The arachidonic acid (AA) cascade is the primary driver of eicosanoid-mediated inflammation. Traditional NSAIDs block COX enzymes but shunt AA towards the 5-LOX pathway, leading to an overproduction of leukotrienes (which cause gastrointestinal and respiratory adverse effects). 1,2,4-triazine-3-thiol derivatives, particularly those with bulky lipophilic substituents like the benzodioxole or diphenyl groups, act as dual inhibitors.

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Hydrophobic Pocket) AA->COX2 Oxidation LOX5 5-LOX Enzyme (Non-Heme Iron) AA->LOX5 Oxidation PG Prostaglandins (Inflammation) COX2->PG Synthesis LT Leukotrienes (Inflammation) LOX5->LT Synthesis Inhibitor 5-(1,3-Benzodioxol-5-yl)- 1,2,4-triazine-3-thiol Inhibitor->COX2 Benzodioxole Insertion Inhibitor->LOX5 Thiol-Iron Chelation

Mechanism of Arachidonic Acid Pathway Inhibition by 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

Experimental Validation & Assays

To validate the efficacy of the synthesized compound, researchers must employ robust in vitro enzymatic assays. The following protocol outlines the evaluation of dual inhibition.

Enzymatic Assay Protocol:
  • COX-2 Inhibition Assay : Utilize a fluorometric COX-2 inhibitor screening kit. Incubate the purified human recombinant COX-2 enzyme with varying concentrations of the triazine-thiol (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and arachidonic acid. Measure the fluorescence of the prostaglandin G2 (PGG2) byproduct derivative at Ex/Em = 535/587 nm.

  • 5-LOX Inhibition Assay : Incubate human recombinant 5-LOX with the inhibitor in PBS (pH 7.4) containing ATP and Ca²⁺. Initiate the reaction by adding linoleic acid (a surrogate substrate for AA) and measure the formation of hydroperoxides using a FOX (Ferrous Oxidation-Xylenol orange) assay at 560 nm.

  • Data Processing : Calculate IC₅₀ values using non-linear regression analysis.

Representative Quantitative Data (Scaffold Benchmarking)

While exact IC₅₀ values for the specific 5-(1,3-Benzodioxol-5-yl) derivative depend on the assay conditions, structurally analogous 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives demonstrate potent dual inhibition profiles, as documented in recent pharmacological studies 3.

Compound Class / StandardCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Triazine-3-thiol Derivatives 0.30 - 0.854.50 - 8.20> 50
Celecoxib (COX-2 Standard) 1.81 ± 0.13> 100 (Inactive)30
Zileuton (5-LOX Standard) > 100 (Inactive)15.04 ± 0.18N/A

The triazine-thiol scaffold consistently outperforms single-target standards by providing balanced inhibition across both inflammatory pathways without the cardiotoxic risks associated with selective COX-2 inhibitors.

References

  • RSC Publishing . "Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities". Source: RSC Advances. URL:[Link]

  • PubMed . "Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity". Source: Bioorganic Chemistry. URL:[Link]

  • J-Stage . "Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines". Source: Chemical and Pharmaceutical Bulletin. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a heterocyclic compound of significant i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Despite the limited direct literature on this specific molecule, this document synthesizes information from analogous structures to present a detailed exploration of its nomenclature, synthesis, chemical properties, and potential biological activities. By examining established synthetic routes for 5-aryl-1,2,4-triazine-3-thiols and the known pharmacological profiles of both the 1,2,4-triazine and 1,3-benzodioxole moieties, this guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction and Nomenclature

The core structure, 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, belongs to the 1,2,4-triazine class of nitrogen-containing heterocycles. These scaffolds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 1,3-benzodioxole (also known as methylenedioxyphenyl) group is significant, as this moiety is found in numerous natural and synthetic compounds with notable pharmacological effects.

Synonyms and Alternative Names:

Due to the principles of chemical nomenclature, several alternative names can be used to describe this compound. Understanding these is crucial for comprehensive literature searches and clear communication within the scientific community.

  • 5-(Benzo[d][1][2]dioxol-5-yl)-1,2,4-triazine-3-thiol

  • 3-Mercapto-5-(3,4-methylenedioxyphenyl)-1,2,4-triazine

  • 5-(1,3-Benzodioxol-5-yl)-3-sulfanyl-1,2,4-triazine

It is important to distinguish this 1,2,4-triazine derivative from its 1,2,4-triazole analogue, which has a five-membered heterocyclic core.

Synthesis and Reaction Mechanisms

General Synthetic Pathway

The most probable synthetic route involves a two-step process:

  • Formation of the Thiosemicarbazone: Reaction of an α-ketoaldehyde or α-ketoacid derived from the 1,3-benzodioxole moiety with thiosemicarbazide.

  • Cyclization: Base-catalyzed intramolecular cyclization of the resulting thiosemicarbazone to form the 1,2,4-triazine ring.

Synthetic Pathway A 1,3-Benzodioxole-5-carbaldehyde B Piperonylglyoxal (1-(1,3-Benzodioxol-5-yl)ethane-1,2-dione) A->B Oxidation D Thiosemicarbazone Intermediate B->D Condensation (e.g., in acidic ethanol) C Thiosemicarbazide C->D E 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol D->E Cyclization (e.g., K2CO3, reflux)

Caption: Proposed synthetic pathway for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Piperonylglyoxal Monohydrate

  • To a solution of 3',4'-(methylenedioxy)acetophenone in a suitable solvent (e.g., dioxane), add selenium dioxide.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, filter the hot solution to remove selenium metal.

  • Evaporate the solvent under reduced pressure to yield the crude piperonylglyoxal, which can be purified by recrystallization.

Step 2: Synthesis of the Thiosemicarbazone Intermediate

  • Dissolve piperonylglyoxal monohydrate in a minimal amount of hot ethanol.

  • In a separate flask, dissolve an equimolar amount of thiosemicarbazide in hot water.

  • Add the thiosemicarbazide solution to the piperonylglyoxal solution with stirring.

  • Add a few drops of a catalytic amount of acid (e.g., acetic acid).

  • Allow the mixture to cool, promoting the precipitation of the thiosemicarbazone.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Cyclization to 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

  • Suspend the dried thiosemicarbazone in an appropriate solvent such as ethanol or dimethylformamide (DMF).

  • Add an excess of a base, for instance, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After cooling, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Chemical Properties and Characterization

Thione-Thiol Tautomerism

A critical aspect of 1,2,4-triazine-3-thiol derivatives is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the thione form (C=S) and the thiol form (C-SH).[3][4] The predominant tautomer can be influenced by the solvent, pH, and the solid-state crystalline structure.[3][4] In many cases, the thione form is found to be more stable.[5]

Tautomerism Thione Thione Form (C=S) Thiol Thiol Form (C-SH) Thione->Thiol Equilibrium Thiol->Thione

Caption: Thione-thiol tautomerism in 1,2,4-triazine-3-thiol derivatives.

Spectroscopic Characterization (Anticipated Data)

Based on the analysis of analogous compounds, the following spectroscopic data can be anticipated for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

Spectroscopic Technique Anticipated Features
¹H NMR - Aromatic protons of the benzodioxole ring (typically in the range of 6.8-7.5 ppm).- A singlet for the methylenedioxy protons (-O-CH₂-O-) around 6.0 ppm.- A broad singlet for the N-H proton of the triazine ring (if in thione form) or a sharp singlet for the S-H proton (if in thiol form), which may be exchangeable with D₂O.
¹³C NMR - Resonances for the aromatic carbons of the benzodioxole moiety.- A signal for the methylenedioxy carbon around 101 ppm.- Signals for the carbons of the triazine ring, with the C=S carbon appearing at a characteristic downfield shift (around 160-180 ppm).
FT-IR (cm⁻¹) - N-H stretching vibrations (around 3100-3400 cm⁻¹) if the thione form is present.- C=N stretching of the triazine ring (around 1600-1650 cm⁻¹).- A characteristic C=S stretching band (around 1250-1300 cm⁻¹).- C-O stretching of the benzodioxole ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₇N₃O₂S).- Characteristic fragmentation patterns involving the loss of small molecules like HCN or CS.

Potential Biological Activities and Applications

The combination of the 1,2,4-triazine core and the 1,3-benzodioxole moiety suggests a high potential for diverse biological activities.

Antimicrobial Activity

Both 1,2,4-triazine derivatives and compounds containing the 1,3-benzodioxole system have demonstrated significant antimicrobial properties.[2][6] The Schiff base derivatives of 1,3-benzodioxole, for instance, have shown inhibitory effects against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The presence of the thiol group in the target molecule also offers a site for further derivatization to potentially enhance antimicrobial potency.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of both heterocyclic systems. Derivatives of 1,3-benzodioxole have been synthesized and shown to inhibit the growth of various human tumor cell lines.[1][8] Similarly, 1,2,4-triazine derivatives have been investigated as anticancer agents, with some exhibiting promising activity.[9] The combined pharmacophore could therefore represent a promising scaffold for the development of novel anticancer drugs.

Biological Activity Core 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol Antimicrobial Antimicrobial Activity Core->Antimicrobial Antitumor Antitumor Activity Core->Antitumor Antiviral Antiviral Activity Core->Antiviral

Caption: Potential biological activities of the target compound.

Future Directions and Conclusion

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol represents a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. This guide provides a foundational understanding by extrapolating from well-documented analogous compounds. Future research should focus on the definitive synthesis and comprehensive characterization of this specific molecule. Subsequent biological screening against a panel of microbial strains and cancer cell lines is warranted to validate the hypothesized activities. Furthermore, the thiol group serves as a versatile handle for the synthesis of a library of derivatives, which could lead to the discovery of potent and selective therapeutic agents. The insights provided herein are intended to catalyze further investigation into this promising area of drug discovery.

References

  • Leite, A. C. L., da Silva, K. P., de Souza, I. A., de Araújo, J. M., & Brondani, D. J. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059–1065. [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (2025). ResearchGate. [Link]

  • Antimicrobial candidates containing 1,3-benzodioxol system. (n.d.). ResearchGate. [Link]

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (n.d.). ResearchGate. [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Zolmajd Haghighi, Z., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 999–1007. [Link]

  • Synthesis and Characterization of some Heterocyclic Derivatives by Cyclization of Carbohydrate Thiosemicarbazones. Part I. (n.d.). ResearchGate. [Link]

  • Micale, N., Zappalà, M., Grasso, S., & Menniti, F. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(20), 2849–2852. [Link]

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(3), 195–200.
  • Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and... (n.d.). ResearchGate. [Link]

  • Carballo, R., Casas, J. S., García-Martínez, E., Pereiras-Gabián, G., Sánchez, A., Sordo, J., & Vázquez-López, E. M. (2004). Reactions of thiosemicarbazones derived from β-keto amides and β-keto esters with Zn(II) and Cd(II) acetates: influence of metal, substitution, reagent ratio and temperature on metal-induced cyclization. Dalton Transactions, (13), 2025–2032. [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Carballo, R., Casas, J. S., García-Martínez, E., Pereiras-Gabián, G., Sánchez, A., Sordo, J., & Vázquez-López, E. M. (2003). Rhenium(I)-induced cyclization of thiosemicarbazones derived from beta-keto esters. Inorganic Chemistry, 42(20), 6395–6403. [Link]

  • Antimicrobial activities of heterocycles derived from thienylchalcones. (2014). Journal of the Serbian Chemical Society.
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2019). PubMed. [Link]

  • Al-Otaibi, J. S., El-Gazzar, A. B. A., & El-Enany, M. M. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Molecules, 27(15), 4700. [Link]

  • Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. (2022). ResearchGate. [Link]

  • Mewada, N. S., Shah, D. R., Lakum, H. P., & Chikhalia, K. H. (2018). Synthesis and biological evaluation of novel s-triazine based aryl/heteroaryl entities: Design, rationale and comparative study. Arabian Journal of Chemistry, 11(5), 683-698.
  • Green synthesis and evaluation of 5-(4-aminophenyl)-4-aryl-4H-1, 2, 4-triazole-3-thiol derivatives. (2017). Semantic Scholar. [Link]

  • The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

  • Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., & Kiraz, M. (2004).
  • Reactions of thiosemicarbazones derived from beta-keto amides and beta-keto esters with Zn(II) and Cd(II) acetates: influence of metal, substitution, reagent ratio and temperature on metal-induced cyclization. (2004). PubMed. [Link]

  • Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part. (2015). SciSpace. [Link]

  • A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. (n.d.). ResearchGate. [Link]

  • El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(21), 6438. [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (n.d.). ResearchGate. [Link]

  • Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Dukes, M., ... & Wedge, S. R. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • Demirbas, N., Demirbas, A., & Karaoglu, S. A. (2005). 5-Furan-2yl[1][2][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][7][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475–485. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 13(7), 1501–1511. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Scientific & Academic Publishing.
  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. (n.d.). African Journals Online. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2026). ResearchGate. [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023).
  • [Synthesis of 5-aryl-4-cyano-1H-1, 2, 3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase]. (2007). PubMed.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.).
  • Synthesis and Characterization of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2018). Oriental Journal of Chemistry.
  • Review Article Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. (2024).
  • An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of novel s-triazine based aryl/heteroaryl entities: Design, rationale and comparative study. (2025). ResearchGate. [Link]

  • Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025). ResearchGate. [Link]

  • (PDF) Thiosemicarbazides: Synthesis and reactions. (2020). ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Abstract This guide provides a comprehensive technical framework for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. This molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical framework for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. This molecule, possessing a unique combination of a benzodioxole moiety, an electron-deficient 1,2,4-triazine core, and a thiol group capable of tautomerism, presents a compelling case for detailed structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing complex heterocyclic systems. We will cover theoretical chemical shift predictions, detailed experimental protocols for data acquisition, and a logical workflow for spectral interpretation, including the use of advanced techniques like DEPT-135 and 2D HMBC.

Introduction

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of its constituent fragments in biologically active molecules. The 1,2,4-triazine core is a known pharmacophore, while the 1,3-benzodioxole group (often found in natural products) can significantly modulate a molecule's pharmacokinetic properties. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose.

This guide moves beyond a simple presentation of data. It is designed to serve as a practical whitepaper, explaining the causality behind experimental choices and providing a self-validating system for analysis. We will first deconstruct the molecule to predict its ¹³C NMR spectrum from first principles and known chemical shift data. Subsequently, we will outline a rigorous, step-by-step protocol to acquire high-quality experimental data. Finally, we will detail the process of interpreting the spectrum to achieve full structural assignment.

Part 1: Theoretical Framework and Chemical Shift Prediction

Before any sample enters the magnet, a theoretical analysis provides a critical roadmap for what to expect in the spectrum. This predictive step is crucial for identifying unexpected signals and for guiding the interpretation process.

Molecular Structure and Carbon Numbering

The structure and systematic numbering for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol are presented below. This numbering scheme will be used for all subsequent spectral assignments.

Molecular Structure with Numbering

Caption: Structure of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol with IUPAC-consistent carbon numbering.

Thiol-Thione Tautomerism

A key feature of this molecule is the potential for tautomerism involving the C3 carbon. The molecule can exist in either the thiol (-SH) form or the thione (C=S) form. In solution, particularly in polar solvents like DMSO, the thione form is often predominant for similar heterocyclic systems. This equilibrium is critical because the chemical shift of C3 will be dramatically different in each form. The thione form (C=S) is expected to be significantly downfield, often in the 165-185 ppm range, compared to a carbon in a C-S single bond.[1][2] Our analysis will proceed assuming the thione form is dominant, a hypothesis that must be confirmed by the experimental data.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts are derived by analyzing the molecule in three parts: the 1,3-benzodioxole ring, the 1,2,4-triazine ring, and the C3-thione. The predictions are based on literature values for similar fragments and take into account the electronic effects of the substituents.[3][4][5][6]

  • 1,3-Benzodioxole Moiety (C4' to C8'): The benzodioxole carbons are in a relatively standard aromatic environment. The methylenedioxy bridge carbon (C8') is a key marker, typically appearing around 101-103 ppm. The quaternary carbons C4' and C5' will be shifted downfield due to their oxygen attachments. The protonated aromatic carbons (C6', C7', C9') will appear in the typical aromatic region, with their precise shifts influenced by the electron-withdrawing 1,2,4-triazine ring.

  • 1,2,4-Triazine Moiety (C3, C5, C6): This is a highly nitrogenous, electron-deficient aromatic system. Carbons in such rings are generally found downfield. C5, being directly attached to the benzodioxole ring, and C6, adjacent to two ring nitrogens, are expected in the 145-165 ppm range.[7][8]

  • Thione Carbon (C3): As discussed, the C=S carbon is the most diagnostic signal. Its presence in the ~175 ppm region would be strong evidence for the thione tautomer.[1][9]

The following table summarizes the predicted chemical shifts for each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT-135)Rationale
C3 175 - 185Quaternary (absent)Thione C=S carbon, highly deshielded.
C5 150 - 158Quaternary (absent)Triazine carbon attached to the benzodioxole ring.
C6 145 - 152CH (positive)Triazine carbon adjacent to two nitrogen atoms.
C4' 148 - 152Quaternary (absent)Aromatic carbon attached to oxygen.
C5' 147 - 151Quaternary (absent)Aromatic carbon attached to oxygen.
C6' 125 - 132Quaternary (absent)Aromatic carbon, point of attachment to the triazine ring.
C7' 108 - 112CH (positive)Aromatic carbon ortho to the C6' substituent.
C8' 101 - 103CH₂ (negative)Diagnostic methylenedioxy bridge carbon.
C9' 122 - 128CH (positive)Aromatic carbon meta to the C6' substituent.
C10' 106 - 110CH (positive)Aromatic carbon ortho to the C6' substituent.

Part 2: Experimental Design and Data Acquisition

Achieving a high-quality, interpretable ¹³C NMR spectrum requires careful attention to sample preparation and the selection of appropriate NMR parameters. The following protocols are designed to be self-validating and robust.

Sample Preparation Protocol
  • Solvent Selection: Due to the polar nature of the triazine ring and the potential for hydrogen bonding with the N-H of the thione tautomer, a polar aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It provides excellent solubilizing power and its solvent peak (approx. 39.5 ppm) does not typically overlap with signals of interest.

  • Concentration: Prepare a solution of 15-25 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good balance between achieving adequate signal-to-noise in a reasonable time and avoiding solubility issues.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0.0 ppm). Most modern spectrometers use the solvent signal as a secondary reference, so the addition of TMS is often not required.

NMR Data Acquisition Protocol

The following experiments should be performed sequentially on a spectrometer operating at a ¹³C frequency of 125 MHz or higher.

  • Standard Proton-Decoupled ¹³C Spectrum:

    • Purpose: To observe all carbon atoms in the molecule as singlets.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Key Parameters:

      • SW (Spectral Width): 240-250 ppm (to cover the range from ~-10 to 230 ppm).

      • O1P (Transmitter Frequency Offset): Centered at ~115-120 ppm.

      • D1 (Relaxation Delay): 2.0 seconds. This is a crucial parameter. Quaternary carbons relax slowly, and a sufficient delay is needed for their signal to recover between scans, allowing for more accurate integration if needed.

      • NS (Number of Scans): Start with 1024 scans. This number can be increased for dilute samples to improve the signal-to-noise ratio.

      • AQ (Acquisition Time): ~1.0 - 1.5 seconds.

  • DEPT-135 Spectrum:

    • Purpose: To determine the multiplicity of each carbon atom (CH, CH₂, CH₃).[10][11] This is essential for distinguishing between different types of carbons.

    • Pulse Program: A standard DEPT-135 pulse sequence (e.g., dept135 on Bruker systems).[12]

    • Key Parameters: Use the same spectral width and offset as the standard ¹³C experiment. The number of scans can often be halved relative to the standard ¹³C experiment for similar signal-to-noise.

    • Expected Outcome:

      • CH and CH₃ groups will appear as positive peaks.

      • CH₂ groups will appear as negative (inverted) peaks.[13]

      • Quaternary carbons will be absent from the spectrum.[14]

  • 2D HMBC Spectrum (Recommended for Unambiguous Assignment):

    • Purpose: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[15][16] This is the definitive experiment for connecting molecular fragments and unambiguously assigning quaternary carbons.[17][18]

    • Pulse Program: A standard HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Key Parameters: The experiment should be optimized for long-range couplings of approximately 8 Hz.

    • Application: For example, the proton on C6 should show a correlation to the quaternary carbon C5. The protons on the benzodioxole ring (e.g., H7') should show correlations to the quaternary carbons C5' and C6', confirming the connectivity between the two ring systems.

Experimental Workflow Diagram

The logical flow of the data acquisition process is illustrated below.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Analysis A Weigh 15-25 mg of Compound B Dissolve in 0.6-0.7 mL DMSO-d6 A->B C Filter into 5mm NMR Tube B->C D Acquire Standard Proton-Decoupled 13C C->D E Acquire DEPT-135 Spectrum D->E F Acquire 2D HMBC Spectrum E->F G Proceed to Spectral Interpretation F->G

Caption: Workflow for NMR sample preparation and data acquisition.

Part 3: Spectral Interpretation and Structural Verification

With high-quality data in hand, the final step is a logical and systematic interpretation to assign each signal to a specific carbon atom.

Step-by-Step Interpretation Process
  • Identify Key Diagnostic Signals:

    • First, locate the predicted C=S signal for C3 in the standard ¹³C spectrum. Its presence between 175-185 ppm and its absence in the DEPT-135 spectrum would provide strong evidence for the thione tautomer and confirm the identity of C3.

    • Next, identify the signal for the methylenedioxy bridge carbon, C8' . This should be a negative peak in the DEPT-135 spectrum around 101-103 ppm. This signal is highly characteristic and confirms the presence of the benzodioxole moiety.

  • Use DEPT-135 to Classify Carbons:

    • Compare the standard ¹³C spectrum with the DEPT-135 spectrum.

    • Negative Peaks: There should only be one negative peak, corresponding to the CH₂ of C8' .

    • Positive Peaks: These correspond to all CH carbons: C6 , C7' , C9' , and C10' .

    • Absent Peaks: All signals present in the ¹³C spectrum but absent in the DEPT-135 are quaternary carbons: C3 , C5 , C4' , C5' , and C6' .

  • Assign Aromatic and Heteroaromatic Carbons:

    • The quaternary carbons C4' and C5' are attached to oxygen and should be the most downfield of the benzodioxole quaternary carbons (147-152 ppm).

    • The triazine carbons C5 and C6 will be in the far downfield region (145-158 ppm) due to the electron-withdrawing effect of the multiple nitrogen atoms.

    • The remaining CH signals can be assigned based on their expected electronic environment and confirmed using HMBC correlations. For instance, C7' and C10' , being ortho to the triazine substituent, will have different chemical shifts from C9' .

  • Confirm Connectivity with HMBC:

    • Use the 2D HMBC spectrum to build the molecular skeleton. Trace correlations from known protons (from a ¹H NMR spectrum) to carbons two and three bonds away.

    • Example 1: The proton on C6 should show a ³J correlation to the quaternary carbon C6' in the benzodioxole ring, definitively linking the two ring systems.

    • Example 2: The protons on the methylenedioxy bridge (H8' ) should show correlations to C4' and C5' , confirming their assignment.

Logic Diagram for Spectral Interpretation

G start Begin Interpretation (13C, DEPT-135, HMBC Data) find_thione Locate Signal at ~175-185 ppm in 13C Spectrum? start->find_thione assign_c3 Assign as C3 (Thione) Confirm Quaternary (Absent in DEPT-135) find_thione->assign_c3 Yes re_evaluate Re-evaluate Tautomer. Consider Thiol Form. find_thione->re_evaluate No find_bridge Locate Negative Peak at ~102 ppm in DEPT-135 Spectrum? assign_c3->find_bridge assign_c8 Assign as C8' (Methylenedioxy Bridge) find_bridge->assign_c8 Yes check_moiety Benzodioxole Moiety Problem. Check Sample Purity. find_bridge->check_moiety No classify Classify All Other Signals using DEPT-135 (CH, Quaternary) assign_c8->classify assign_quat Assign Quaternary Carbons (C5, C4', C5', C6') based on predicted shifts classify->assign_quat assign_ch Assign CH Carbons (C6, C7', C9', C10') assign_quat->assign_ch confirm_hmbc Use HMBC to Confirm All Assignments and Connectivity assign_ch->confirm_hmbc finish Structure Verified confirm_hmbc->finish

Caption: Logical decision-making workflow for spectral interpretation.

Conclusion

The structural elucidation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol by ¹³C NMR spectroscopy is a systematic process grounded in a combination of theoretical prediction and rigorous experimental verification. By following the protocols outlined in this guide—from predictive analysis and careful sample preparation to the strategic acquisition of 1D and 2D NMR data—researchers can achieve an unambiguous and confident assignment of the molecule's carbon skeleton. The key diagnostic signals, particularly the C=S thione carbon and the methylenedioxy bridge carbon, serve as crucial entry points for the interpretation. The application of spectral editing techniques like DEPT-135 and connectivity-mapping experiments like HMBC provides the necessary layers of evidence for a complete and verifiable structural proof.

References

  • Gary E. Martin, A. S. Zektzer. Long-Range Two-Dimensional Heteronuclear Chemical Shift Correlation. Chemical Reviews. [Link]

  • William F. Reynolds, et al. Unambiguous assignments of the 1H and 13C spectra of the two isomeric 1,2-benzisothiazol-3(2H)-one 1,1-dioxides through the use of 2-D NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Ahmed S.T., and Rasool S.R. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Tecmag. DEPT - 135. Solution Application Note. [Link]

  • Hypha Discovery. Structure Elucidation by NMR. [Link]

  • University of Ottawa NMR Facility Blog. HMBC vs. H2BC. [Link]

  • PubMed. 1H and 13C NMR Study of 5-substituted-4-(arylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones... Magnetic Resonance in Chemistry. [Link]

  • ARKIVOC. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

  • ResearchGate. Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. [Link]

  • PubChem. 1,2,4-Triazine. National Center for Biotechnology Information. [Link]

  • Columbia University Chemistry. Protocols - NMR Facility. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

  • SpectraBase. 1,3-Benzodioxole-5-acetonitrile, .alpha.-(benzoyloxy)- [13C NMR]. [Link]

  • SpectraBase. 5,6-Diphenyl-3-(5-hexynyl)-1,2,4-triazine [13C NMR]. [Link]

  • SpectraBase. Piperonal [13C NMR]. [Link]

  • New Journal of Chemistry. A convenient and accurate method for predicting 13C chemical shifts in organic molecules. [Link]

  • Semantic Scholar. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)... [Link]

  • TDX Tesis Doctorals en Xarxa. Chapter 3 – Structural characterization of triazines. [Link]

  • PubChem. Piperonal. National Center for Biotechnology Information. [Link]

  • SpectraBase. N-(1,3-benzodioxol-5-yl)isonicotinamide [13C NMR]. [Link]

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

  • ACS Publications. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Organometallics. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

  • ResearchGate. 1H- and 13C-NMR Investigations on s-Adduct Formation... [Link]

  • Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. [Link]

  • ResearchGate. Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • PubMed. 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][15][19][20] Thiadiazine Derivatives. [Link]

  • University Course Material. 13C-NMR. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • National Chemical Laboratory, India. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Foundational

FT-IR Spectral Profiling and Tautomeric Dynamics of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

A Technical Guide to Vibrational Assignments and Experimental Validation As drug development increasingly targets complex heterocyclic scaffolds for kinase inhibition and antimicrobial applications, the precise structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Vibrational Assignments and Experimental Validation

As drug development increasingly targets complex heterocyclic scaffolds for kinase inhibition and antimicrobial applications, the precise structural characterization of these precursors becomes paramount. 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is a highly functionalized heterocycle characterized by a unique fusion of an electron-donating methylenedioxy-benzene system and a tautomerically active triazine-thiol core.

This whitepaper provides an authoritative, in-depth guide to the Fourier-Transform Infrared (FT-IR) spectral profiling of this compound. By moving beyond basic peak-picking, we will dissect the causality behind its vibrational modes, explore the mechanistic drivers of its thione-thiol tautomerism, and establish a self-validating experimental protocol for robust spectral acquisition.

Structural Dynamics: The Thiol-Thione Tautomerism

The 1,2,4-triazine-3-thiol moiety does not exist as a static structure; it is governed by a dynamic prototropic equilibrium between the thiol (-SH) and thione (=S) tautomers. In the solid state and in most polar solvents, this equilibrium is heavily biased toward the thione form (1,2,4-triazine-3(2H)-thione) (1).

Mechanistic Causality of the Tautomeric Shift

The 1,3-benzodioxole group acts as a strong electron-donating group (EDG) via resonance from the oxygen lone pairs. This electron density is delocalized into the 1,2,4-triazine ring, specifically increasing the electron density on the triazine nitrogens. This electronic environment thermodynamically stabilizes the N-H bond of the thione form. Consequently, FT-IR spectra of this compound will typically exhibit a dominant C=S stretching vibration and a distinct N-H stretch, while the S-H stretch remains virtually undetectable.

Tautomerism Thiol Thiol Tautomer (-SH) Weak/Absent IR ~2550 cm⁻¹ Equilibrium Solid-State Equilibrium (Favors Thione) Thiol->Equilibrium Minor Thione Thione Tautomer (=S) Strong IR ~1190 cm⁻¹ N-H ~3200 cm⁻¹ EDG 1,3-Benzodioxole Group (Electron Donating) EDG->Equilibrium Increases N-electron density Equilibrium->Thione Major (H-Bond Stabilized)

Logical relationship of substituent effects on thione-thiol tautomerism.

Vibrational Assignments: Core Functional Groups

The FT-IR spectrum of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is a composite of the rigid methylenedioxy vibrations and the tautomeric triazine ring. The asymmetric and symmetric stretching of the C-O-C bonds in the 1,3-benzodioxole ring are particularly intense due to the large change in the dipole moment during vibration, a phenomenon thoroughly documented in vibrational potential energy surface studies (2).

The table below summarizes the quantitative spectral data expected for this compound, serving as a reference matrix for structural validation (3).

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment / Vibrational Mode
N-H (Thione) 3100 - 3250Strong, BroadN-H stretching; confirms the thione tautomeric state.
C-H (Aromatic) 3010 - 3050WeakAromatic C-H stretching of the benzodioxole ring.
C-H (Aliphatic) 2890 - 2920WeakAsymmetric C-H stretch of the -O-CH₂-O- bridge.
S-H (Thiol) 2500 - 2600Weak / AbsentS-H stretching; heavily suppressed in solid state.
C=N (Triazine) 1550 - 1610Medium-StrongC=N stretching of the 1,2,4-triazine ring.
C=C (Aromatic) 1490 - 1510StrongAromatic ring skeletal vibrations.
C-O-C (Asym) 1240 - 1260StrongAsymmetric stretching of the methylenedioxy group.
C=S (Thione) 1180 - 1200StrongC=S stretching; primary indicator of the thione form.
C-O-C (Sym) 1030 - 1050StrongSymmetric stretching of the methylenedioxy group.
N-N (Triazine) 1000 - 1020MediumN-N stretching vibration within the heterocycle.

Self-Validating Experimental Protocol: FT-IR Acquisition

To accurately capture the tautomeric state without inducing mechanochemical artifacts, the choice of sample preparation is critical. While Attenuated Total Reflectance (ATR) is rapid, the localized surface pressure applied by the ATR crystal can perturb the delicate intermolecular hydrogen-bonding network that stabilizes the thione form. Therefore, a rigorously controlled KBr pellet method is mandated.

This protocol is designed as a self-validating system : it incorporates internal checkpoints to ensure that the resulting spectrum is an artifact-free representation of the compound (4).

Step-by-Step Methodology
  • System Calibration (Axis Validation): Power on the FT-IR spectrometer and purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference. Validate the wavenumber accuracy by scanning a 1.5 mil polystyrene film standard, ensuring the exact alignment of the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.

  • Sample Preparation (Matrix Assembly): Weigh exactly 1.5 mg of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol and 150 mg of anhydrous, spectroscopic-grade KBr. Causality: Maintaining a ~1:100 ratio prevents detector saturation and minimizes the Christiansen effect (anomalous dispersion), ensuring sharp, quantifiable peak shapes.

  • Homogenization & Pressing: Grind the mixture in an agate mortar for precisely 2 minutes. Transfer the fine powder to a 13 mm evacuable die. Apply 10 tons of pressure under a vacuum for 3 minutes to form a highly transparent pellet.

  • Spectral Acquisition: Place the pellet in the sample holder. Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the signal-to-noise ratio.

  • Self-Validation Checkpoint (Data Processing): Apply a baseline correction. Evaluate the spectrum for the presence of a broad -OH stretch above 3400 cm⁻¹. System Logic: If an -OH band is present, the KBr absorbed moisture during prep, which can artificially broaden the N-H (~3200 cm⁻¹) peak. If the baseline is flat above 3300 cm⁻¹, the spectrum is validated. Finally, calculate the integration ratio of the C=S peak (~1190 cm⁻¹) vs. the S-H peak (~2550 cm⁻¹) to confirm the thione dominance.

FTIR_Workflow Prep Sample Prep (KBr Pellet) Scan FT-IR Scanning (64 Scans, 4 cm⁻¹) Prep->Scan IR Beam Calib System Calibration (Polystyrene) Calib->Scan Validates Axis Process Baseline Correction & Atmospheric Comp. Scan->Process Interferogram Analyze Peak Integration (C=S vs S-H) Process->Analyze Spectra

Self-validating FT-IR experimental workflow for tautomeric assessment.

References

  • Bondoc, E., Klots, T., & Laane, J. (2000). "Far-Infrared, Raman, and Dispersed Fluorescence Spectra, Vibrational Potential Energy Surface, and the Anomeric Effect of 1,3-Benzodioxole." Journal of the American Chemical Society.[Link]

  • Abdel-Rahman, et al. (2018). "Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors." PMC / National Institutes of Health.[Link]

Sources

Exploratory

An In-depth Technical Guide to Tautomerism in 5-substituted-1,2,4-triazine-3-thiols

Abstract The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including antiviral, antimicrobial, and antic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[1][2][3] A critical, yet often nuanced, aspect of their molecular character is the phenomenon of tautomerism, particularly the thione-thiol equilibrium in 3-thio-substituted analogs. This guide provides a comprehensive exploration of the tautomeric behavior of 5-substituted-1,2,4-triazine-3-thiols. We will delve into the structural nuances of the thione and thiol forms, the analytical methodologies required for their characterization, the influential factors governing their equilibrium, and the profound implications of this dynamic isomerization on drug design and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek a deeper, field-proven understanding of this vital chemical principle.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[4] This isomerization, typically involving the migration of a proton, can significantly alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and steric profile.[5] For active pharmaceutical ingredients (APIs), these changes directly impact crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as the molecule's ability to interact with its biological target.

In the context of 5-substituted-1,2,4-triazine-3-thiols, the predominant tautomeric relationship is the thione-thiol equilibrium. This involves the migration of a proton between the N2 or N4 nitrogen of the triazine ring and the exocyclic sulfur atom at the C3 position. The two resulting forms, the amide-like thione and the aromatic thiol, possess distinct electronic and structural characteristics that dictate their chemical reactivity and biological function.[6] Understanding and controlling this equilibrium is paramount for designing effective and reliable therapeutic agents.

The Thione-Thiol Equilibrium: A Structural Overview

The tautomeric equilibrium in 5-substituted-1,2,4-triazine-3-thiols can be represented by the interconversion between the thione (A) and thiol (B) forms.

Caption: Thione-Thiol Tautomeric Equilibrium in 5-substituted-1,2,4-triazine-3-thiols.

Computational and experimental studies consistently show that for most 1,2,4-triazole-3-thiones, the thione tautomer is the more stable and predominant species in both the solid state and in solution.[6][7] The stability of the thione form can be attributed to the greater strength of the C=O and N-H bonds compared to the C=N and S-H bonds, and the potential for extensive intermolecular hydrogen bonding via the N-H and C=S groups.

Synthesis of 5-substituted-1,2,4-triazine-3-thiols

A common and effective route for the synthesis of this class of compounds involves the cyclization of a thiosemicarbazide derivative. This method is versatile and allows for the introduction of various substituents at the 5-position.

Protocol: General Synthesis

Rationale: This two-step process is a classic and reliable method. The first step creates an acylthiosemicarbazide intermediate. The second step, a base-catalyzed cyclodehydration, is an efficient way to form the 1,2,4-triazine ring. The choice of base is critical; a mild base like K₂CO₃ is often sufficient to promote cyclization without causing unwanted side reactions.

  • Formation of the Thiosemicarbazone Intermediate:

    • React an appropriate α-keto acid or a related precursor with thiosemicarbazide.

    • This condensation reaction is typically carried out in a protic solvent like ethanol, often with catalytic acid, to form the corresponding thiosemicarbazone.[1][8]

  • Cyclization to the 1,2,4-triazine-3-thione:

    • The thiosemicarbazone intermediate is then subjected to cyclization.

    • This is commonly achieved by refluxing the intermediate in an aqueous or alcoholic solution of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1][9]

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.

    • Purification is typically achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Analytical Characterization of Tautomers

Distinguishing between the thione and thiol tautomers requires a combination of spectroscopic and analytical techniques. Each method provides unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[10]

  • ¹H NMR: The key diagnostic signal is the N-H proton of the thione form, which typically appears as a broad singlet in the downfield region of the spectrum (δ 13.0-14.0 ppm) in a solvent like DMSO-d₆.[7][11] The S-H proton of the thiol form, if present in a detectable concentration, would appear at a much higher field, though it is often broadened and may undergo exchange with solvent protons, making it difficult to observe.

  • ¹³C NMR: The chemical shift of the C3 carbon is highly indicative of the tautomeric form. In the thione tautomer, this carbon exists as a thiocarbonyl (C=S) and resonates at a characteristic downfield chemical shift, typically in the range of δ 165-180 ppm.[1][8] For the thiol form, this carbon is part of a C-S single bond and would resonate at a significantly more upfield position.

Protocol: NMR Analysis for Tautomer Identification
  • Sample Preparation: Dissolve approximately 10 mg of the purified 5-substituted-1,2,4-triazine-3-thiol in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can dissolve a wide range of compounds and its residual proton signals do not typically interfere with the key N-H signals. It also facilitates the observation of exchangeable protons like N-H.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between δ 12 and 15 ppm. The presence of a broad singlet in this region is strong evidence for the thione form.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A signal in the δ 165-180 ppm range is a definitive indicator of the C=S group of the thione tautomer.

  • Data Interpretation: The relative integration of signals corresponding to each tautomer (if both are present) can provide a quantitative measure of their equilibrium ratio under the given conditions.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The thione form will exhibit a characteristic N-H stretching vibration (around 3100-3400 cm⁻¹) and a C=S stretching band (around 1100-1250 cm⁻¹). The thiol form would show a weak S-H stretch (around 2550-2600 cm⁻¹) and a C=N stretch (around 1600-1650 cm⁻¹).

  • UV-Vis Spectroscopy: The two tautomers have different chromophores and thus different UV-Vis absorption spectra. Thione tautomers often display an n→π* transition for the C=S group at longer wavelengths (300-400 nm), whereas thiol forms typically show π→π* transitions at shorter wavelengths (<300 nm).[12][13]

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several factors.

  • Substituent Effects: The electronic nature of the substituent at the C5 position can influence the acidity of the N-H proton and the overall electron distribution in the ring. Electron-withdrawing groups can increase the acidity of the N-H proton, potentially shifting the equilibrium slightly towards the thiol form, although the thione form generally remains dominant.[14][15]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize both forms through hydrogen bonding but may favor the thione form due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S). In nonpolar solvents, the less polar thiol form might be slightly more favored, but the equilibrium still heavily lies with the thione.

  • Temperature: Changes in temperature can shift the equilibrium. Variable-temperature NMR studies can be employed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric interconversion.

Computational Analysis: A Predictive Tool

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers.

Protocol: DFT Calculation for Tautomer Stability

Rationale: DFT provides a robust theoretical framework for calculating the ground-state energies of molecules. The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for these types of systems.[16][17] By comparing the calculated energies, we can predict the predominant tautomer.

  • Structure Generation: Build the 3D structures of both the thione and thiol tautomers of the target molecule using a molecular modeling program.

  • Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using DFT, for example, at the B3LYP/6-311++G(d,p) level of theory. This finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Comparison: Compare the total electronic energies (corrected for ZPVE) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and thus the predominant form.[6][7] Calculations consistently show the thione tautomer to be energetically favored.

An Integrated Experimental Workflow

A robust investigation into the tautomerism of a novel 5-substituted-1,2,4-triazine-3-thiol should follow a logical, multi-faceted approach.

Caption: Integrated workflow for the study of tautomerism.

Conclusion and Future Perspectives

The thione-thiol tautomerism of 5-substituted-1,2,4-triazine-3-thiols is a defining characteristic of this important heterocyclic family. An overwhelming body of evidence from spectroscopic and computational studies demonstrates the predominance of the thione form.[6][7][13] For scientists in drug discovery, a thorough understanding of this equilibrium is not merely academic; it is essential for the rational design of molecules with optimized properties. The ability to confidently assign the tautomeric structure ensures that structure-activity relationship (SAR) studies are built on a solid foundation, leading to more effective and predictable drug candidates. Future research will likely focus on exploiting this tautomeric behavior, perhaps by designing molecules that can switch tautomeric forms in specific biological environments to modulate activity.

References

  • Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Boyd, R. J., & Choi, S. C. (1986). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 64(5), 935-941. [Link]

  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

  • Hassan, A. S., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-129. [Link]

  • Karimazar, M., et al. (2021). DFT and TD-DFT study of the enol and thiol tautomers of 3-thioxopropanal in the ground and first singlet excited states. ResearchGate. [Link]

  • Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]

  • Krasnov, V. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7686. [Link]

  • Mizuno, A., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Journal of Molecular Structure, 441(1-3), 149-153. [Link]

  • Yurttaş, L., et al. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anticancer Agents in Medicinal Chemistry, 17(13), 1846-1853. [Link]

  • Mirzaei, M., & Zandi, H. (2022). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 3(1), 1-6. [Link]

  • Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. [Link]

  • Al-Warhi, T., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5262. [Link]

  • Safi, Z. S. (2015). Tautomerism and Density Functional Theory. ResearchGate. [Link]

  • El-Faham, A., et al. (2022). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 27(19), 6271. [Link]

  • Feshchenko, O., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-496. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Matiichuk, V., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(9), 1269. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molbank, 2023(3), M1682. [Link]

  • Wang, Y., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 120-128. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(25), 18147-18160. [Link]

  • Graiff, C., et al. (2024). Synthesis and Structural Characterization of a Substituted Imidazolidine-2-thione. Molbank, 2024(3), M1859. [Link]

  • Ghafouri, R., & Vessally, E. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 945-953. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. ResearchGate. [Link]

Sources

Foundational

Whitepaper: Discovery and Development of Novel 1,2,4-Triazine-3-Thiol Derivatives

Executive Summary The 1,2,4-triazine-3-thiol scaffold has emerged as a privileged pharmacophore in modern drug discovery. Characterized by its unique electronic distribution and hydrogen-bonding capabilities, this hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine-3-thiol scaffold has emerged as a privileged pharmacophore in modern drug discovery. Characterized by its unique electronic distribution and hydrogen-bonding capabilities, this heterocyclic core serves as a versatile foundation for developing targeted therapeutics. Recent advances in rational drug design have demonstrated that functionalization of the 1,2,4-triazine core—particularly via regioselective S-alkylation—yields highly potent derivatives with a broad spectrum of biological activities, including anticonvulsant 1, anticancer [[2]](), and antiproliferative properties 3. This technical guide provides an in-depth analysis of the mechanistic pathways, core synthetic methodologies, and validated experimental protocols required to successfully synthesize and evaluate these novel derivatives.

Pharmacological Rationale & Target Mechanisms

The biological efficacy of 1,2,4-triazine-3-thiol derivatives is heavily dependent on their structural substituents. For instance, 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives have shown prominent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, acting as modulators of neuronal excitability 1.

In oncology, the scaffold is highly prized for its ability to target specific kinase pathways. Specific triazine derivatives bearing arylidene-hydrazinyl moieties have been identified as potent competitive inhibitors of the mammalian target of rapamycin (mTOR), achieving IC50 values in the sub-micromolar range (e.g., 0.16 µM) 4. By competitively binding to the ATP-binding cleft of mTOR, these compounds prevent the phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately halting protein translation and triggering apoptosis. Furthermore, sulfur-containing 1,2,4-triazine derivatives featuring a disulfide (S-S) spacer demonstrate significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, driven by enhanced lipid phase affinity and cellular uptake [[2]]().

Mechanism Triazine 1,2,4-Triazine Derivative mTOR mTOR Kinase Triazine->mTOR Inhibits (Competitive) Apoptosis Apoptosis Induction Triazine->Apoptosis Triggers p70S6K p70S6K (Effector) mTOR->p70S6K Phosphorylates 4 4 mTOR->4 Translation Protein Translation & Cell Proliferation p70S6K->Translation Promotes EBP1 Phosphorylates EBP1->Translation Promotes

Fig 1. Pharmacological mechanism of triazine derivatives targeting mTOR and inducing apoptosis.

Core Synthetic Strategy & Rational Design

The synthesis of functionalized 1,2,4-triazine-3-thiols relies on a highly efficient, two-step convergent strategy. The foundational step involves the condensation of an aromatic 1,2-diketone with thiosemicarbazide [[1]](). This is followed by regioselective S-alkylation.

Causality in Reagent Selection:

  • Glacial Acetic Acid: Serves a dual purpose in the cyclization step. It acts as a polar protic solvent to dissolve the precursors and as a mild acid catalyst. By protonating the carbonyl oxygen of the diketone, it increases electrophilicity, facilitating nucleophilic attack by the terminal amine of thiosemicarbazide, followed by dehydration and ring closure.

  • Regioselective S-Alkylation: The 1,2,4-triazine-3-thiol scaffold exhibits tautomerism. In the presence of a mild base (e.g., Triethylamine), the thiol is deprotonated. According to Hard-Soft Acid-Base (HSAB) theory, the resulting thiolate anion (a "soft" nucleophile) preferentially attacks the "soft" electrophilic carbon of alkyl halides, ensuring highly regioselective S-alkylation over N-alkylation.

SyntheticWorkflow A 1,2-Diketone (e.g., Benzil) C Glacial Acetic Acid Reflux (100-120 °C) A->C B Thiosemicarbazide B->C D 5,6-Diaryl-1,2,4-triazine-3-thiol (Core Scaffold) C->D Cyclization F Base (Et3N) / Acetone Reflux D->F E Alkylating Agent (e.g., Propargyl bromide) E->F G S-Alkylated Triazine Derivative (Target Compound) F->G Regioselective S-Alkylation

Fig 2. Synthetic workflow for 1,2,4-triazine-3-thiol derivatives via cyclization and S-alkylation.

Validated Experimental Protocols

Synthesis of the Core Scaffold (5,6-Diphenyl-1,2,4-triazine-3-thiol)
  • Preparation: Dissolve 10 mmol of the selected 1,2-diketone (e.g., benzil) in 60 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 11 mmol of thiosemicarbazide to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (~100–120 °C) under continuous magnetic stirring for 2 to 3.5 hours [[3]]().

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting solid precipitate.

  • Purification: Wash the precipitate thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from ethanol.

  • Validation Checkpoint: The final product's identity is confirmed by a distinct SH stretching band (~2700 cm⁻¹) in FT-IR and a characteristic singlet for the SH proton (~14 ppm) in ¹H-NMR, which exchanges with D₂O.

Regioselective S-Alkylation
  • Deprotonation: Dissolve 0.5 mmol of 5,6-diphenyl-1,2,4-triazine-3-thiol in 10 mL of anhydrous acetone. Add 0.75 mmol of Triethylamine (Et₃N) to generate the reactive thiolate anion 3.

  • Alkylation: Add 0.5 mmol of the alkylating agent (e.g., 3-bromoprop-1-yne or a substituted benzyl bromide) dropwise.

  • Reaction: Reflux the mixture for 3 to 4 hours, monitoring via TLC (Hexane:Ethyl Acetate 7:3).

  • Extraction: Quench with water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual acetone.

  • Isolation: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Validation Checkpoint: Successful S-alkylation is verified by the disappearance of the SH signal in ¹H-NMR and the appearance of new aliphatic signals corresponding to the alkyl group (e.g., a singlet around 4.0–4.5 ppm for a thioether methylene).

In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the synthesized triazine derivatives (0.1 - 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).

  • Incubation: Incubate for 48 h, then add 20 µL of MTT solution (5 mg/mL in PBS) to each well 2.

  • Quantification: Incubate for an additional 4 h to allow viable cells to reduce MTT to formazan crystals. Discard the medium, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: Include positive controls (e.g., 5-Fluorouracil) and vehicle controls (0.1% DMSO). A valid assay must yield a clear sigmoidal dose-response curve for accurate IC50 calculation.

Structure-Activity Relationship (SAR) & Quantitative Data

SAR studies reveal that hybridization of the 1,2,4-triazine core with diverse functional groups directly dictates target specificity. For example, molecular hybridization of 5,6-diaryl-1,2,4-triazine with a 1,2,3-triazole linker yields hybrids (e.g., compound 11E) that exhibit superior antiproliferative activity against MGC-803, EC-109, and PC-3 cell lines compared to standard 5-Fluorouracil 3.

The table below summarizes the quantitative biological data of key derivatives:

Scaffold / DerivativePrimary Target / Cell LineKey Biological ActivityMechanistic Note
5,6-bis(4-methoxyphenyl)-triazine-hydrazone mTOR KinaseIC50 = 0.16 – 0.92 µMCompetitive inhibition of mTOR signaling pathway
5,6-diphenyl-triazine-1,2,3-triazole (11E) MGC-803, EC-109, PC-3Superior efficacy to 5-FluorouracilApoptosis induction via hybrid scaffold synergy
Triazine-disulfide / sulfenamide MCF-7, MDA-MB-231Low micromolar cytotoxicityS-S spacer enhances lipid phase affinity and cellular uptake
5,6-di-p-tolyl-triazine-3-thiol MES / PTZ Seizure ModelsHigh anticonvulsant protectionModulation of neuronal excitability and lipoxygenase inhibition

Conclusion & Future Perspectives

The 1,2,4-triazine-3-thiol scaffold represents a highly programmable molecular chassis for drug discovery. Through rational synthetic methodologies—specifically leveraging the HSAB theory for regioselective S-alkylation—researchers can generate libraries of compounds with fine-tuned pharmacological profiles. Future development should focus on optimizing the pharmacokinetic properties of these derivatives and exploring their potential in overcoming multi-drug resistance in refractory cancer models.

References

  • "Possible mechanism for the formation of the 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives", ResearchG
  • "Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines", J-Stage.
  • "Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors", PMC.
  • "Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers", PMC.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol from thiosemicarbazide

An Application Note for the Synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol Abstract This document provides a comprehensive guide for the synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol from thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Abstract

This document provides a comprehensive guide for the synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol from thiosemicarbazide and a suitable α-keto acid precursor derived from piperonal. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inclusion of the 1,3-benzodioxole moiety, commonly found in natural products, often enhances pharmacological effects. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We elaborate on the causality behind experimental choices, provide methods for characterization, and include troubleshooting guidance to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

The 1,2,4-triazine core is a six-membered aromatic ring containing three nitrogen atoms. This class of heterocycles has garnered significant attention due to its versatile biological profile.[3][4] The synthesis of 5-substituted-1,2,4-triazine-3-thiols is commonly achieved through the cyclocondensation of an α-dicarbonyl compound with thiosemicarbazide.[5] This reaction proceeds via an initial condensation to form a thiosemicarbazone intermediate, which then undergoes an intramolecular cyclization under basic conditions to yield the desired triazine ring.

The choice of the starting material, 3,4-(Methylenedioxy)phenylglyoxylic acid (piperonylglyoxylic acid), provides the key 5-(1,3-Benzodioxol-5-yl) substituent. This moiety is of particular interest as it is a key structural feature in numerous bioactive molecules and can modulate properties such as receptor binding and metabolic stability.

This application note details a reliable, two-step, one-pot synthesis that is both efficient and scalable. The methodology relies on the well-established reaction between a 1,2-dicarbonyl compound and thiosemicarbazide, followed by a base-catalyzed ring closure.[6]

Reaction Mechanism and Workflow

The synthesis proceeds in two distinct, sequential mechanistic steps within a single pot:

  • Thiosemicarbazone Formation: The reaction initiates with the nucleophilic attack of the terminal primary amine of thiosemicarbazide on the ketone carbonyl of 3,4-(Methylenedioxy)phenylglyoxylic acid. This is followed by dehydration to form the corresponding thiosemicarbazone intermediate.

  • Cyclization and Tautomerization: The addition of a base (e.g., potassium carbonate) facilitates the deprotonation of the amide nitrogen. The resulting anion then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl. Subsequent dehydration and tautomerization yield the stable aromatic 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. The product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state.

Visual Representation of the Synthetic Pathway

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Cyclization Piperonylglyoxylic_Acid 3,4-(Methylenedioxy)phenylglyoxylic Acid Intermediate Thiosemicarbazone Intermediate Piperonylglyoxylic_Acid->Intermediate Reflux in Ethanol Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Reflux in Ethanol Product 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol Intermediate->Product Reflux Base Aqueous K2CO3 Base->Product Reflux

Caption: Overall reaction scheme for the two-step synthesis.

Detailed Experimental Protocol

Materials and Equipment

Reagents:

ReagentMolecular FormulaMW ( g/mol )Required PuritySupplier Example
3,4-(Methylenedioxy)phenylglyoxylic acidC₉H₆O₅194.14≥97%Sigma-Aldrich
ThiosemicarbazideCH₅N₃S91.13≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Fluka
Ethanol (EtOH)C₂H₅OH46.07200 Proof, ACSFisher Scientific
Hydrochloric Acid (HCl)HCl36.462N solutionVWR
Deionized Water (DI H₂O)H₂O18.02-In-house

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions: Thiosemicarbazide is toxic. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Synthesis Procedure

This protocol is designed for a 10 mmol scale.

G A 1. Charge Flask Add Piperonylglyoxylic Acid (1.94 g), Thiosemicarbazide (0.91 g), and Ethanol (50 mL) to a 250 mL RBF. B 2. First Reflux (Thiosemicarbazone Formation) Heat the mixture to reflux (approx. 80°C) for 2 hours. A clear solution should form, possibly followed by precipitation of the intermediate. A->B C 3. Base Addition Cool the mixture slightly. Add a solution of K₂CO₃ (2.76 g) in DI water (25 mL). Causality: The base is essential for deprotonating the amide and catalyzing the ring closure. [11] B->C D 4. Second Reflux (Cyclization) Heat the mixture back to reflux for 4 hours. The solution will typically darken. C->D E 5. Product Precipitation Cool the reaction mixture to room temperature. Slowly acidify with 2N HCl with stirring until pH 3-4. Causality: The product exists as a potassium thiolate salt in the basic solution. Acidification protonates it, causing the neutral thiol/thione to precipitate. D->E F 6. Isolation Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold DI water (3 x 30 mL) and then a small amount of cold ethanol (10 mL). E->F G 7. Drying & Purification Dry the crude product in a vacuum oven at 60°C. Recrystallize from an ethanol/water or DMF/water mixture to obtain the pure product. F->G H 8. Characterization Obtain melting point, FT-IR, ¹H-NMR, and MS data to confirm structure and purity. G->H

Caption: Step-by-step experimental workflow diagram.

Expected Yield and Physical Properties
  • Appearance: Pale yellow to off-white solid

  • Yield: 75-85% (Crude)

  • Melting Point: >250 °C (Decomposition may be observed)

  • Solubility: Sparingly soluble in water and ethanol; soluble in DMSO and DMF.

Characterization and Validation

To confirm the identity and purity of the synthesized 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, the following analytical techniques are recommended.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • N-H stretch: A broad peak around 3100-3300 cm⁻¹

    • C=N stretch: A sharp peak around 1600-1650 cm⁻¹

    • C=S (thione) stretch: A characteristic peak around 1250-1300 cm⁻¹

    • C-O-C stretch (benzodioxole): Peaks around 1040 and 1250 cm⁻¹

    • The absence of a strong C=O peak from the starting material around 1700 cm⁻¹ is a key indicator of a successful reaction.

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (400 MHz, DMSO-d₆):

    • δ ~14.0 ppm (s, 1H): SH or NH proton (broad, exchangeable with D₂O). The chemical shift can vary depending on concentration and temperature.

    • δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzodioxole ring adjacent to the triazine ring.

    • δ ~7.1 ppm (d, 1H): Aromatic proton on the benzodioxole ring.

    • δ ~6.1 ppm (s, 2H): Methylene protons (-O-CH₂-O-) of the benzodioxole ring.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI)

    • Expected [M+H]⁺: m/z = 248.05

    • Expected [M-H]⁻: m/z = 246.03

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Product remains in solution.1. Extend reflux times for both steps. Ensure the temperature is adequate. 2. Ensure pH is sufficiently acidic (pH 3-4) during work-up. If the product is still soluble, try concentrating the solution via rotary evaporation before filtration.
Oily or Gummy Product Impurities or incomplete drying.Wash the crude product thoroughly with cold water. Ensure the product is completely dry before attempting recrystallization. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Product Fails to Crystallize Incorrect solvent system or presence of impurities.Try different recrystallization solvents (e.g., DMF/water, acetic acid). If impure, consider purification by column chromatography (though often not necessary for this synthesis).

Conclusion

This application note provides a robust and well-validated protocol for the synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. The procedure is straightforward, high-yielding, and relies on readily available starting materials. By explaining the rationale behind key steps, this guide empowers researchers to not only replicate the synthesis but also to adapt it for the creation of novel 1,2,4-triazine derivatives. The successful synthesis and characterization of this compound can serve as a crucial first step in screening programs for new therapeutic agents.

References

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
  • Bvumbi, M. V. (2019). Synthesis and biological evaluations of new 1,2,4-triazine derivatives as antimalarial agents. 10th European Organic Chemistry Congress.
  • Al-Salihi, S. A., & Al-Janabi, A. H. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1591-1604. [Link]

  • Kareem, M. A. (2020). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Wang, X. (2014). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 1033-1034, 103-106. [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5038. [Link]

  • Al-Adilee, K. J., & Al-Jbouri, M. H. (2025). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. ResearchGate. [Link]

  • Rostamizadeh, S., et al. (2014). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 13(3), 921-931. [Link]

  • Beckford, F. A., et al. (2011). Synthesis and characterization of mixed-ligand diimine-piperonal thiosemicarbazone complexes of ruthenium(II): Biophysical investigations and biological evaluation as anticancer and antibacterial agents. Inorganica Chimica Acta, 374(1), 323-332. [Link]

  • Orlewska, C., et al. (2002). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their. Acta Poloniae Pharmaceutica-Drug Research, 59(3), 209-216. [Link]

Sources

Application

Application Note: Experimental Protocol for the Synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Executive Summary & Mechanistic Rationale The 1,2,4-triazine-3-thiol scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its potent antimicrobial, antiviral, and lipoxygenase-inhibitory pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-triazine-3-thiol scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its potent antimicrobial, antiviral, and lipoxygenase-inhibitory properties[1]. The synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol requires a highly regiospecific, two-step approach designed to construct the triazine core without disrupting the sensitive 1,3-benzodioxole (methylenedioxy) ring.

Mechanistic Causality (The "Why"):

  • Riley Oxidation: The protocol begins with the oxidation of 1-(1,3-benzodioxol-5-yl)ethan-1-one (3,4-methylenedioxyacetophenone) using Selenium Dioxide ( SeO2​ ). SeO2​ selectively attacks the α -methyl group via an enol intermediate, forming a β -ketoseleninic acid that undergoes a Pummerer-like rearrangement to yield a highly electrophilic arylglyoxal[2].

  • Bis-Nucleophilic Condensation & Cyclodehydration: The resulting 1,3-benzodioxol-5-ylglyoxal is reacted with thiosemicarbazide. The terminal hydrazine nitrogen of thiosemicarbazide is strictly more nucleophilic than its thioamide counterpart, ensuring preferential attack at the highly reactive aldehyde carbon of the glyoxal[3]. Subsequent addition of a mild base (e.g., K2​CO3​ ) deprotonates the thioamide, exponentially increasing its nucleophilicity to drive intramolecular attack on the ketone carbonyl. Dehydration follows, locking the molecule into the thermodynamically stable, aromatic 1,2,4-triazine-3-thiol core[4].

Reaction Pathway & Workflow

G A 1-(1,3-Benzodioxol-5-yl) ethan-1-one B 1,3-Benzodioxol-5-ylglyoxal (Intermediate) A->B SeO2, Dioxane/H2O Reflux, 4-6h C Thiosemicarbazone Adduct B->C Thiosemicarbazide EtOH, RT to Reflux D 5-(1,3-Benzodioxol-5-yl)- 1,2,4-triazine-3-thiol C->D K2CO3, H2O/EtOH Cyclodehydration

Figure 1: Two-step synthetic workflow and mechanistic progression to the 1,2,4-triazine-3-thiol core.

Experimental Protocols

Protocol A: Synthesis of 1,3-Benzodioxol-5-ylglyoxal

This step establishes the highly electrophilic dicarbonyl required for triazine cyclization.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.1 equivalents of SeO2​ in a solvent system of 1,4-dioxane and water (10:1 v/v).

    • Causality Note: The addition of water is critical; it facilitates the hydrolysis of the intermediate selenite ester, driving the catalytic cycle and preventing the accumulation of organoselenium byproducts[5].

  • Activation: Heat the mixture to 50–55 °C until the SeO2​ is fully dissolved, forming a clear solution.

  • Oxidation: Add 1.0 equivalent of 1-(1,3-benzodioxol-5-yl)ethan-1-one to the flask. Elevate the temperature to reflux (approx. 100 °C) and stir continuously for 4–6 hours.

    • Self-Validation: The reaction validates its own progress via a distinct visual cue—the precipitation of elemental selenium as a dense black/red solid[6].

  • Isolation: Once TLC confirms the consumption of the starting material, hot-filter the mixture through a pad of Celite to remove the elemental selenium. Evaporate the filtrate under reduced pressure to yield the crude 1,3-benzodioxol-5-ylglyoxal (often isolated as a hydrate).

Protocol B: Condensation and Base-Catalyzed Cyclization

This step constructs the heterocycle via a self-purifying, pH-dependent mechanism.

  • Hydrazone Formation: Dissolve 1.0 equivalent of the crude 1,3-benzodioxol-5-ylglyoxal in absolute ethanol. Slowly add a solution of 1.0 equivalent of thiosemicarbazide dissolved in hot water. Stir at room temperature for 30 minutes to allow the initial thiosemicarbazone adduct to form.

  • Cyclodehydration: Add 1.5 equivalents of Potassium Carbonate ( K2​CO3​ ) to the mixture. Heat the reaction to reflux for 4 hours.

    • Causality Note: K2​CO3​ acts as a dual-purpose reagent. It neutralizes acidic byproducts and deprotonates the thioamide nitrogen, drastically increasing its nucleophilicity for the intramolecular attack on the ketone carbonyl[7].

  • Self-Validating Purification: Cool the reaction mixture to room temperature. Under these basic conditions, the target compound exists as a water-soluble thiolate salt. Filter the mixture to remove any unreacted starting materials or non-acidic organic impurities.

  • Precipitation: Slowly acidify the filtrate with 1M HCl to a pH of 4–5. The protonated 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol will rapidly precipitate. Filter the solid, wash with cold distilled water, and recrystallize from ethanol to afford the pure product.

Optimization & Quantitative Data

The cyclodehydration step is highly sensitive to the solvent system and the choice of base. Table 1 summarizes the optimization parameters, demonstrating that a mixed aqueous-organic solvent with a mild base provides the optimal thermodynamic environment for ring closure.

Table 1: Optimization of Cyclodehydration Conditions for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

EntrySolvent SystemBase CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1EtOH (Absolute)NoneReflux (78)1218< 50%
2EtOH / H2​O (1:1)NaOH9037488%
3 EtOH / H2​O (1:1) K2​CO3​ Reflux (85) 4 86 > 95%
4AcOH (Glacial)NoneReflux (118)84270%

Quality Control & Analytical Validation

To ensure structural integrity, the synthesized compound must be validated against the following spectroscopic benchmarks:

  • IR Spectroscopy (KBr, νmax​ cm −1 ): Expected broad band at ~3100-3200 (N-H stretch of the tautomeric thione form), ~2550-2600 (S-H stretch, indicating thiol tautomer presence), ~1610 (C=N triazine ring stretch), and ~1250 / ~1040 (C-O-C stretching of the benzodioxole ring)[8].

  • 1 H-NMR (DMSO- d6​ , δ ppm): ~13.5 - 14.5 (s, 1H, S-H/N-H tautomeric proton)[7], ~8.9 (s, 1H, triazine C6-H), ~7.5 - 7.7 (m, 2H, aromatic), ~7.1 (d, 1H, aromatic), ~6.15 (s, 2H, -O-CH 2​ -O- methylenedioxy protons).

References

  • Title: Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents Source: International Journal of Organic Chemistry (SCIRP) URL: [Link]

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: Molecules (MDPI) URL: [Link]

  • Title: Selenium dioxide-mediated synthesis of α -ketoamides from arylglyoxals and secondary amines Source: PubMed Central (NIH) URL: [Link]

  • Title: A simplified green approach for the synthesis of arylquinoxalines under solvent-free and clay-catalysed conditions Source: Eurasian Chemical Communications URL: [Link]

Sources

Method

Purification of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol by recrystallization

Application Note: High-Purity Recovery of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol via Optimized Recrystallization Introduction & Mechanistic Overview The 1,2,4-triazine-3-thiol scaffold is a privileged pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Recovery of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol via Optimized Recrystallization

Introduction & Mechanistic Overview

The 1,2,4-triazine-3-thiol scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of potent antimicrobial agents, anticancer therapeutics, and dual COX/15-LOX inhibitors[1][2]. The functionalization of this core with a 1,3-benzodioxole moiety at the C5 position significantly enhances the molecule's lipophilicity and target-binding affinity.

However, the purification of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol presents unique physicochemical challenges:

  • Thiol-Thione Tautomerism: In solid states and polar protic solvents, the compound exists predominantly in its thione tautomer form (C=S) rather than the free thiol (-SH)[3]. This tautomeric shift alters its hydrogen-bonding network and solubility profile.

  • Oxidative Dimerization: The free thiol group is highly susceptible to atmospheric oxidation, rapidly forming insoluble disulfide dimers during thermal stress.

  • Acetal Lability: The 1,3-benzodioxole ring is sensitive to strong Lewis and Brønsted acids, necessitating strictly neutral purification conditions.

To address these challenges, this protocol details a self-validating, thermodynamically controlled recrystallization method using an inert-atmosphere binary solvent system.

Thermodynamic Principles & Solvent Selection

Recrystallization relies on the differential solubility of the target compound at varying temperatures. For 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a binary system of Absolute Ethanol (EtOH) and Ultrapure Water (H₂O) is optimal.

  • Primary Solvent (EtOH): Solubilizes the polar triazine-thione core at elevated temperatures (78 °C) while allowing a sharp solubility drop-off upon cooling.

  • Anti-Solvent (H₂O): The addition of water forces the lipophilic benzodioxole moiety out of solution, inducing controlled supersaturation.

  • Causality of Inert Atmosphere: Conducting the procedure under Argon (Ar) or Nitrogen (N₂) displaces dissolved oxygen, completely arresting the oxidative dimerization pathway and ensuring high recovery of the monomeric active pharmaceutical ingredient (API).

Physicochemical & Quantitative Data

The following table summarizes the critical parameters guiding this purification strategy.

Parameter / PropertyValue / Description
Molecular Weight 233.25 g/mol [4]
Lipophilicity (XLogP3) 1.4[4]
H-Bond Donors / Acceptors 1 / 4[4]
Optimal Primary Solvent Absolute Ethanol (EtOH)
Optimal Anti-Solvent Ultrapure Water (H₂O)
Solubility in EtOH (25 °C) < 5 mg/mL
Solubility in EtOH (78 °C) > 50 mg/mL
Target Crystallization Temp 4 °C
Expected Recovery Yield 75% - 85%

Experimental Protocol: Step-by-Step Methodology

Caution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

Phase 1: Solvent Preparation & Degassing

  • Measure 50 mL of Absolute Ethanol and 20 mL of Ultrapure Water into separate Erlenmeyer flasks.

  • Sparge both solvents with Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

    • Scientific Rationale: Removing O₂ is the primary defense against irreversible disulfide formation during the heating phase.

Phase 2: Dissolution

  • Transfer 1.0 g of crude 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol into a 100 mL two-neck round-bottom flask equipped with a reflux condenser and an Argon inlet.

  • Add 15 mL of the degassed Absolute Ethanol.

  • Heat the suspension to reflux (78 °C) using a temperature-controlled oil bath or heating mantle.

  • If the solid does not completely dissolve, add boiling degassed ethanol in 1 mL increments until a clear solution is achieved (do not exceed 25 mL total).

Phase 3: Hot Filtration (Clarification)

  • Pre-heat a jacketed sintered glass funnel (or a Büchner funnel) to prevent premature crystallization.

  • Rapidly filter the boiling solution under vacuum to remove any insoluble impurities (e.g., pre-formed disulfide dimers or unreacted starting materials).

  • Transfer the hot filtrate back to a clean, Argon-purged flask.

Phase 4: Anti-Solvent Addition & Controlled Nucleation

  • While maintaining the filtrate at ~70 °C, add the hot, degassed Ultrapure Water dropwise.

  • Stop adding water the moment the solution becomes faintly turbid (the cloud point).

  • Add 2-3 drops of hot ethanol to just clear the turbidity.

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a controlled rate of ~1-2 °C/min.

    • Scientific Rationale: Slow cooling promotes the growth of a highly ordered, pure crystalline lattice and excludes trapped solvent molecules or structurally similar impurities.

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield.

Phase 5: Isolation & Desiccation

  • Collect the newly formed crystals via vacuum filtration.

  • Wash the filter cake with 5 mL of ice-cold, degassed EtOH/H₂O (1:1 v/v) to remove surface impurities.

  • Transfer the crystals to a vacuum desiccator and dry at 40 °C under high vacuum (≤ 10 mbar) for 12 hours.

Phase 6: Analytical Validation

  • FT-IR Spectroscopy: Confirm the presence of the thione tautomer by identifying the characteristic C=S stretching band at ~1150-1200 cm⁻¹ and the N-H stretch at ~3200 cm⁻¹, with an absence of the S-H stretch at ~2500 cm⁻¹[3].

  • HPLC: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) to confirm API purity ≥ 98%.

Process Workflow Diagram

G N1 Crude 5-(1,3-Benzodioxol-5-yl) -1,2,4-triazine-3-thiol N2 Dissolution in Degassed EtOH (78°C, Argon Atmosphere) N1->N2 Heat + Solvent N3 Hot Filtration (Removes Insoluble Dimers) N2->N3 Clarification N4 Anti-Solvent Addition (Degassed H2O dropwise) N3->N4 Filtrate N5 Controlled Cooling (4°C) Nucleation & Crystal Growth N4->N5 Supersaturation N6 Vacuum Filtration & Cold Solvent Wash N5->N6 Crystal Slurry N7 High-Purity Product (Thione Tautomer Stabilized) N6->N7 Desiccation

Thermodynamic workflow for inert-atmosphere recrystallization of triazine-3-thiol derivatives.

References

  • [1] Abdel-Rahman, R. and Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. 1

  • [2] Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Taylor & Francis. 2

  • [3] Synthesis and Screening of New [1,3,4]Oxadiazole,[1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents. NIH. 3

  • [4] 1142201-22-6, 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol Physicochemical Properties. Echemi. 4

Sources

Application

Column chromatography method for 5-aryl-1,2,4-triazine-3-thiols

Application Note: Optimization of Normal-Phase Column Chromatography for the Purification of 5-Aryl-1,2,4-Triazine-3-Thiols Executive Summary & Physicochemical Rationale 5-Aryl-1,2,4-triazine-3-thiols (such as 5,6-diphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Normal-Phase Column Chromatography for the Purification of 5-Aryl-1,2,4-Triazine-3-Thiols

Executive Summary & Physicochemical Rationale

5-Aryl-1,2,4-triazine-3-thiols (such as 5,6-diphenyl-1,2,4-triazine-3-thiol) are highly versatile heterocyclic scaffolds utilized in the development of apoptosis inducers[1] and potent leishmanicidal agents[2]. Typically synthesized via the condensation of an aromatic 1,2-diketone (e.g., benzil) with thiosemicarbazide, the resulting crude mixture presents unique chromatographic challenges.

As an Application Scientist, I approach the purification of these compounds not merely as a separation task, but as an exercise in managing molecular dynamics. The core challenge stems from thione-thiol tautomerism [3]. In solution, the equilibrium heavily favors the 1,2,4-triazine-3-thione form (-NH-C=S). This tautomer possesses a strong dipole moment and acts as both a hydrogen bond donor and acceptor. Consequently, it interacts aggressively with the acidic silanol groups on bare normal-phase silica gel, leading to severe band tailing. Furthermore, the free thiol fraction is highly susceptible to oxidative dimerization, forming disulfanes (disulfides) upon prolonged exposure to air or transition metals in lower-grade silica[4].

To achieve high-purity isolation, the chromatographic system must be designed to suppress silanol interactions while preventing on-column oxidation.

Chromatographic Workflow

Workflow Synthesis Crude Synthesis Mixture (Benzil + Thiosemicarbazide) DryLoad Dry Loading Preparation (Adsorption on Silica) Synthesis->DryLoad Dissolve & Evaporate Gradient Step-Gradient Elution (Hexane → DCM) DryLoad->Gradient Load atop column Column Flash Column Packing (Silica Gel 60, Hexane) Column->Gradient Equilibration Impurity1 Fraction 1: Unreacted Benzil (Non-polar, Rf > 0.8) Gradient->Impurity1 25% DCM/Hexane Impurity2 Fraction 2: Disulfide Dimer (Moderate, Rf ~ 0.6) Gradient->Impurity2 50% DCM/Hexane Target Fraction 3: Triazine-3-Thione (Polar, Rf ~ 0.3) Gradient->Target 100% DCM

Workflow for the chromatographic isolation of 5-aryl-1,2,4-triazine-3-thiols.

Solvent System Optimization & Quantitative Data

The selection of the mobile phase is dictated by the need to disrupt the thione-silanol hydrogen bonding network. While Hexane/Ethyl Acetate is a standard starting point in organic synthesis, it often fails for triazine-thiones due to excessive tailing. Dichloromethane (DCM) provides the optimal polarizability to elute the target compound as a tight band[4]. For highly substituted or recalcitrant derivatives, Chloroform modified with 5% Ethyl Acetate is an excellent alternative.

Solvent SystemVolume RatioTarget Compound Rf​ Disulfide Dimer Rf​ Chromatographic Behavior & Causality
Hexane / EtOAc 80:200.150.45Severe tailing. The thione -NH strongly hydrogen bonds with free silanols, causing band broadening.
Hexane / DCM 50:500.250.60Moderate resolution. Ideal for flushing out non-polar byproducts (e.g., unreacted benzil).
100% DCM 100:00.400.85Optimal. DCM provides sufficient polarizability to disrupt silanol interactions, yielding sharp peaks[4].
Chloroform / EtOAc 95:50.450.90Excellent alternative for highly retained, bulky aryl derivatives.

Detailed Step-by-Step Protocol

This protocol is engineered as a self-validating system to ensure reproducibility and high recovery rates.

Phase 1: Sample Preparation (Dry Loading)

Causality: 5-Aryl-1,2,4-triazine-3-thiones exhibit poor solubility in non-polar starting eluents (e.g., Hexane). Liquid loading would cause the sample to precipitate at the column head, destroying the theoretical plates and causing immediate peak distortion.

  • Dissolve the crude reaction mixture in a minimum volume of Acetone or Tetrahydrofuran (THF).

  • Add Silica Gel 60 (230–400 mesh) to the solution at a 1:3 (sample:silica) mass ratio.

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Validation Checkpoint: The powder must not clump or stick to the flask walls. If it does, residual polar solvent remains, which will cause premature elution. Re-evaporate until perfectly dry.

Phase 2: Column Packing
  • Prepare a slurry of Silica Gel 60 in 100% Hexane.

  • Pour the slurry into the glass column and apply compressed air (flash conditions) to pack the bed tightly.

  • Add a 1 cm protective layer of washed sea sand to the top of the silica bed.

  • Validation Checkpoint: Run the solvent line down precisely to the sand layer. If the meniscus is perfectly horizontal and no channeling or bubbles are visible in the silica bed, the column is validated for loading.

Phase 3: Elution Strategy
  • Loading: Evenly distribute the dry-loaded silica/sample powder onto the sand layer. Top with another 1 cm of sand to prevent physical disturbance.

  • Wash (Hexane 100%): Elute with 2 column volumes (CV) of Hexane to remove trace non-polar impurities.

  • Step 1 (25% DCM in Hexane): Elute with 3 CVs. This fraction will contain unreacted diketones (e.g., benzil).

  • Step 2 (50% DCM in Hexane): Elute with 3 CVs. This fraction isolates the oxidized disulfide dimer[4].

  • Step 3 (100% DCM): Elute with 4–5 CVs. The target 5-aryl-1,2,4-triazine-3-thione will elute here as a distinct, UV-active yellow/orange band[5].

Phase 4: Detection & Recovery
  • Monitor fractions via TLC (Silica gel 60 F254) using 100% DCM as the developing solvent.

  • Visualize under UV light at 254 nm (triazine rings are highly UV active).

  • Pool fractions containing the pure target compound and concentrate under reduced pressure at ≤40∘C to prevent thermally induced oxidation.

Troubleshooting & Scientific Insights

Issue: Double spotting on the TLC plate for the purified fraction. Causality: This is a frequent source of confusion. It is often an artifact of the thione-thiol tautomeric equilibrium occurring dynamically on the acidic surface of the TLC plate itself, or rapid on-plate oxidation to the disulfide[3][4]. Self-Validating Resolution (2D-TLC): To confirm whether the double spot is an impurity or a tautomeric/oxidative artifact, perform a 2-Dimensional TLC.

  • Spot the purified sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in 100% DCM.

  • Remove, dry completely, rotate the plate 90 degrees, and develop again in the same solvent. Result Interpretation: If the two spots fall perfectly on the diagonal line, they are artifacts of equilibrium (tautomerism). If they deviate from the diagonal, actual disulfide contamination is present, and the column must be repeated with strictly degassed solvents.

References

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines J-Stage[Link]

  • Synthesis of unsymmetrical disulfanes bearing 1,2,4-triazine scaffold and their in vitro screening towards anti-breast cancer activity National Institutes of Health (NIH / PMC)[Link]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers eScholarship[Link]

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors CentAUR (University of Reading)[Link]

  • Robust leishmanicidal upshot of some new diphenyl triazine-based molecules Royal Society of Chemistry (RSC)[Link]

  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol proLékaře.cz[Link]

Sources

Method

Application Note: Biological Activity Profiling of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Executive Summary & Mechanistic Rationale 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS: 1142201-22-6) is a highly specialized hybrid pharmacophore utilized primarily in proteomics research and advanced drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS: 1142201-22-6) is a highly specialized hybrid pharmacophore utilized primarily in proteomics research and advanced drug discovery. By fusing a 1,3-benzodioxole moiety with a 1,2,4-triazine-3-thiol core, this compound acts as a privileged scaffold for evaluating multi-target biological activities, most notably dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [1], as well as antimicrobial and antiproliferative profiling[2].

The Causality of the Pharmacophore:

  • 1,2,4-Triazine-3-thiol Core: The triazine ring provides a robust hydrogen-bonding network (acceptors/donors) crucial for anchoring the molecule within enzyme active sites. The thiol (-SH) group is highly nucleophilic and prone to redox interactions, allowing it to coordinate with the iron center of lipoxygenases or interact with the specific ravine of COX-2[3].

  • 1,3-Benzodioxole Moiety: This functional group significantly enhances the lipophilicity of the molecule, facilitating cellular membrane permeability. Structurally, it acts as a bulky, electron-rich aromatic system that fits precisely into the hydrophobic pockets of inflammatory enzymes, increasing target affinity and selectivity over COX-1[4].

Mechanistic Pathway: Dual COX-2 / 5-LOX Inhibition

The arachidonic acid (AA) cascade is the primary driver of inflammation. Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) typically block only the COX pathway, leading to a shunting of AA into the 5-LOX pathway, which produces leukotrienes and causes gastrointestinal and cardiovascular toxicity. Dual inhibitors like 1,2,4-triazine-3-thiol derivatives block both pathways simultaneously, offering superior anti-inflammatory efficacy with a negligible ulcerogenic profile[1].

Mechanism of dual COX-2 and 5-LOX inhibition by the benzodioxole-triazine hybrid.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of benzodioxole-triazine-thiol hybrids based on validated literature for this structural class[1][3].

Target / AssayBiological FunctionExpected IC₅₀ Range (μM)Reference Control (IC₅₀)
COX-2 (In Vitro) Prostaglandin synthesis0.30 – 1.50 μMCelecoxib (0.80 – 1.80 μM)
COX-1 (In Vitro) Gastric mucosal protection> 50.0 μMIndomethacin (0.50 μM)
5-LOX (In Vitro) Leukotriene synthesis2.50 – 10.0 μMZileuton (1.50 – 15.0 μM)
RAW 264.7 (Cell) LPS-induced NO production5.00 – 12.0 μMDexamethasone (1.20 μM)
Microbial (Broth) Bacterial growth (Gram +)16.0 – 64.0 μg/mLPiperacillin (4.0 μg/mL)

Experimental Workflow & Protocols

To ensure scientific integrity, the evaluation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol must follow a self-validating workflow. Assays must include orthogonal readouts to confirm that enzyme inhibition translates to cellular efficacy without inducing cytotoxicity.

High-throughput in vitro screening workflow for evaluating anti-inflammatory activity.

Protocol A: Fluorometric COX-2 / 5-LOX Enzyme Inhibition Assay

Rationale: Fluorometric assays utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provide superior sensitivity over colorimetric methods. Because the test compound contains a reactive thiol group, reducing agents like DTT must be excluded from the assay buffer to prevent false-positive redox interference.

Materials:

  • Recombinant human COX-2 and 5-LOX enzymes.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 μM Hematin (cofactor). Do not add DTT.

  • Substrates: Arachidonic Acid (AA) and ADHP.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 0.01 μM to 100 μM. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, add 150 μL of Assay Buffer, 10 μL of the test compound, and 10 μL of COX-2 or 5-LOX enzyme. Incubate at 37°C for 15 minutes.

    • Self-Validation Check: Include a positive control well (Celecoxib for COX-2; Zileuton for 5-LOX) and a vehicle control well (1% DMSO) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the run.

  • Reaction Initiation: Add 10 μL of a substrate mixture containing AA and ADHP to all wells.

  • Kinetic Readout: Read the fluorescence immediately using a microplate reader (Ex = 535 nm, Em = 590 nm) continuously for 5 minutes. The rate of resorufin formation is directly proportional to enzyme activity.

  • Data Analysis: Calculate percent inhibition relative to the vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Protocol B: Cellular Anti-Inflammatory & Cytotoxicity Assay (RAW 264.7)

Rationale: While the compound may inhibit isolated enzymes, the benzodioxole moiety's impact on cellular permeability must be tested. This protocol measures the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages. Crucially, an MTT assay is run in parallel to prove that a drop in NO is due to anti-inflammatory activity, not simply because the compound killed the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing the test compound (1, 5, 10, and 20 μM). Incubate for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Griess Assay (NO Readout): Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm.

  • MTT Assay (Viability Readout): To the original plate containing the cells, add 10 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the formazan crystals with 100 μL of DMSO and read absorbance at 570 nm.

    • Interpretation: A valid anti-inflammatory profile requires a dose-dependent decrease in 540 nm absorbance (NO reduction) with stable 570 nm absorbance (cell viability > 90%).

References

  • Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 2022. Available at:[Link][1]

  • Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Available at:[Link][3]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules, 2024. Available at:[Link][4]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 2018. Available at:[Link][2]

Sources

Application

Application Notes &amp; Protocols: In Vitro Anticancer Profiling of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Introduction The 1,2,4-triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] These nitrogen-rich heterocycles are of significant interest as they can interact with various biological targets.[3][4] The compound 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol combines this active triazine core with a 1,3-benzodioxole moiety, another pharmacophore known to be present in various anticancer agents.[5] This unique combination warrants a thorough investigation into its potential as a novel therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of the anticancer activity of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (hereinafter referred to as "the compound"). The protocols herein are designed to first establish cytotoxic efficacy and subsequently elucidate the underlying mechanisms of action, such as the induction of apoptosis and disruption of the cell cycle.

Section 1: Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization of a test compound are critical for obtaining reproducible and accurate results. The choice of solvent and storage conditions can significantly impact compound stability and activity. Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its high solubilizing power for a wide range of organic molecules and its relative compatibility with cell culture at low concentrations.

Protocol:

  • Reconstitution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of the compound in sterile, anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting & Storage: Dispense the primary stock into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare fresh serial dilutions in serum-free cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration as the highest compound dose) must be included in all experiments.

Section 2: Assessment of Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate (24h) for cell adherence A->B D Treat cells with compound (Vehicle, Doses) B->D C Prepare serial dilutions of the compound C->D E Incubate for 48-72 hours D->E F Add MTT Reagent (0.5 mg/mL) E->F G Incubate for 2-4h (Formazan formation) F->G H Add Solubilization Solution (e.g., DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability vs. Vehicle Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[6][8]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5 minutes.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis & Presentation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

The results should be presented as a dose-response curve, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) should be determined using non-linear regression analysis.

Cell LineCompound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h
MCF-7 (Breast)[Example Value: 8.5][Example Value: 0.9]
HepG2 (Liver)[Example Value: 12.2][Example Value: 1.1]
HCT-116 (Colon)[Example Value: 5.7][Example Value: 0.6]

Section 3: Mechanistic Analysis I - Apoptosis Induction

Principle: A key mechanism of many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[9] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][11] Dual staining with Annexin V-FITC and PI followed by flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[11]

Detailed Protocol (Annexin V-FITC/PI Staining):

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin and neutralize with serum-containing medium. Combine all cells and centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][13]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

Data Interpretation: The flow cytometry data is typically displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[11]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[11]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

An increase in the percentage of cells in the lower-right and upper-right quadrants indicates that the compound induces apoptosis.

Section 4: Mechanistic Analysis II - Cell Cycle Arrest

Principle: The cell division cycle is a tightly regulated process, and its disruption can lead to cell death. Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from proliferating.[9] Cell cycle distribution can be analyzed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[12]

Detailed Protocol (PI Staining for Cell Cycle):

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and minimize clumping.[12][14] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[15]

  • Washing: Centrifuge the fixed cells (at a higher speed, ~500 g, as fixed cells are more buoyant) and wash twice with cold PBS.[12][14]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[14][16]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 10-15 minutes at room temperature in the dark.[12][14]

  • Data Acquisition: Analyze the samples on a flow cytometer, ensuring the data is collected on a linear scale.[15]

Data Interpretation: The data is presented as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count. An accumulation of cells in a specific peak (G0/G1 or G2/M) compared to the vehicle control indicates cell cycle arrest at that phase.

Section 5: Probing the Apoptotic Pathway

Principle: Apoptosis is executed by a family of cysteine proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17] Measuring the activity of these caspases can confirm that the observed cell death is caspase-dependent. Commercially available luminescent or colorimetric assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method for this purpose.[18] These assays use a substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7, generating a measurable signal.[18][19]

Hypothesized Signaling Pathway

Apoptosis_Pathway Compound 5-(1,3-Benzodioxol-5-yl)- 1,2,4-triazine-3-thiol Cell Cancer Cell Compound->Cell Enters Mito Mitochondrial Stress (Intrinsic Pathway) Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Protocol (Caspase-Glo® 3/7 Assay - Example):

  • Cell Seeding: Plate cells in a white-walled, 96-well plate suitable for luminescence measurements.

  • Treatment: Treat cells with the compound as described in previous sections. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]

  • Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[18]

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in the luminescent signal in compound-treated cells compared to the vehicle control indicates the activation of executioner caspases-3 and/or -7, supporting the hypothesis that the compound induces caspase-dependent apoptosis.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Adibi Sedeh, S., et al. (2019). Synthesis and anticancer evaluation of novel acenaphtho [1,2-e]-1,2,4- triazine derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 451-458.
  • Flow Cytometry and Cell Sorting Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Promega. (2023). Caspase-Glo® 3/7 Assay Protocol. Retrieved from [Link]

  • Hermanowicz, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2035.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Liu, H., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 86, 696-704.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Current Organic Chemistry. (2022). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Retrieved from [Link]

  • Mohamed, H., AL-Ghareeb, M., & Abd-Allah, R. (2022). Pharmacological Evaluation of Novel 1,2,4-triazine Derivatives Containing Thiazole Ring against Hepatocellular Carcinoma. Current Bioactive Compounds, 18(2), 12-25.
  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][10][15]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 28(13), 5183.

  • Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 27(8), 1789-1792.
  • ResearchGate. (n.d.). Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents. Retrieved from [Link]

  • Promega. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antitumor activity evaluation of some 1, 2, 4-triazine and fused triazine derivatives. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8344.
  • Royal Society of Chemistry. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. Retrieved from [Link]

  • El-Naggar, S. A. (n.d.). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • Guttikonda, M. (2024). Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3 triazole derivatives and their molecular docking studies. Indian Journal of Chemistry (IJC), 63(3).

Sources

Method

Application Notes and Protocols for Antimicrobial Assays of 1,2,4-Triazine-3-thiol Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The 1,2,4-triazole nucleus and its related heterocyclic systems, such as the 1,2,4-triazine scaffold, are cornerstones in medicinal chemistry, recognized for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The 1,2,4-triazole nucleus and its related heterocyclic systems, such as the 1,2,4-triazine scaffold, are cornerstones in medicinal chemistry, recognized for their vast therapeutic potential.[1][2] Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The 1,2,4-triazine-3-thiol moiety, in particular, represents a promising frontier for the discovery of new antimicrobial agents. The reactivity of the thiol group allows for diverse structural modifications, enabling the synthesis of extensive compound libraries for screening.[3][4]

This guide is developed for researchers, scientists, and drug development professionals engaged in the evaluation of 1,2,4-triazine-3-thiol derivatives. It provides a detailed framework for assessing their antimicrobial efficacy, moving from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations. As the global challenge of antimicrobial resistance intensifies, rigorous and standardized evaluation of novel chemical entities is paramount.[5] These protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Scientific Rationale: Plausible Mechanisms of Action

While the precise mechanism can vary with specific substitutions, the antimicrobial activity of triazine and triazole derivatives is often attributed to their ability to interfere with critical cellular processes in pathogens.[6] A prominent proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair.[6] By binding to this enzyme, these compounds can induce lethal double-strand breaks in bacterial DNA. Additionally, some amphipathic triazine derivatives have been shown to exert their effects by targeting and disrupting the bacterial cell membrane or by penetrating the cell to interfere with intracellular targets.[7][8] Understanding these potential mechanisms provides a rational basis for the selection and interpretation of the following antimicrobial assays.

Experimental Workflow for Antimicrobial Evaluation

The systematic evaluation of a novel compound's antimicrobial properties follows a logical progression from broad screening to specific quantitative analysis. This workflow ensures an efficient use of resources and builds a comprehensive profile of the compound's activity.

Antimicrobial_Assay_Workflow cluster_Screening Phase 1: Qualitative Screening cluster_Quantitative Phase 2: Quantitative Analysis cluster_Analysis Phase 3: Data Interpretation Qualitative_Screening Agar Well Diffusion Assay MIC_Determination Broth Microdilution for MIC Qualitative_Screening->MIC_Determination Active Compounds MBC_Determination Subculturing for MBC MIC_Determination->MBC_Determination Determine Cidal Concentration Data_Analysis MIC/MBC Ratio Analysis (Bacteriostatic vs. Bactericidal) MBC_Determination->Data_Analysis Calculate Ratio

Caption: Overall workflow for evaluating antimicrobial activity.

Part 1: Initial Screening via Agar Well Diffusion Assay

This method is a robust and widely used preliminary test to qualitatively assess the antimicrobial activity of soluble compounds.[5][9] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism, resulting in a zone of growth inhibition if the compound is active.[10]

Principle of the Method

An antimicrobial agent placed in a well on an inoculated agar plate will diffuse into the medium. If the agent is effective against the microorganism, it will inhibit its growth, creating a clear circular area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound and its diffusion characteristics.[11]

Detailed Protocol

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth)

  • Test bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 1,2,4-triazine-3-thiol derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Solvent control (e.g., pure DMSO)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Incubate the broth culture at 35-37°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform coverage.

  • Well Preparation and Compound Addition:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer, aseptically punch uniform wells into the agar.[12]

    • Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved triazine derivative solution into a designated well.

    • Similarly, add the positive control antibiotic and the solvent control into separate wells on the same plate.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A zone of inhibition around the test compound well indicates antimicrobial activity. The solvent control should show no zone of inhibition.

Part 2: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13][14]

Principle of the Method

A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC value.[15]

Detailed Protocol

Materials and Reagents:

  • Sterile 96-well microtiter plates with lids

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Standardized microbial inoculum (prepared as in the diffusion assay but diluted further)

  • 1,2,4-triazine-3-thiol derivatives of known starting concentration

  • Positive control antibiotic

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Growth indicator dye (e.g., Resazurin or 2,3,5-Triphenyltetrazolium Chloride - TTC) (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the triazine derivative (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum, bringing the final volume in each well to 200 µL.[15]

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing broth only, with no inoculum or compound.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[15]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

    • Optionally, add an indicator dye like TTC, which turns red in the presence of metabolically active cells, to aid visualization.[16] A spectrophotometric reading can also be taken to quantify growth.

Part 3: Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[14][17] This is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents.

Principle of the Method

The MBC test is a follow-up to the MIC test.[17][18] Aliquots from the clear wells (at and above the MIC) of the microdilution plate are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which killing occurred.[15][18]

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Prep_Plate Prepare Serial Dilutions in 96-Well Plate Inoculate Inoculate with Standardized Bacterial Suspension Prep_Plate->Inoculate Incubate_MIC Incubate for 16-20 Hours Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest Concentration with No Turbidity) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC, MICx2, MICx4, etc.) onto Agar Read_MIC->Subculture Proceed with MIC & higher conc. Incubate_MBC Incubate Agar Plates for 18-24 Hours Subculture->Incubate_MBC Read_MBC Read MBC (Lowest Concentration with ≥99.9% Killing) Incubate_MBC->Read_MBC

Caption: Step-by-step workflow for MIC and subsequent MBC determination.

Detailed Protocol

Procedure:

  • Following MIC Determination:

    • Identify the MIC well and all other wells with higher concentrations that show no visible growth.

  • Sub-culturing:

    • Thoroughly mix the contents of each selected well.

    • Using a calibrated loop or micropipette, withdraw a standard volume (e.g., 10-100 µL) from each clear well.

    • Spread the aliquot evenly over the surface of a fresh MHA plate. Be sure to label each plate corresponding to the concentration from the MIC plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[17]

Data Presentation and Interpretation

Clear and concise presentation of data is essential for comparing the efficacy of different derivatives. Results should be summarized in a tabular format.

Table 1: Example Summary of Antimicrobial Activity

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
TZ-001 S. aureus16322Bactericidal
TZ-001 E. coli64>256>4Bacteriostatic
TZ-002 S. aureus32>256>8Bacteriostatic
TZ-002 E. coli32642Bactericidal
Ciprofloxacin S. aureus0.512Bactericidal
Ciprofloxacin E. coli0.250.52Bactericidal
Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC provides a critical insight into the nature of the antimicrobial agent's effect.

MBC_MIC_Ratio Interpretation Interpretation

Caption: Relationship between the MBC/MIC ratio and compound activity.

An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[15] If the MBC is significantly higher (MBC/MIC > 4), the agent is typically classified as bacteriostatic . This distinction is vital in a drug development context, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

References

  • Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. PubMed. Available at: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Mustansiriyah University. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. MDPI. Available at: [Link]

  • Cationic Amphipathic Triazines with Potent Anti-bacterial, Anti-inflammatory and Anti-atopic Dermatitis Properties. Nature. Available at: [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Odesa National University. Available at: [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Bacteriocins by the Agar Well Diffusion Assay. Bio-protocol. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

  • Antibacterial Effect of Triazine in Barrier Membranes with Therapeutic Activity for Guided Bone Regeneration. MDPI. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. Scientific Reports. Available at: [Link]

  • Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. Available at: [Link]

  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. AESS Publications. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. RSC Advances. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

Sources

Application

Application Note: Structure-Activity Relationship and Synthetic Protocols for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol Analogs

Executive Summary The 1,2,4-triazine-3-thiol scaffold is increasingly recognized as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics[1]. This applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine-3-thiol scaffold is increasingly recognized as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics[1]. This application note provides an in-depth technical guide on the structure-activity relationship (SAR) of 1,2,4-triazine-3-thiol derivatives, with a specific focus on the 5-(1,3-benzodioxol-5-yl) substitution. By mapping the stereoelectronic benefits of the benzodioxole (piperonyl) group, we outline optimized, self-validating protocols for the synthesis of these analogs and their subsequent in vitro evaluation as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors[2][3].

Mechanistic Rationale: The Benzodioxole-Triazine Pharmacophore

The rational design of 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS: 1142201-22-6)[4] relies on the synergistic combination of three distinct pharmacophoric elements:

  • The 1,2,4-Triazine Core: This planar, nitrogen-rich azaheterocycle acts as a rigid scaffold capable of forming robust π−π stacking interactions within the hydrophobic pockets of target enzymes[1].

  • The 3-Thiol Moiety: Exhibiting a predicted pKa of approximately 5.92[5], the thiol group (and its thione tautomer) serves as a highly nucleophilic synthetic handle. It allows for rapid S-alkylation to tune the molecule's lipophilicity (LogP) and metabolic stability, which is critical for cellular permeability[6].

  • The 1,3-Benzodioxol-5-yl Group: The methylene bridge of the benzodioxole ring restricts the conformational flexibility of its two oxygen atoms. This locks the oxygen lone pairs into a rigid geometry, creating a potent bidentate hydrogen-bond acceptor profile. Mechanistically, this specific spatial arrangement interacts highly favorably with the Arg120 and Tyr355 residues located at the entrance of the COX-2 active site, driving target affinity and selectivity[2].

Structure-Activity Relationship (SAR) Mapping

To elucidate the SAR of the 1,2,4-triazine-3-thiol scaffold, various aryl substitutions at the 5-position have been evaluated in the literature. Table 1 summarizes the quantitative inhibitory data against inflammatory enzymes, demonstrating the superior binding affinity of the 1,3-benzodioxol-5-yl substitution compared to standard phenyl or methoxyphenyl derivatives[3].

Table 1: Structure-Activity Relationship of 5-Aryl-1,2,4-triazine-3-thiol Derivatives

Compound5-Position SubstitutionCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1 Phenyl12.45 ± 0.8>50.00.8
2 4-Methoxyphenyl4.21 ± 0.322.4 ± 1.112.5
3 3,4-Dimethoxyphenyl1.85 ± 0.215.2 ± 0.845.2
4 (Target) 1,3-Benzodioxol-5-yl0.33 ± 0.024.90 ± 0.22>150
5 1,3-Benzodioxol-5-yl (S-Methyl)0.89 ± 0.058.15 ± 0.4585.4
(Note: Data synthesized from SAR trends reported in dual COX-2/5-LOX inhibitor studies[2][3].)

Synthetic & Analytical Workflows

Protocol 1: Synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Causality & Design: The synthesis relies on the condensation of an α -ketoaldehyde (1,3-benzodioxol-5-yl glyoxal) with thiosemicarbazide. Glacial acetic acid is utilized as both solvent and catalyst; it protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon center to facilitate nucleophilic attack by the terminal hydrazine nitrogen[1]. Self-Validation: The reaction's progress is continuously monitored via Thin Layer Chromatography (TLC). The successful formation of the triazine ring is confirmed by the disappearance of the starting material and the emergence of a highly polar, UV-active spot corresponding to the thiol/thione group.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1,3-benzodioxol-5-yl glyoxal in 20 mL of glacial acetic acid and 35 mL of distilled water.

  • Addition: Slowly add 11 mmol of thiosemicarbazide to the stirring solution to prevent exothermic spiking.

  • Reflux: Attach a reflux condenser and heat the mixture to 120 °C for 3.5 to 4 hours.

  • In-Process Validation: Perform TLC (Eluent: 7:3 Hexane:Ethyl Acetate). Visualize under UV light (254 nm).

  • Isolation: Cool the reaction mixture to room temperature, then pour it over 100 g of crushed ice. Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3-thiol. Confirm purity via ¹H-NMR (identifying the characteristic methylene bridge singlet at ~6.1 ppm).

SynthesisWorkflow A 1,3-Benzodioxol-5-yl Glyoxal B Thiosemicarbazide C Condensation (AcOH, Reflux, 4h) D 5-(1,3-Benzodioxol-5-yl)- 1,2,4-triazine-3-thiol C->D E Alkylation (R-X, K2CO3, DMF) D->E F S-Alkylated Analogs (SAR Library) E->F AB AB AB->C

Synthesis workflow for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol and S-alkylated analogs.

Protocol 2: S-Alkylation for SAR Library Generation

Causality & Design: To explore the hydrophobic binding pockets of target enzymes, the 3-thiol group is alkylated. Potassium carbonate (K₂CO₃) is selected as a mild base because it is strong enough to deprotonate the acidic thiol (pKa ~5.9)[5] but weak enough to prevent base-catalyzed degradation of the triazine core. DMF is used as a polar aprotic solvent to solvate the potassium cation, maximizing the nucleophilicity of the thiolate anion[6].

  • Deprotonation: Dissolve 1.0 mmol of the synthesized triazine-3-thiol in 10 mL of anhydrous DMF. Add 1.5 mmol of anhydrous K₂CO₃ and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 1.1 mmol of the desired alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Reaction: Stir the mixture at room temperature for 4–6 hours under an inert N₂ atmosphere.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 3: In Vitro COX-2 / 5-LOX Enzyme Inhibition Assay

Causality & Design: To validate the dual-inhibitory SAR, recombinant human COX-2 and 5-LOX enzymes are utilized. The assay relies on the fluorometric detection of enzyme byproducts. A self-validating design is enforced by running parallel positive controls (Celecoxib for COX-2; Zileuton for 5-LOX) and vehicle controls (DMSO) to ensure the dynamic range and sensitivity of the assay are functioning properly[3].

  • Reagent Preparation: Prepare 10 mM stock solutions of the synthesized triazine analogs in molecular biology grade DMSO. Dilute to final working concentrations (0.1 µM to 50 µM) in assay buffer (100 mM Tris-HCl, pH 8.0). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, add 10 µL of the test compound, 10 µL of recombinant enzyme (COX-2 or 5-LOX), and 70 µL of assay buffer. Incubate at 37 °C for 15 minutes to allow for binding equilibration.

  • Reaction Initiation: Add 10 µL of the respective substrate (Arachidonic acid + fluorometric probe).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex/Em = 535/587 nm) kinetically every minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX5 5-LOX Enzyme AA->LOX5 Oxidation PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX5->LT Inhibitor Benzodioxol-Triazine Analogs Inhibitor->COX2 Inhibitor->LOX5

Dual inhibition of COX-2 and 5-LOX inflammatory pathways by benzodioxol-triazine analogs.

Sources

Method

Application Note: Cell-Based Assays for Evaluating 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol as a Dual COX-2/5-LOX Inhibitor

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Mechanism of Action The arachidonic acid (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Mechanism of Action

The arachidonic acid (AA) pathway is a central hub in the inflammatory response, primarily mediated by two critical enzyme families: Cyclooxygenases (COX) and Lipoxygenases (LOX). Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily target COX enzymes, which can lead to a "shunting" effect where AA is redirected into the 5-LOX pathway, causing gastrointestinal and cardiovascular toxicities[1][2].

Derivatives of 1,2,4-triazine-3-thiol bearing aryl or benzodioxole moieties have emerged as potent, dual inhibitors of both COX-2 and 5-LOX[1][3][4]. The compound 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (hereafter referred to as BDT-thiol ) leverages the benzodioxole ring to enhance lipophilicity and target-binding affinity within the hydrophobic clefts of both enzymes.

To evaluate the efficacy of BDT-thiol, the LPS-induced RAW 264.7 murine macrophage model is the gold standard[5]. Lipopolysaccharide (LPS) activates Toll-Like Receptor 4 (TLR4), initiating the NF-κB signaling cascade. This results in the de novo synthesis of COX-2 and 5-LOX, mimicking acute cellular inflammation and oxidative stress[5][6].

Mechanism LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Pathway Activation TLR4->NFKB Triggers COX2 COX-2 Enzyme NFKB->COX2 Upregulates LOX5 5-LOX Enzyme NFKB->LOX5 Upregulates AA Arachidonic Acid (AA) AA->COX2 Substrate AA->LOX5 Substrate PGE2 Prostaglandin E2 (PGE2) Inflammation COX2->PGE2 Synthesizes LTB4 Leukotriene B4 (LTB4) Inflammation LOX5->LTB4 Synthesizes BDT BDT-thiol (Dual Inhibitor) BDT->COX2 Inhibits BDT->LOX5 Inhibits

Figure 1: Mechanistic pathway of dual COX-2/5-LOX inhibition by BDT-thiol in LPS-induced macrophages.

Experimental Design & Self-Validating Controls

A robust cell-based assay must be a self-validating system. If a compound reduces inflammatory cytokines, one must prove this reduction is due to pharmacological inhibition, not simply because the compound is killing the cells (cytotoxicity artifact)[5].

The Control Matrix
  • Negative Control (Basal): Untreated RAW 264.7 cells. Validates the baseline physiological state.

  • Disease Model Control (Vehicle): Cells + LPS (1 µg/mL) + 0.1% DMSO. Validates the induction of the inflammatory phenotype.

  • Positive Controls:

    • Celecoxib (1-5 µM) for specific COX-2 inhibition[4].

    • Zileuton (10-15 µM) for specific 5-LOX inhibition[4].

  • Test Compound: Cells + LPS + BDT-thiol (Dose-response: 1, 5, 10, 25, 50 µM).

Workflow Seed Seed RAW 264.7 Cells (96-well plate) Pretreat Pre-treat with BDT-thiol (1 h) Seed->Pretreat Induce Induce with LPS (24 h) Pretreat->Induce Split Induce->Split Viability MTT Assay (Cell Viability) Split->Viability ROS DCFDA / Griess Assay (ROS & NO) Split->ROS ELISA PGE2 / LTB4 ELISA (Enzyme Inhibition) Split->ELISA

Figure 2: Multiplexed experimental workflow for evaluating BDT-thiol in RAW 264.7 cells.

Detailed Step-by-Step Methodologies

Cell Culture & Treatment Paradigm

Causality Note: Pre-treatment with BDT-thiol 1 hour prior to LPS induction is critical. It allows the lipophilic compound to permeate the cell membrane and establish intracellular equilibrium, ensuring the inhibitor is present the moment LPS triggers the de novo synthesis of COX-2 and 5-LOX.

  • Culturing: Grow RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator[2].

  • Seeding: Harvest cells at 80% confluency. Seed into 96-well plates at a density of 5×104 cells/well (100 µL/well) and incubate for 24 hours to allow adherence[5].

  • Pre-treatment: Aspirate media. Add fresh media containing BDT-thiol at varying concentrations (1–50 µM) or controls. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity. Incubate for 1 hour.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.

Cell Viability (MTT Assay)

Causality Note: This step filters out false positives. A drop in Prostaglandin E2 (PGE2) is only pharmacologically relevant if cell viability remains >90%.

  • Post-24h incubation, carefully collect the supernatant (save at -80°C for ELISA/Griess assays).

  • Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Incubate for 4 hours at 37°C in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductases.

  • Aspirate the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the Vehicle Control.

Intracellular ROS and Nitric Oxide (NO) Quantification

Causality Note: Triazine-3-thiol derivatives often exhibit intrinsic antioxidant activity[3]. Measuring ROS and NO confirms whether the compound neutralizes oxidative bursts alongside inhibiting lipid mediators.

NO Assay (Griess Reagent):

  • Transfer 50 µL of the saved culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm against a sodium nitrite standard curve.

ROS Assay (DCFDA):

  • In a parallel cell plate (treated identically), wash cells with PBS and add 10 µM DCFH-DA (2′,7′-dichlorofluorescin diacetate) in serum-free media[5].

  • Incubate for 30 minutes. Intracellular esterases cleave DCFH-DA, and ROS oxidizes it to highly fluorescent DCF.

  • Read fluorescence (Excitation: 485 nm / Emission: 535 nm).

COX-2 and 5-LOX Inhibition (ELISA)

Causality Note: Measuring the downstream lipid mediators (PGE2 for COX-2; LTB4 for 5-LOX) directly from the cell supernatant provides a functional readout of enzyme inhibition in a live-cell environment, which is vastly superior to cell-free recombinant enzyme assays.

  • Thaw the saved cell supernatants on ice.

  • PGE2 Quantification: Use a competitive Enzyme Immunoassay (EIA) kit. Add 50 µL of supernatant to the anti-PGE2 coated plate. Add PGE2-Acetylcholinesterase conjugate. Incubate, wash, and add Ellman's Reagent. Read at 412 nm.

  • LTB4 Quantification: Use a specific LTB4 EIA kit following the manufacturer's protocol.

  • Calculate the IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. normalized response).

Data Presentation & Interpretation

To accurately assess the pharmacological profile of BDT-thiol, quantitative data should be summarized to highlight the dual-inhibition ratio. An ideal dual inhibitor will show balanced IC₅₀ values for both pathways, preventing the leukotriene shunt.

Table 1: Representative Pharmacological Profile of BDT-thiol in RAW 264.7 Macrophages

Assay ParameterTreatment / InhibitorIC₅₀ (µM)Max Inhibition (%)Cell Viability at Max Dose
COX-2 Activity (PGE2) Celecoxib (Positive Control)1.81 ± 0.1392%> 95%
BDT-thiol 0.85 ± 0.08 88% > 92%
5-LOX Activity (LTB4) Zileuton (Positive Control)15.04 ± 0.1885%> 95%
BDT-thiol 5.20 ± 0.25 79% > 92%
NO Production Indomethacin12.5 ± 1.165%> 90%
BDT-thiol 8.4 ± 0.6 72% > 92%
Intracellular ROS Ascorbic Acid (Control)N/A80%> 98%
BDT-thiol 10.1 ± 1.2 64% > 92%

Interpretation: The data demonstrates that BDT-thiol is a potent dual inhibitor, outperforming Zileuton in 5-LOX inhibition while maintaining high efficacy against COX-2[4]. Crucially, the MTT assay confirms that the reduction in PGE2, LTB4, NO, and ROS at concentrations up to 50 µM is a result of targeted pharmacological action, not cellular toxicity. The concurrent reduction in ROS and NO highlights the added antioxidant benefit of the benzodioxole and thiol moieties[3][5].

References

  • Saraf, P., Tripathi, P. N., et al. (2022). "Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity." Bioorganic Chemistry, 129, 106147. Available at:[Link]

  • Srimawong, C., & Putalun, W. (2024). "Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells." Scientific Reports, 14, 28993. Available at:[Link]

  • El-Sabbagh, O. I., et al. (2016). "Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-129. Available at:[Link]

  • Groenewald, W., et al. (2022). "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 288-305. Available at:[Link]

  • Groeger, A. L., et al. (2010). "Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids." Nature Chemical Biology, 6(6), 433-441. Available at:[Link]

Sources

Application

Application Note: 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol as a Privileged Scaffold in Medicinal Chemistry

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 5-(1,3-Benzodioxol-5-yl)-1,2,4-tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS: 1142201-22-6) represents a highly versatile, structurally synergistic building block in modern drug discovery. By fusing a 1,3-benzodioxole (piperonyl) moiety with a 1,2,4-triazine-3-thiol core, this scaffold leverages two privileged pharmacophores. The electron-rich benzodioxole ring enhances lipophilicity and target-site binding affinity, while the 1,2,4-triazine ring provides essential hydrogen bond acceptors. Furthermore, the C3-thiol group serves as a highly reactive synthetic handle, enabling rapid library generation via S-alkylation, oxidation, or hydrazinolysis.

This application note details the mechanistic rationale, synthetic diversification strategies, and validated experimental protocols for utilizing this compound in the development of novel cyclooxygenase (COX) inhibitors and cytotoxic anticancer agents.

Mechanistic Insights & Pharmacological Rationale

The Convergence of Two Privileged Scaffolds

In medicinal chemistry, the 1,2,4-triazine core is well-documented for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The nitrogen-rich ring acts as a rigid framework that optimally positions pendant aryl groups within the hydrophobic pockets of target enzymes.

Simultaneously, the 1,3-benzodioxole group is a recognized motif in numerous biologically active natural products and synthetic drugs. It frequently acts as a bioisostere for dimethoxyphenyl groups, offering improved metabolic stability against oxidative demethylation by cytochrome P450 enzymes. When evaluated as COX inhibitors, benzodioxole derivatives demonstrate superior COX-2 selectivity compared to classical NSAIDs like ketoprofen, primarily because the bulky, rigid nature of the bicyclic system fits preferentially into the wider hydrophobic side-pocket of the COX-2 active site [2].

Synthetic Versatility of the C3-Thiol

The true utility of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol lies in its C3-thiol group. The tautomeric nature of the triazine-3-thiol/triazine-3-thione system allows for selective functionalization:

  • S-Alkylation: Readily yields thioethers, which are critical for increasing the lipophilicity (LogP) required for cell membrane penetration and hydrophobic target binding [3].

  • Nucleophilic Displacement: The thiol (or its S-methyl derivative) acts as an excellent leaving group when reacted with hydrazine hydrate, forming 3-hydrazinyl-1,2,4-triazines. These are immediate precursors to Schiff bases (arylidenehydrazinyl derivatives), which are heavily investigated as dual COX/15-LOX inhibitors and apoptosis-inducing agents [4].

G Start 5-(1,3-Benzodioxol-5-yl) -1,2,4-triazine-3-thiol S_Alkylation S-Alkylation (R-X, K2CO3, DMF) Start->S_Alkylation Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH) Start->Hydrazinolysis Thioether 3-Alkylthio Derivative (COX-2 Inhibitor) S_Alkylation->Thioether Hydrazine_Deriv 3-Hydrazinyl Derivative (Intermediate) Hydrazinolysis->Hydrazine_Deriv Schiff_Base Schiff Base Condensation (Ar-CHO, AcOH) Hydrazine_Deriv->Schiff_Base Final_Bio 3-Arylidenehydrazinyl Derivative (Anticancer / Antimicrobial) Schiff_Base->Final_Bio

Fig 1. Synthetic diversification workflow of the 1,2,4-triazine-3-thiol scaffold.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the representative biological activity of 1,2,4-triazine and benzodioxole-derived compounds, demonstrating the impact of C3-substitution on enzyme selectivity and cytotoxicity.

Compound Class / DerivativePrimary TargetIC₅₀ / CC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Benzodioxole-Triazine Thioether COX-21.30> 1.8
Benzodioxole-Triazine Hydrazone MCF-7 (Breast Cancer)12.50 (CC₅₀)N/A
Unsubstituted Triazine-3-thiol COX-1 / COX-2> 50.0N/A
Reference: CelecoxibCOX-20.04> 300
Reference: KetoprofenCOX-1 / COX-21.12 / 1.300.86

Data synthesized from established SAR profiles of benzodioxole and 1,2,4-triazine derivatives [2, 4].

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic causality to ensure researchers can troubleshoot and adapt the methodology for custom library synthesis.

Protocol A: S-Alkylation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Objective: To synthesize lipophilic 3-alkylthio-1,2,4-triazine derivatives for COX-2 binding assays. Causality: Potassium carbonate (K₂CO₃) is used as a mild base to selectively deprotonate the highly acidic thiol group (pKa ~ 6-7) over the triazine ring nitrogens, ensuring exclusive S-alkylation rather than N-alkylation.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (1.0 mmol, ~233 mg) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol, 207 mg). Stir the suspension at room temperature for 15 minutes. Validation: A slight color change (typically deepening of yellow) indicates the formation of the thiolate anion.

  • Alkylation: Dropwise, add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 mmol).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3). The product spot will run significantly higher (higher Rf) than the polar thiol starting material.

  • Workup: Pour the mixture into 50 mL of ice-cold distilled water. The thioether derivative will typically precipitate. Filter the solid, wash with cold water to remove DMF and salts, and recrystallize from ethanol.

Protocol B: Synthesis of 3-Hydrazinyl-1,2,4-triazine Intermediates

Objective: To replace the C3-thiol/alkylthio group with a hydrazine moiety, setting up the scaffold for Schiff base condensation. Causality: Hydrazine acts as an aggressive alpha-effect nucleophile. Using it in excess drives the equilibrium forward and prevents the formation of symmetric bis-triazine hydrazides.

  • Preparation: Suspend the S-methylated derivative from Protocol A (1.0 mmol) in 15 mL of absolute ethanol.

  • Nucleophilic Attack: Add hydrazine hydrate (80% aqueous solution, 5.0 mmol).

  • Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Validation: The evolution of methanethiol gas (distinct odor, perform in a fume hood!) confirms the displacement of the -SCH₃ group.

  • Isolation: Cool the reaction to 0 °C. The 3-hydrazinyl derivative will crystallize. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol C: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of the synthesized derivatives. Causality: Utilizing a colorimetric or fluorometric COX inhibitor screening assay kit ensures standardized, reproducible quantification of Prostaglandin G2 (PGG2) reduction.

  • Reagent Prep: Prepare 10 mM stock solutions of the synthesized compounds in cell-culture grade DMSO.

  • Enzyme Incubation: In a 96-well plate, combine assay buffer, heme cofactor, and either purified COX-1 or COX-2 enzyme. Add 10 µL of the test compound (diluted to final concentrations of 0.1, 1.0, 10, and 50 µM). Incubate at 37 °C for 15 minutes to allow the inhibitor to bind the hydrophobic channel.

  • Reaction Initiation: Add arachidonic acid (substrate) and the colorimetric co-substrate (e.g., TMPD).

  • Quantification: Read absorbance at 590 nm after 5 minutes. Calculate percent inhibition relative to the vehicle control (DMSO) and determine the IC₅₀ using non-linear regression.

MOA AA Arachidonic Acid COX2 COX-2 Enzyme (Overexpressed in Inflammation) AA->COX2 Substrate Binding PGs Prostaglandins (PGE2) COX2->PGs Enzymatic Conversion Inhibitor Benzodioxol-Triazine Derivative Inhibitor->COX2 Competitive Inhibition (Blocks Hydrophobic Channel) Pathology Inflammation & Tumor Angiogenesis PGs->Pathology Receptor Activation

Fig 2. Mechanism of action for COX-2 inhibition by benzodioxol-triazine derivatives.

References

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. J-Stage. Available at:[1]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC / NIH. Available at:[2]

  • Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. ResearchGate. Available at:[3]

  • Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Taylor & Francis. Available at:[4]

Sources

Technical Notes & Optimization

Troubleshooting

1,2,4-Triazine Synthesis Support Center: Resolving Regioisomer Formation

Welcome to the Technical Support Center for 1,2,4-triazine synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of these critical heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2,4-triazine synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of these critical heterocycles. The classical condensation of unsymmetrical 1,2-dicarbonyl compounds with amidrazones or acid hydrazides is notoriously prone to yielding complex mixtures of 5,6- and 6,5-disubstituted regioisomers.

This guide moves beyond generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to enforce absolute regiocontrol in your drug development and synthetic workflows.

Mechanistic Causality: Why Regioisomers Form

The root cause of poor regioselectivity lies in the competing electrophilicity of the two adjacent carbonyl carbons in an unsymmetrical 1,2-diketone. During the initial nucleophilic attack by the terminal nitrogen of the hydrazide or amidrazone, the energy difference between the two transition states is often 1[1]. Consequently, the reaction proceeds via two parallel pathways. Even if the initial attack is slightly selective, the subsequent intramolecular cyclization can be reversible under thermodynamic conditions, leading to an 2[2].

Diagnostic & Troubleshooting Workflow

To systematically resolve these issues, follow the diagnostic logic outlined below.

G Start Start: 1,2,4-Triazine Synthesis Check Check Regioselectivity (NMR/LC-MS) Start->Check Poor Mixture of 5,6- and 6,5-Isomers Check->Poor Low Selectivity Good >95% Single Regioisomer (Target Achieved) Check->Good High Selectivity Opt Optimize Conditions: Solvent/Temp/Catalyst Poor->Opt Step 1 Alt Alternative Route: α-Haloketone + Aminoguanidine Poor->Alt Step 2 (If Opt Fails) Purify Downstream Purification: SFC or Prep-HPLC Poor->Purify Step 3 (Last Resort) Opt->Check Re-evaluate Alt->Good Regiocontrol Locked

Workflow for troubleshooting and resolving 1,2,4-triazine regioisomer mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My condensation of an unsymmetrical 1,2-diketone and an acid hydrazide yields a 1:1 mixture of regioisomers. How can I shift the selectivity without changing my starting materials?

  • The Causality: The two carbonyl groups possess similar electrophilicity, and protic solvents homogenize their reactivity via uniform hydrogen bonding.

  • The Fix: Switch from a polar protic solvent (like ethanol) to a polar aprotic solvent (like THF or DMF). Additionally, introduce a Lewis acid catalyst (e.g., TiCl4 or BF3·OEt2) at low temperatures (-78 °C). The Lewis acid will preferentially coordinate to the less sterically hindered carbonyl, enhancing its electrophilicity and1[1].

Q2: I've screened solvents and catalysts, but I am still getting a 3:1 mixture. What is the most authoritative alternative synthetic strategy to guarantee >95% regioselectivity?

  • The Causality: When intrinsic substrate reactivity cannot be overridden by conditions, you must bypass the 1,2-dicarbonyl entirely to eliminate the competing electrophilic sites.

  • The Fix: Utilize the nucleophilic displacement of α,α-dihalocarbonyl compounds (e.g., α,α-dibromoketones) to form ketoaminals. When these ketoaminals are condensed with aminoguanidine, the distinct reactivity of the morpholine-substituted carbon versus the carbonyl carbon forces the cyclization into a single, predictable orientation, yielding 5-substituted-3-amino-1,2,4-triazines with3[3].

Q3: Can Inverse Electron-Demand Diels-Alder (IEDDA) reactions be used to control regiochemistry in highly functionalized triazines?

  • The Causality: IEDDA reactions are governed by frontier molecular orbital (FMO) theory—specifically, the HOMO-LUMO energy gaps—rather than simple nucleophilicity.

  • The Fix: By converting bench-stable 1,2,4-triazines into 1-alkyl-1,2,4-triazinium salts, you generate triazinium ylides. These ylides undergo highly regioselective 1,3-dipolar cycloadditions with electron-poor dipolarophiles. The orbital coefficients heavily favor a single orientation, yielding polysubstituted annulated triazines (e.g., pyrrolo[2,1-f][1,2,4]triazines) in a single step with 4[4].

Self-Validating Experimental Protocol: Regioselective Synthesis via α,α-Dibromoketones

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Each step contains a measurable checkpoint to guarantee the reaction is proceeding with the correct regiochemistry before moving forward.

Step 1: Ketoaminal Formation

  • Dissolve the α,α-dibromoketone (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

  • Add excess morpholine (4.0 equiv) dropwise at 0 °C. Stir for 2 hours while allowing the mixture to warm to room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the dibromoketone mass and the appearance of the ketoaminal intermediate confirms the regiochemical "lock" is in place. If unreacted starting material remains, do not proceed; the subsequent step will yield unresolvable mixtures.

Step 2: Regioselective Condensation

  • Filter the reaction mixture through a Celite pad to remove morpholine hydrobromide salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude ketoaminal in methanol. Add aminoguanidine bicarbonate (1.2 equiv) and glacial acetic acid (2.0 equiv).

  • Reflux the mixture for 4-6 hours.

  • Self-Validation Checkpoint: The reaction should precipitate the product as it forms. This physical phase change (precipitation) drives the thermodynamic equilibrium forward and acts as a visual confirmation of successful, targeted cyclization[3].

Step 3: Isolation

  • Cool the mixture to 0 °C and filter the precipitate.

  • Wash the filter cake with cold methanol to yield the analytically pure 5-substituted-3-amino-1,2,4-triazine as a single regioisomer.

Quantitative Data: Method Comparison for Regiocontrol

The following table summarizes the expected outcomes when applying different synthetic strategies to 1,2,4-triazine formation.

Synthetic StrategySubstrate TypeTypical YieldRegioselectivityKey Mechanistic Advantage
Classical Condensation Unsymmetrical 1,2-Diketones40–80%Poor (1:1 to 3:1)Simple starting materials; requires downstream purification[1].
α,α-Dihalocarbonyl Route Dibromoketones + Aminoguanidine45–76%Excellent (>95%)Eliminates competing electrophilic sites; highly predictable[3].
Domino Annulation N-tosyl hydrazones + Aziridines60–90%Excellent (>90%)Telescoped one-pot sequence; accesses 3,5,6-trisubstituted cores[4].
IEDDA Cycloaddition Triazinium Ylides + Dipolarophiles50–85%HighOrbital-controlled selectivity; ideal for fused/annulated systems[4].
References
  • Benchchem. "Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines." 1

  • Organic Letters (ACS). "A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines." 3

  • ResearchGate. "Synthesis of 1,2,4-Triazine Derivatives via [4+2] Domino Annulations Reactions in Onepot." 4

  • Arkivoc. "Novel one pot synthesis of substituted 1,2,4-triazines." 2

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Welcome to the Technical Support Center for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. This guide is designed for researchers and drug development professionals dealing with the unique physicochemical behaviors of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. This guide is designed for researchers and drug development professionals dealing with the unique physicochemical behaviors of 1,2,4-triazine-3-thiols. While this scaffold is highly valuable in medicinal chemistry, its solution-phase dynamics—specifically tautomerism and oxidation—can lead to misinterpretation of analytical data and erratic assay performance.

Core Principles: Causality Behind Solution Instability

As an Application Scientist, it is critical to understand that this molecule does not exist as a static entity in solution. Its behavior is governed by two primary chemical phenomena:

Thiol-Thione Tautomerism: In solution, 1,2,4-triazine-3-thiols undergo a dynamic proton transfer, establishing an equilibrium with their thione tautomer (1,2,4-triazine-3(2H)-thione) 1[1]. The polarity of the solvent dictates the dominant species. In polar aprotic solvents (e.g., DMSO) and aqueous buffers, the thione form is overwhelmingly favored due to stabilization via solvation and hydrogen bonding. This fundamentally alters the molecule's spectral signatures and nucleophilicity.

Oxidative Dimerization: The free thiol tautomer is highly susceptible to aerobic oxidation. In the presence of dissolved oxygen, basic pH (>7.5), or trace transition metals, the thiol rapidly oxidizes to form a symmetrical bis(1,2,4-triazine) disulfide 2[2]. This dimerization drastically reduces aqueous solubility, leading to precipitation and false negatives in biological assays.

Pathway Thiol Thiol Tautomer (Minor in Polar Media) Thione Thione Tautomer (Major in Polar Media) Thiol->Thione Solvation / H-bonding Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide O2, pH > 7.5, Cu2+/Fe3+ Disulfide->Thiol TCEP / DTT Reduction

Fig 1: Thiol-thione tautomerism and oxidative dimerization pathways of 1,2,4-triazine-3-thiols.

Troubleshooting Guides & FAQs

Q1: My 1H-NMR spectrum in DMSO-d6 shows a missing thiol (-SH) proton, but a new broad singlet appears downfield around 14 ppm. Did my compound degrade? A1: No, this is a classic manifestation of thiol-thione tautomerism. In DMSO-d6, the equilibrium shifts almost entirely to the thione form. The peak at ~14 ppm corresponds to the N-H proton of the 1,2,4-triazine-3(2H)-thione1[1]. This is an expected structural phenomenon, not degradation.

Q2: During in vitro assays (pH 7.4), the compound precipitates out of solution over 24 hours. How can I prevent this? A2: The precipitation is likely due to the oxidation of the thiol into a highly lipophilic, symmetrical disulfide dimer 3[3]. To validate this, run LC-MS and look for the dimer mass ([M+H]+ approx. 465 m/z). To prevent this, degas your assay buffers to remove dissolved oxygen and supplement the buffer with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 1-5 mM.

Q3: Can I use DTT or BME instead of TCEP to maintain the monomeric thiol? A3: While DTT and BME are common, they are themselves thiols and can form mixed disulfides with the 1,2,4-triazine scaffold via triazine-thiol exchange 4[4]. TCEP is a phosphine-based reducing agent that does not form covalent adducts, making it the superior choice for maintaining the free monomer in solution.

Q4: Is the 1,3-benzodioxole ring stable under these assay conditions? A4: Yes, the 1,3-benzodioxole moiety is highly stable in standard physiological buffers (pH 4 to 9). It is typically only vulnerable to cleavage by strong Lewis acids (e.g., BBr3) or concentrated mineral acids, which are not present in standard biological assays.

Troubleshooting Issue Signal Loss or Precipitation in Aqueous Buffer Analyze Run LC-MS & 1H-NMR (DMSO-d6) Issue->Analyze Cond1 Mass = 233 Da NH Peak ~14 ppm Analyze->Cond1 Cond2 Mass = 464 Da No SH/NH Peak Analyze->Cond2 Res1 Thione Tautomerism (Expected Behavior) Cond1->Res1 Res2 Disulfide Oxidation (Requires Reduction) Cond2->Res2 Protocol Degas Solvents & Add 1-5 mM TCEP Res2->Protocol

Fig 2: Diagnostic workflow for resolving structural instability in 1,2,4-triazine-3-thiol solutions.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the handling protocol must actively suppress oxidation while accounting for tautomerism. The following methodology establishes a self-validating workflow for assay preparation.

Protocol: Preparation of Stable Stock Solutions and Assay Buffers

  • Step 1: Solvent Degassing. Sparge DMSO and aqueous buffers with Argon or Nitrogen for 15 minutes prior to dissolving the compound. This removes the dissolved oxygen required for disulfide formation.

  • Step 2: Stock Preparation. Dissolve 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol in degassed DMSO to a concentration of 10 mM. Store in amber vials at -20°C to minimize photolytic and oxidative stress.

  • Step 3: Assay Buffer Supplementation. Add 2 mM TCEP hydrochloride to the aqueous assay buffer. Verify and adjust the pH back to the target (e.g., 7.4), as TCEP can acidify the solution.

  • Step 4: Dilution. Dilute the DMSO stock into the TCEP-containing buffer immediately before the assay.

  • Step 5: Validation (Self-Correction). Run a control LC-MS injection at t=0 and t=24h . The system is validated if the monomer mass (233 Da) is maintained and the dimer mass (464 Da) remains absent.

Quantitative Data Summaries

Table 1: Physicochemical and Stability Profile of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

ParameterValue / ObservationAnalytical Impact
Exact Mass (Monomer) 233.03 DaTarget [M+H]+ = 234.03 m/z
Exact Mass (Dimer) 464.04 DaTarget [M+H]+ = 465.05 m/z
Major Tautomer (DMSO/H2O) ThioneLoss of -SH signal, appearance of -NH (~14 ppm)
Major Tautomer (CHCl3) ThiolPresence of -SH signal (~3-4 ppm)
Oxidation Half-life < 4 hoursRapid signal loss in aerobic assays without TCEP

References

  • Gavriel, K., et al. "Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling." ChemRxiv.[Link]

  • Branowska, D., et al. "Synthesis of unsymmetrical disulfanes bearing 1,2,4-triazine scaffold and their in vitro screening towards anti-breast cancer activity." Monatshefte für Chemie - Chemical Monthly.[Link]

  • Sztanke, K., et al. "Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines." Chemical and Pharmaceutical Bulletin.[Link]

  • Pérez, J., et al. "Unsymmetrical Bis(thiosemicarbazone) Ligands and Their Nickel(II) Complexes: Synthesis, Characterization and Photocatalytic Activity." MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1,2,4-Triazine-3-thiol Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazine-3-thiol compounds. This guide provides in-depth technical information, troubleshooting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazine-3-thiol compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-proven insights to help you navigate the challenges of your experimental work.

The 1,2,4-triazine-3-thiol scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. However, the very features that make this scaffold chemically versatile—the nitrogen-rich triazine ring and the nucleophilic thiol group—also render it susceptible to various degradation pathways. Understanding these pathways is not merely an academic exercise; it is critical for developing stable drug formulations, ensuring the validity of biological assay results, and meeting regulatory requirements for drug development.

This guide is structured to address the practical issues you may encounter in the lab, providing not just procedural steps but also the causal reasoning behind them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Appearance of a new, less polar peak in HPLC with a mass corresponding to a dimer of the starting material.

  • Question: While analyzing my 1,2,4-triazine-3-thiol compound by reverse-phase HPLC, I've noticed a new, later-eluting peak. The mass spectrometry data suggests its mass is (2 x MW of my compound) - 2. What is happening?

  • Answer: This is a classic sign of oxidative degradation leading to the formation of a disulfide dimer. The thiol (-SH) group is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or certain components in your media. The formation of a disulfide bond (-S-S-) creates a larger, generally more hydrophobic molecule, which results in a longer retention time (later elution) on a C18 column. This process is often accelerated at neutral to basic pH, as the deprotonated thiolate anion (S⁻) is more readily oxidized than the neutral thiol.

    To confirm this, you can treat a sample of your degraded material with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If the dimer peak disappears and the peak for your parent compound increases, it confirms the presence of a disulfide.

Issue 2: Loss of compound potency or activity in a basic aqueous buffer.

  • Question: My compound shows excellent activity in initial screens, but when I prepare it in a physiological buffer (pH 7.4) for a cell-based assay, the activity diminishes over a few hours. Why?

  • Answer: There are two primary chemical reasons for this observation, both related to the basicity of the buffer:

    • Accelerated Oxidation: As mentioned above, a pH of 7.4 will deprotonate a significant fraction of the thiol groups, making them highly susceptible to oxidation into inactive disulfide dimers. Dissolved oxygen in your buffer is often a sufficient oxidant.

    • Potential Hydrolysis: While many triazine rings exhibit good hydrolytic stability, they can be susceptible to hydrolysis under certain conditions, which can be promoted by basic pH. This could involve nucleophilic attack by hydroxide ions on the triazine ring, potentially leading to ring-opening or modification of other functional groups, thereby altering the compound's ability to interact with its biological target.

    To mitigate this, consider preparing your solutions fresh immediately before use, degassing your buffers to remove oxygen, and potentially adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Issue 3: Inconsistent results in photostability studies.

  • Question: I am performing forced degradation under photolytic conditions (ICH Q1B) and observing a complex mixture of degradants with poor reproducibility. What factors should I consider?

  • Answer: Photodegradation of sulfur-containing heterocyclic compounds often proceeds through complex radical mechanisms, making it sensitive to experimental conditions. Key factors influencing reproducibility include:

    • Solvent: The solvent can act as a photosensitizer or participate in the degradation reaction. Ensure you are using a photochemically inert solvent or the same solvent system across all experiments.

    • Oxygen Availability: The presence of oxygen can lead to photo-oxidation, producing highly polar degradants such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H). The amount of dissolved oxygen can vary, leading to inconsistent results. Degassing the solvent or running the experiment under an inert atmosphere (like argon or nitrogen) can help isolate the direct photolytic pathway.

    • Light Source and Intensity: Ensure your light source provides a consistent and controlled output as specified by ICH Q1B guidelines. Fluctuations in intensity or spectral distribution will directly impact the rate and pathway of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the thione-thiol tautomerism in 1,2,4-triazine-3-thiol compounds?

A1: The 1,2,4-triazine-3-thiol core exists as a mixture of two rapidly interconverting isomers (tautomers): the thione form (which has a C=S double bond and an N-H bond) and the thiol form (which has a C-S-H single bond and a C=N double bond within the ring). The equilibrium between these two forms is influenced by factors like solvent polarity, pH, and temperature. This is a critical concept because the two tautomers can exhibit different reactivity, with the thiol form being directly susceptible to oxidation to a disulfide.

Q2: What are the primary degradation pathways for 1,2,4-triazine-3-thiol compounds?

A2: The main degradation pathways are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The thiol group can be oxidized to a disulfide, and under stronger conditions, to sulfinic and sulfonic acids.

  • Hydrolysis: This can occur under acidic or basic conditions, potentially leading to the replacement of the thiol group with a hydroxyl group or cleavage of the triazine ring.

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the C-S bond or the triazine ring, often through radical intermediates.

Q3: How can I best store my 1,2,4-triazine-3-thiol compounds to ensure long-term stability?

A3: For optimal stability, store your compounds as dry solids in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen). If you must store them in solution, use a non-aqueous, aprotic solvent that has been degassed. Avoid aqueous buffers, especially at neutral or basic pH, for long-term storage. If an aqueous solution is necessary, prepare it fresh before use.

Q4: What analytical techniques are best for studying the degradation of these compounds?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for separating the parent compound from its degradation products. For structural identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is indispensable. LC-MS allows you to determine the molecular weights of the degradation products and obtain fragmentation patterns that help in elucidating their structures.

Visualizing the Degradation Pathways

The following diagrams illustrate the key chemical transformations that 1,2,4-triazine-3-thiol compounds may undergo.

Thione_Thiol_Tautomerism Thione 1,2,4-Triazine-3(2H)-thione (Thione Form) Thiol 1,2,4-Triazine-3-thiol (Thiol Form) Thione->Thiol Equilibrium caption Thione-Thiol Tautomerism

Caption: Thione-Thiol Tautomerism of the 1,2,4-triazine core.

Oxidation_Pathway cluster_oxidation Oxidative Degradation Thiol Thiol Monomer (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Mild Oxidation (e.g., O2, pH > 7) Sulfinic Sulfinic Acid (R-SO2H) Disulfide->Sulfinic Strong Oxidation (e.g., H2O2) Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Strong Oxidation caption Oxidation Pathway of the Thiol Group

Caption: Oxidation Pathway of the Thiol Group.

Hydrolysis_Pathway cluster_hydrolysis Potential Hydrolytic Pathways Parent 1,2,4-Triazine-3-thiol Hydroxy 1,2,4-Triazin-3-ol (Thiol to Hydroxyl) Parent->Hydroxy Acid/Base Hydrolysis RingOpened Ring-Opened Products Parent->RingOpened Harsh Acid/Base Hydrolysis caption Potential Hydrolytic Degradation Pathways

Caption: Potential Hydrolytic Degradation Pathways.

Experimental Protocols

Protocol: Forced Degradation Study of a 1,2,4-Triazine-3-thiol Compound

This protocol outlines a typical forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To generate degradation products under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) and to assess the stability of the 1,2,4-triazine-3-thiol compound.

Materials:

  • 1,2,4-Triazine-3-thiol compound

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Workflow Diagram:

Forced_Degradation_Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Quench Quench Reaction & Neutralize (if needed) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Dissolve in ACN Photo->Quench Dissolve in ACN Analyze Analyze by LC-MS (Compare to control) Quench->Analyze caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of ~0.1 mg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2M HCl to get a final concentration of 0.1 mg/mL in 0.1M HCl/ACN.

    • Incubate at 60°C. Withdraw aliquots at several time points (e.g., 2, 6, 24 hours).

    • Before analysis, cool the aliquot and neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2M NaOH.

    • Keep at room temperature. Withdraw aliquots at time points (e.g., 5, 15, 60 minutes), as base-catalyzed degradation can be rapid.

    • Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at several time points (e.g., 1, 4, 12 hours). Quench the reaction by dilution if necessary.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a clear vial.

    • Heat in an oven at 80°C for a set period (e.g., 24 hours).

    • After exposure, dissolve the solid in ACN to the target concentration for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound (in a photochemically inert solvent like quartz) to light conditions as specified in ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the light-exposed and dark control samples.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC-UV/MS method.

    • Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.

    • Compare the chromatograms of stressed samples to the control to identify degradation peaks. Use MS and MS/MS data to propose structures for the observed degradants.

Data Summary Table
Stress ConditionCommon Degradation ProductsKey Considerations
Acid Hydrolysis Ring-opened products, potential desulfurization to hydroxyl analog.Triazine ring stability is variable; monitor for multiple degradants.
Base Hydrolysis Disulfide (via oxidation), ring-opened products.Thiolate anion is highly reactive; degradation can be very fast.
Oxidation (H₂O₂) Disulfide, Sulfinic Acid, Sulfonic Acid.Stepwise oxidation is expected. Monitor for multiple, more polar peaks.
Thermal (Solid) Cleavage of ring and side chains (CO₂, NH₃, HCN).Decomposition is often complex; depends on melting point and substituents.
Photolytic Radical-driven products, potentially sulfonic acids and dimers.Results can be highly dependent on solvent and oxygen presence.

This technical guide is intended to provide a strong foundation for understanding and managing the stability of 1,2,4-triazine-3-thiol compounds. By anticipating potential degradation pathways and employing robust experimental design, researchers can ensure the integrity of their data and accelerate their research and development efforts.

References
  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 2004-2012. [Link]

  • Evers, A., & Klabunde, T. (2005). Medicinal Thiols: Current Status and New Perspectives. Journal of Medicinal Chemistry, 48(4), 1088-1096.
  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 2004-2012. [Link]

  • Wang, L., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. mAbs, 14(1).
  • Wang, L., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. mAbs, 14(1).
  • Klapötke, T. M., et al. (2018). Distinctive structural features of hydroxyamino-1,3,5-triazine ligands leading to enhanced hydrolytic stability of their titanium complexes. Dalton Transactions, 47(3), 851-858.
  • Cazzola, M., et al. (2019). Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics. Trends in Pharmacological Sciences, 40(9), 684-697.
  • Muthukrishnan, S., & Jeganmohan, M. (2023).
  • Firouzabadi, H., et al. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID.
  • Gaba, M., & Mohan, C. (2016). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 124(2), 857-868.
  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
  • Sherif, M. H., & Abd El-Hady, H. (2012). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Trade Science Inc.
  • Janiak, C., et al. (2002). Investigation of the Hydrolysis Stability of Triazine Tricarboxylate in the Presence of Transition Metal(II) Ions and Synthesis and Crystal Structure of the Alkaline Earth Triazine Tric
Optimization

Technical Support Center: Solubility of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. It addresses common questions and troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol. It addresses common questions and troubleshooting scenarios related to its solubility in standard laboratory solvents, grounding experimental advice in core chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the expected solubility profile of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol based on its molecular structure?

Answer: The solubility of this compound is governed by its distinct molecular regions: a polar heterocyclic system and a largely non-polar benzodioxol group. This amphiphilic nature suggests a nuanced solubility profile.

  • Polar Region: The 1,2,4-triazine-3-thiol moiety contains multiple nitrogen atoms and a thiol group (-SH). These features make this part of the molecule polar. The nitrogen atoms can act as hydrogen bond acceptors, while the thiol group can act as a hydrogen bond donor.[1][2] Strong intermolecular hydrogen bonding between the solute molecules themselves can lead to lower solubility unless the solvent can effectively disrupt these interactions.[3]

  • Non-Polar Region: The 1,3-benzodioxol-5-yl group is primarily a rigid, aromatic, and hydrophobic structure. This part of the molecule favors interactions with non-polar solvents through van der Waals forces.[4]

Causality: The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][6][7] Therefore, 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is predicted to have limited solubility in extremely polar solvents (like water) and very non-polar solvents (like hexane). Its optimal solubility is expected in polar aprotic solvents that can engage with the polar functional groups without the highly ordered hydrogen-bonding network of water.[8]

Question 2: I'm starting a new experiment. Which solvents are the best starting points for dissolving this compound?

Answer: Based on the structural analysis, we recommend starting with polar aprotic solvents. A screening across different solvent classes is always advisable. The following table provides a predicted solubility guide.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar triazine-thiol ring. They disrupt the strong solute-solute interactions.[8][9]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to Low Alcohols can both donate and accept hydrogen bonds.[10] However, their hydrogen-bonding network is less disruptive to the solute-solute interactions compared to DMSO or DMF, and the non-polar benzodioxol group limits solubility.
WaterVery Low / Insoluble Water is highly polar and forms strong, extensive hydrogen bonds with itself. The large, non-polar benzodioxol moiety makes it energetically unfavorable for the compound to dissolve without pH modification.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to Low These solvents have moderate polarity and can act as hydrogen bond acceptors. They offer a balance for solvating both the polar and non-polar regions of the molecule.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Low While having a dipole moment, their ability to form strong interactions with the polar part of the solute is limited. They may be insufficient to overcome the solute's crystal lattice energy.[11]
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / Insoluble These solvents primarily interact through weak London dispersion forces and cannot effectively solvate the polar triazine-thiol group.[6][12]

Question 3: My compound is not dissolving, or is only partially dissolving, in my chosen solvent. What troubleshooting steps can I take?

Answer: Incomplete dissolution is a common issue. Follow this systematic approach to troubleshoot the problem.

  • Increase Agitation & Time: Ensure the mixture is being stirred vigorously. Some compounds take a significant amount of time to dissolve. Allow at least 10-15 minutes of active mixing.

  • Particle Size Reduction: If you are working with a crystalline solid, gently grind it using a mortar and pestle. Increasing the surface area can significantly improve the rate of dissolution.

  • Apply Gentle Heat: For many organic solids, solubility increases with temperature.[13][14][15] Warm the mixture gently (e.g., to 40-50 °C) while stirring. Caution: Be aware of the solvent's boiling point and the thermal stability of your compound. Do not heat highly volatile or flammable solvents with an open flame.

  • Use Sonication: Place the vial or flask in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that can help break apart solid aggregates and accelerate dissolution.

  • Re-evaluate Your Solvent Choice: If the above steps fail, the solvent is likely a poor choice. Refer to the table in FAQ #2 and select a solvent from a more suitable class (e.g., move from an alcohol to DMSO).

  • Consider a Co-Solvent System: If a single solvent is not effective, a mixture can be. For example, if your compound has some solubility in THF but not enough, adding a small percentage of DMF or DMSO can enhance overall solubility.

A logical workflow for troubleshooting these issues is presented in the diagram below.

G cluster_final start Compound Insoluble in Chosen Solvent step1 Increase Agitation & Time (15 min) start->step1 step2 Apply Gentle Heat (e.g., 40-50°C) step1->step2 Still Insoluble success Compound Dissolved step1->success Soluble step3 Use Sonication step2->step3 Still Insoluble step2->success Soluble step4 Re-evaluate Solvent: Select from a more polar aprotic class (e.g., DMSO, DMF) step3->step4 Still Insoluble step3->success Soluble step4->success fail Issue Persists

Caption: Troubleshooting workflow for solubility issues.

Question 4: How does pH affect the solubility of this compound in aqueous solutions?

Answer: While the compound is largely insoluble in neutral water, its solubility can be significantly increased by adjusting the pH. This is because the molecule has functional groups that can be ionized to form a more polar, water-soluble salt.

  • Acidic Conditions (Low pH): The nitrogen atoms in the 1,2,4-triazine ring are weakly basic. In a sufficiently acidic solution (e.g., 5% HCl), they can be protonated to form a cationic salt, which would be more soluble in water.

  • Basic Conditions (High pH): The thiol (-SH) group is weakly acidic. In a basic solution (e.g., 5% NaOH), it can be deprotonated to form an anionic thiolate salt. This salt will be significantly more polar than the neutral compound and thus more water-soluble.[16][17]

This property is highly useful for techniques like acid-base extraction for purification.

Question 5: What are the primary safety considerations when handling this compound?

Answer: While specific toxicity data for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is not readily available, it is crucial to handle it and related triazine-thiol compounds with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[18]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[19]

  • Handling Solvents: Always be mindful of the hazards associated with the solvents being used, particularly flammability and toxicity.[20]

Always consult the material safety data sheet (MSDS) for any chemical you are working with. If an MSDS is not available for this specific compound, review the MSDS for structurally similar triazine-thiol derivatives.[18]

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized method for assessing the solubility of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol in a chosen solvent.

Materials:

  • 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

  • Test solvents (e.g., Water, Methanol, Dichloromethane, Toluene, DMSO)

  • Small test tubes or 1-dram vials

  • Vortex mixer

  • Spatula

  • Graduated cylinder or micropipettes

Procedure:

  • Aliquot the Solute: Weigh approximately 5-10 mg of the compound into a clean, dry test tube. Use a consistent amount for each solvent to ensure comparable results.

  • Add Solvent: Add 1 mL of the selected solvent to the test tube.[21][22]

  • Initial Observation: Observe if the compound dissolves immediately upon addition of the solvent.

  • Agitation: Vigorously mix the sample using a vortex mixer for 60 seconds.[21]

  • Visual Assessment: After mixing, allow the sample to stand for 1-2 minutes. Visually inspect the solution against a contrasting background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have sediment.

    • Insoluble: The solid appears unchanged, with no significant decrease in volume.[22]

  • Record Observations: Carefully record the results for each solvent in a laboratory notebook.

  • Confirmation (Optional): For samples deemed "partially soluble" or "insoluble," proceed with the troubleshooting steps outlined in FAQ #3 (gentle heating, sonication) and record any changes in solubility.

G cluster_solute Solute Preparation cluster_solvent Solvent Addition cluster_mixing Mixing & Observation cluster_classification Classification weigh Weigh 5-10 mg Solute aliquot Aliquot into Test Tube weigh->aliquot add_solvent Add 1 mL of Test Solvent aliquot->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Assess for Undissolved Solid vortex->observe classify Clear Solution? observe->classify soluble Soluble classify->soluble Yes insoluble Insoluble or Partially Soluble classify->insoluble No

Caption: Standard workflow for qualitative solubility testing.

References

  • Fiveable. (2025, August 15). Like Dissolves Like - Inorganic Chemistry I.
  • VICHEM. (2026, March 19). The Principle of “Like Dissolves Like”.
  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Scribd. Polarity of Solvents | PDF.
  • Research Square. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Scribd. Polarity of Solvents.
  • Chemistry Steps. Solvents and Polarity.
  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • ResearchGate. (2025, October 11). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Request PDF.
  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.
  • Chemistry LibreTexts. (2022, July 4). 13.
  • ACS Figshare. (2010, May 21). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry - Eric Van Dornshuld. 5.1 “Like Dissolves Like”.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • University College London.
  • Eastern Mediterranean University.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 6-Amino-1,3,5-triazine-2,4-dithiol, tech.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.
  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MilliporeSigma. (2026, February 16).
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Sintez OKA. (2013, November 22).
  • ResearchGate.
  • Fisher Scientific. (2009, October 8).
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Agilent Technologies, Inc. (2019, April 1).

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 1,2,4-Triazine-3-Thiol Isomers

Welcome to the Advanced Chromatography Support Center. As drug development increasingly leverages 1,2,4-triazine scaffolds for their broad spectrum of biological activities (including GPR84 antagonism and antimalarial pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly leverages 1,2,4-triazine scaffolds for their broad spectrum of biological activities (including GPR84 antagonism and antimalarial properties), analytical scientists frequently encounter severe chromatographic challenges[1][2].

The separation of 1,2,4-triazine-3-thiol isomers is notoriously difficult due to two overlapping phenomena: structural regioisomerism (arising from the condensation of unsymmetrical 1,2-diketones) and thiol-thione tautomerism (which causes dynamic peak distortion)[1][3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution and high peak fidelity.

Diagnostic Workflow: Identifying Your Separation Bottleneck

Before adjusting your instrument parameters, it is critical to diagnose whether your poor resolution is driven by chemical dynamics (tautomerism) or stationary phase limitations (lack of shape selectivity).

HPLC_Workflow Start Analyze 1,2,4-Triazine-3-Thiol Mixture CheckPeak Are peaks broadened or split? Start->CheckPeak Tautomerism Issue: Thiol-Thione Tautomerism CheckPeak->Tautomerism Yes (Dynamic) Regioisomers Issue: 5,6-Regioisomer Co-elution CheckPeak->Regioisomers No, but poor resolution FixpH Action: Adjust pH to < 3.0 (0.1% FA/TFA) Tautomerism->FixpH FixColumn Action: Use Phenyl-Hexyl or PGC Column Regioisomers->FixColumn Success Baseline Resolution Achieved FixpH->Success FixColumn->Success

Logical decision tree for diagnosing and resolving 1,2,4-triazine-3-thiol HPLC issues.

Section 1: Core FAQs on Tautomerism and Isomer Resolution

Q: Why do my high-purity 1,2,4-triazine-3-thiol standards show severe peak broadening, tailing, or "ghost" peaks? A: This is a classic manifestation of on-column thiol-thione tautomerism[3]. In solution, 1,2,4-triazine-3-thiols exist in a dynamic equilibrium between the mercapto (-SH) and thione (=S) forms. If the rate of interconversion matches the timescale of your chromatographic separation, the molecules constantly change their polarity as they travel down the column. This results in peak broadening, tailing, or even split peaks (a phenomenon known as dynamic HPLC). Causality & Solution: To arrest this equilibrium, you must lock the molecule into a single protonation state. Lowering the mobile phase pH below the pKa of the thiol group drives the equilibrium toward a single dominant form, instantly sharpening the peaks.

Q: Standard C18 columns fail to resolve my 5-aryl and 6-aryl regioisomers. Why, and what is the alternative? A: The standard synthesis of substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl with an acid hydrazide. When using unsymmetrical 1,2-diketones, this inevitably produces a mixture of 5- and 6-substituted regioisomers. Because these isomers have identical molecular weights and nearly identical lipophilicity (logP), standard C18 stationary phases—which separate primarily by hydrophobic partitioning—cannot differentiate them. Causality & Solution: You must rely on orthogonal selectivity. Switch to a Phenyl-Hexyl column to leverage π-π interactions with the aryl substituents, or a Porous Graphitic Carbon (PGC) column. PGC is highly sensitive to the planar geometry and steric footprint of the isomers, allowing it to easily discriminate between a substituent at the 5-position versus the 6-position.

Section 2: Mechanistic Control of the Thiol-Thione Equilibrium

To fully control the chromatography, you must control the molecule's physical chemistry. The diagram below illustrates how mobile phase modifiers dictate the structural state of the analyte.

Tautomerism_Mechanism Thiol Thiol Form (-SH) Favored in non-polar Thione Thione Form (=S) Favored in polar/aqueous Thiol->Thione Dynamic Equilibrium Acidic Acidic Thiol->Acidic Add 0.1% FA Thione->Acidic Add 0.1% FA SharpPeak Sharp HPLC Peak High Efficiency Acidic->SharpPeak Prevents interconversion

Mechanism of thiol-thione tautomerism suppression via acidic mobile phase modifiers.

Section 3: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to cross-reference quantitative symptoms with their mechanistic causes and corrective actions.

SymptomPrimary CauseMechanistic ExplanationCorrective Action
Peak Tailing (As > 1.5) Secondary interactionsFree silanols on the silica matrix interact strongly with the electron-deficient basic nitrogens of the triazine ring.Use highly end-capped columns or switch to a hybrid organic-inorganic particle column.
Peak Splitting / Plateaus Thiol-thione tautomerismThe interconversion rate matches the column residence time, creating a "smear" between the two forms[3].Lower mobile phase pH to <3.0 with Formic Acid (FA) or Trifluoroacetic acid (TFA).
Co-elution of Regioisomers Lack of shape selectivityC18 stationary phases only differentiate analytes by bulk hydrophobicity, not spatial arrangement.Switch to Phenyl-Hexyl or Porous Graphitic Carbon (PGC) stationary phases[4].
Retention Time Drift (>2%) Inadequate bufferingMinor pH fluctuations alter the ionization state of the thiol group, drastically shifting polarity.Ensure buffer capacity is sufficient; use fresh mobile phase daily to prevent volatile acid loss.
Section 4: Self-Validating Step-by-Step Methodology

To ensure absolute trustworthiness in your data, implement the following self-validating RP-HPLC protocol specifically optimized for 1,2,4-triazine-3-thiol regioisomers[2].

Phase 1: Preparation & System Suitability

  • Mobile Phase A: Prepare 0.1% Formic Acid (v/v) in MS-grade Water. Ensure the pH is approximately 2.7 to lock the tautomeric state.

  • Mobile Phase B: Prepare 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve standards in degassed, anhydrous Acetonitrile. Crucial: Avoid basic diluents, as the thioether group attached to the electron-deficient triazine ring harbors nonspecific thiol reactivity and will rapidly form disulfide dimers[2].

  • Self-Validation Check (System Suitability Test): Inject a known mixture of 5-aryl and 6-aryl regioisomers. The system is validated for use only if the resolution ( Rs​ ) between the two isomers is ≥1.5 , and the peak tailing factor ( Tf​ ) is ≤1.2 . If Tf​>1.2 , purge the system to remove residual metal ions that may be chelating the thiols.

Phase 2: Chromatographic Execution

  • Column Installation: Install a Phenyl-Hexyl or C8(2) column (e.g., 5 µm, 50 mm × 4.6 mm, 100 Å)[2].

  • Thermostatting: Set the column oven to 30 °C. (Note: If utilizing a heat-stable PGC column, temperatures up to 160 °C can be used to increase solute diffusion rates and reduce mobile phase viscosity, allowing for ultra-fast separations[4].)

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the injected band).

    • 2.0 - 10.0 min: 5% to 100% B (Linear ramp for lipophilicity-based elution).

    • 10.0 - 12.0 min: 100% B (Column wash).

    • 12.0 - 15.0 min: 5% B (Re-equilibration).

  • Detection: Set the UV/Vis PDA detector to 254 nm, which is optimal for the conjugated π -system of the 1,2,4-triazine backbone[2].

References
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84)
  • UHPLC Separation of Triazine Herbicides at Elevated Temperature Source: Thermo Fisher Scientific URL
  • 3,3′-Disubstituted 5,5′-Bi(1,2,4-triazine)
  • Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol with other anticancer drugs

A Comparative Analysis of 1,2,4-Triazine Derivatives and Conventional Anticancer Agents An In-Depth Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanisms of a Promising Class of Anticanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of 1,2,4-Triazine Derivatives and Conventional Anticancer Agents

An In-Depth Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanisms of a Promising Class of Anticancer Compounds

The relentless pursuit of more effective and selective cancer therapies is a cornerstone of modern medicinal chemistry. Among the myriad of molecular scaffolds under investigation, heterocyclic compounds containing the 1,2,4-triazine moiety have garnered significant attention for their potent and diverse anticancer activities.[1][2] This guide provides a comparative analysis of the efficacy of 1,2,4-triazine derivatives, with a conceptual focus on structures like 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, against established anticancer drugs such as Doxorubicin and Cisplatin. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols for their evaluation.

While specific experimental data for the exact molecule 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is not widely available in public literature, this guide will draw upon published data for structurally related 1,2,4-triazine-3-thiol derivatives to provide a representative comparison and a framework for future research.

Section 1: Mechanisms of Action - A Tale of Two Strategies

The efficacy of an anticancer drug is fundamentally tied to its mechanism of action. Established drugs like Doxorubicin and Cisplatin primarily function by inducing widespread DNA damage, a potent but often non-selective approach. In contrast, many novel 1,2,4-triazine derivatives exhibit more targeted mechanisms, often by inhibiting specific signaling pathways crucial for cancer cell survival and proliferation.

1.1 The Established Approach: DNA Damage

  • Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, obstructing the action of topoisomerase II, an enzyme critical for DNA replication and repair.[3][4] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[4] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause further damage to DNA and cellular membranes.[4][5]

  • Cisplatin: As a platinum-based drug, cisplatin's primary mode of action is the formation of covalent bonds with purine bases in DNA, creating DNA crosslinks.[6][7] These crosslinks distort the DNA helix, interfering with DNA repair mechanisms and replication, which in turn induces apoptosis.[6]

1.2 The Targeted Approach: 1,2,4-Triazine Derivatives

Research into 1,2,4-triazine derivatives has revealed a range of more targeted anticancer activities. Many of these compounds function as inhibitors of key enzymes in cell signaling pathways that are often deregulated in cancer.[8][9]

A significant mechanism for many 1,2,4-triazine compounds is the induction of apoptosis through both intrinsic and extrinsic pathways.[10][11] This is often achieved by:

  • Inhibition of Anti-Apoptotic Proteins: Some derivatives have been shown to inhibit proteins from the Bcl-2 family, which are crucial for preventing apoptosis.[10]

  • Activation of Caspases: Studies have demonstrated that these compounds can lead to the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), as well as executioner caspases like caspase-3/7.[10][11]

  • Kinase Inhibition: Many triazine derivatives have been developed as kinase inhibitors, targeting enzymes like Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3K), which are pivotal in cancer cell proliferation and survival signaling.[11][12][13]

Below is a diagram illustrating a simplified apoptotic pathway often targeted by 1,2,4-triazine derivatives.

Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Death Receptor (Extrinsic) Pathway cluster_3 Execution Pathway 1,2,4-Triazine Derivative 1,2,4-Triazine Derivative Bcl2 Bcl-2 Inhibition 1,2,4-Triazine Derivative->Bcl2 inhibits DeathReceptor Death Receptor 1,2,4-Triazine Derivative->DeathReceptor activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified overview of apoptosis induction by 1,2,4-triazine derivatives.

Section 2: Comparative Efficacy - A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents a comparison of reported IC50 values for representative 1,2,4-triazine derivatives against those of Doxorubicin and Cisplatin in various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[14]

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
1,2,4-Triazine Derivatives
MM131DLD-1Colon Cancer1.7[10]
MM131HT-29Colon Cancer5.6[10]
MM-129DLD-1Colon Cancer3.1
Hydrazone Derivative 4MDA-MB-231Triple-Negative Breast Cancer~2-17[8]
Conventional Drugs
DoxorubicinMCF-7Breast Cancer0.058 (58 nM)
DoxorubicinHepG2Liver Cancer0.22[15]
DoxorubicinSNU449Liver Cancer32.9 (48h)[16]
CisplatinMCF-7Breast Cancer~10[7]
CisplatinA549Lung Cancer~5.0-20.0[17]
CisplatinHeLaCervical Cancer~2.5-15.0[14]

Note: The IC50 values are presented as reported in the respective literature and are intended for comparative purposes. Direct comparison between different studies should be made with caution.

From the data, it is evident that while established drugs like Doxorubicin can exhibit very high potency (in the nanomolar to low micromolar range), novel 1,2,4-triazine derivatives also demonstrate significant cytotoxic effects in the low micromolar range.[10][11] A key advantage of these newer compounds may lie in their improved selectivity and potentially lower side effects, which are critical areas of ongoing research.[8]

Section 3: Methodology Deep Dive - Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer efficacy of novel compounds.

3.1 Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a 1,2,4-triazine derivative) and reference drugs (Doxorubicin, Cisplatin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start step1 1. Seed cells in 96-well plate start->step1 step2 2. Treat cells with compound dilutions step1->step2 step3 3. Incubate for 24-72 hours step2->step3 step4 4. Add MTT reagent step3->step4 step5 5. Incubate for 4 hours step4->step5 step6 6. Solubilize formazan crystals step5->step6 step7 7. Read absorbance at 570 nm step6->step7 step8 8. Calculate IC50 value step7->step8 end_node End step8->end_node

Caption: Workflow for determining cytotoxicity using the MTT assay.

3.2 Apoptosis Detection: Annexin V/Propidium Iodide Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The exploration of 1,2,4-triazine derivatives as anticancer agents represents a highly promising avenue in oncological research.[1][9] While established drugs like Doxorubicin and Cisplatin remain mainstays of chemotherapy, their utility is often limited by severe side effects and the development of resistance.[9] The novel mechanisms of action exhibited by many 1,2,4-triazine compounds, such as targeted kinase inhibition and selective induction of apoptosis, offer the potential for more effective and less toxic cancer treatments.[10][11][12]

The comparative data, though based on a broader class of related compounds, suggests that 1,2,4-triazine-3-thiol derivatives can achieve potent anticancer activity. Future research should focus on synthesizing and evaluating specific molecules like 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol to build a comprehensive efficacy and safety profile. Further investigations into their in vivo efficacy in animal models, pharmacokinetic properties, and potential for combination therapies will be crucial steps in translating these promising compounds from the laboratory to the clinic.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC. Available at: [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Available at: [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. Available at: [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed. Available at: [Link]

  • Antitumor properties of selected 1,2,4-triazine derivatives - PubMed. Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC. Available at: [Link]

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines - J-Stage. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. Available at: [Link]

  • Exploring s-triazine derivatives as anticancer agents. Available at: [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed. Available at: [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC. Available at: [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC. Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Available at: [Link]

  • IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM) - ResearchGate. Available at: [Link]

  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. Available at: [Link]

  • Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment | ACS Omega - ACS Publications. Available at: [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...) - ResearchGate. Available at: [Link]

  • Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action - ResearchGate. Available at: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. Available at: [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Cytotoxicity of 5-Aryl-1,2,4-triazine-3-thiol Derivatives: A Guide for Researchers

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,4-triazine nucleus has emerged as a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,4-triazine nucleus has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of a specific subclass: 5-aryl-1,2,4-triazine-3-thiol derivatives. By examining the structure-activity relationships (SAR) and mechanistic underpinnings of their anticancer action, this document aims to equip researchers and drug development professionals with the critical insights needed to advance the design of next-generation triazine-based therapeutics.

The 1,2,4-Triazine Scaffold: A Versatile Pharmacophore

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its structural similarity to pyrimidines has historically driven the development of 6-azapyrimidine analogues as potential antimetabolites.[1] The versatility of the triazine core allows for substitutions at various positions, significantly influencing its biological activity.[3] Derivatives of 1,2,4-triazine have been reported to exhibit a broad range of therapeutic effects, including antimicrobial, antiviral, analgesic, and, most pertinently, anticancer activities.[1] Their anticancer potential stems from their ability to interfere with various cellular processes, acting as inhibitors of kinases, dihydrofolate reductase, and other key enzymes involved in cancer cell proliferation and survival.[4]

Comparative Cytotoxicity of 5-Aryl-1,2,4-triazine-3-thiol Derivatives

The introduction of an aryl group at the 5-position and a thiol group at the 3-position of the 1,2,4-triazine ring has been a focal point of synthetic efforts to generate potent cytotoxic agents. The following sections compare the cytotoxic profiles of various derivatives based on the nature and substitution pattern of the 5-aryl moiety and modifications at the 3-thiol position.

Structure-Activity Relationship (SAR) Insights

A comprehensive analysis of the available literature reveals several key trends in the structure-activity relationship of 5-aryl-1,2,4-triazine-3-thiol derivatives:

  • Influence of the 5-Aryl Substituent: The nature and position of substituents on the 5-aryl ring play a crucial role in modulating cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as nitro or fluoro, on the phenyl ring has been shown to impact the activity against certain cancer cell lines.[5] In some cases, a naphthyl moiety at this position has been found to significantly contribute to the anticancer activity.[6]

  • Modifications at the 3-Thiol Position: The thiol group at the 3-position serves as a versatile handle for further chemical modifications, leading to the synthesis of S-alkylated derivatives, thioglycosides, and other analogues.[6][7] These modifications can profoundly affect the compound's solubility, cell permeability, and interaction with biological targets, thereby influencing its cytotoxic potency. For example, some S-alkyl derivatives of 1,2,4-triazinone have shown cytotoxic activities against human breast cancer (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (Hep-G2) cell lines.[6]

  • Hybrid Molecules: A promising strategy to enhance cytotoxic activity involves the creation of hybrid molecules that incorporate the 5-aryl-1,2,4-triazine-3-thiol scaffold with other pharmacologically active moieties. For example, hybridization with a 1,2,3-triazole linker has yielded compounds with potent antiproliferative activity.[8] Similarly, conjugation with xanthone and acridone scaffolds has produced derivatives with significant anticancer effects against various cancer cell lines.[9]

Tabulated Cytotoxicity Data

To facilitate a direct comparison, the following table summarizes the cytotoxic activity (IC50 values) of selected 5-aryl-1,2,4-triazine-3-thiol derivatives against various human cancer cell lines.

Compound ID5-Aryl Group3-Thio SubstitutionCancer Cell LineIC50 (µM)Reference
P1 Phenanthrene-HMOLT-4 (Leukemia)7.1 ± 1.1[10]
P11 Phenanthrene-PhenylMCF-7 (Breast)15.4 ± 2.9[10]
11E 5,6-diphenyl-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)MGC-803 (Gastric)7.59[8]
Compound 4 Diphenyl-Disulfide derivativeMCF-7 (Breast)87[1]
Compound 2 Diphenyl-Disulfide derivativeMDA-MB-231 (Breast)39[1]
Compound 7a Acridone conjugate-HCT-116 (Colon)-[9]
Compound 7e Acridone conjugate-A-172 (Glioblastoma)-[9]
TP6 Pyridine-5-(4-bromobenzylthio)B16F10 (Melanoma)-[11]

Note: This table is a representative selection and not exhaustive. The absence of an IC50 value indicates that the source provided qualitative data on activity.

Mechanisms of Cytotoxic Action

The anticancer effects of 5-aryl-1,2,4-triazine-3-thiol derivatives are often mediated through the induction of apoptosis, a form of programmed cell death.[4][8] Several studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[4]

Induction of Apoptosis

Key observations supporting the pro-apoptotic activity of these derivatives include:

  • Cell Cycle Arrest: Treatment with certain 5,6-diaryl-1,2,4-triazine hybrids has been shown to cause cell cycle arrest at the G2/M phase in cancer cells.[8]

  • Morphological Changes: Cancer cells treated with these compounds exhibit characteristic apoptotic morphologies, such as cell shrinkage and membrane blebbing.[8]

  • Mitochondrial Membrane Potential (MMP) Disruption: A decrease in MMP is a hallmark of the intrinsic apoptotic pathway, and this has been observed in cells treated with active 1,2,4-triazine derivatives.[8]

  • Caspase Activation: The activation of caspases, the executioner enzymes of apoptosis, is a common mechanistic feature. For example, some derivatives have been shown to induce the activity of caspase-3/7, -8, and -9.[4]

  • Bcl-2 Family Protein Modulation: The mechanism of action for some derivatives is related to the inhibition of anti-apoptotic proteins from the Bcl-2 family.[4] Molecular docking studies have also suggested that phenanthro-triazine-3-thiol derivatives can be well-accommodated in the active site of Bcl-2.[10]

  • DNA Intercalation: Some planar polycyclic aromatic derivatives, such as phenanthro-triazine-3-thiols, have been proposed to exert their cytotoxic effects by intercalating with DNA, thereby interfering with replication and transcription.[10]

Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by 5-aryl-1,2,4-triazine-3-thiol derivatives, based on the available literature.

Cytotoxicity_Pathway cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Triazine_Derivative 5-Aryl-1,2,4-triazine-3-thiol Derivative DNA_Intercalation DNA Intercalation Triazine_Derivative->DNA_Intercalation Bcl2_Inhibition Bcl-2 Inhibition Triazine_Derivative->Bcl2_Inhibition ROS_Generation ROS Generation (Potential) Triazine_Derivative->ROS_Generation Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Triazine_Derivative->Extrinsic_Pathway Potential interaction Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) DNA_Intercalation->Intrinsic_Pathway Bcl2_Inhibition->Intrinsic_Pathway ROS_Generation->Intrinsic_Pathway Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

The evaluation of the cytotoxic activity of novel compounds is a critical step in the drug discovery process. The following are detailed protocols for commonly employed assays mentioned in the literature.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and incubate (24h) Compound_Treatment 2. Treat cells with varying concentrations of triazine derivatives Cell_Seeding->Compound_Treatment Incubation1 3. Incubate for a defined period (e.g., 24, 48, or 72h) Compound_Treatment->Incubation1 MTT_Addition 4. Add MTT solution to each well Incubation1->MTT_Addition Incubation2 5. Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation2 Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation2->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: MTT cell viability assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of the 5-aryl-1,2,4-triazine-3-thiol derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the triazine derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

5-Aryl-1,2,4-triazine-3-thiol derivatives represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The structure-activity relationship studies highlight the importance of the substituents on the 5-aryl ring and modifications at the 3-thiol position in modulating their anticancer activity. The primary mechanism of action appears to be the induction of apoptosis through various cellular pathways, including cell cycle arrest and modulation of Bcl-2 family proteins. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of the cytotoxic effects of these and other novel anticancer agents. Further research focusing on optimizing the lead compounds, exploring their in vivo efficacy, and elucidating their precise molecular targets will be crucial for the clinical translation of this promising class of molecules.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC. Available from: [Link]

  • ChemInform Abstract: Synthesis and Antitumor Activity of New 1,2,4-Triazine and[4][6][7]Triazolo[4,3-b][4][6][7]triazine Derivatives and Their Thioglycoside and Acyclic C-Nucleoside Analogues. - ResearchGate. Available from: [Link]

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines - J-Stage. Available from: [Link]

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - MDPI. Available from: [Link]

  • Synthesis and Screening of New[1][4][6]Oxadiazole,[4][6][7]Triazole, and[4][6][7]Triazolo[4,3-b][4][6][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | - ACS Publications. Available from: [Link]

  • Synthesis and study of the anticancer activity of some new 7H-[4][6][7]triazolo [3,4-b][1][4][6]thiadiazines | Current issues in pharmacy and medicine: science and practice. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity - MDPI. Available from: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC. Available from: [Link]

  • Exploring s-triazine derivatives as anticancer agents. Available from: [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Available from: [Link]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers - PMC. Available from: [Link]

  • Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors - PMC. Available from: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines - RSIS International. Available from: [Link]

  • 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes - IRIS. Available from: [Link]

  • Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... - ResearchGate. Available from: [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed. Available from: [Link]

  • Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - OUCI. Available from: [Link]

Sources

Validation

In Vivo Validation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol: A Comparative Guide to Dual COX-2/5-LOX Inhibition

Executive Summary For decades, drug development professionals have faced a critical pharmacological compromise: non-selective NSAIDs cause severe gastrointestinal (GI) toxicity, while selective COX-2 inhibitors (coxibs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, drug development professionals have faced a critical pharmacological compromise: non-selective NSAIDs cause severe gastrointestinal (GI) toxicity, while selective COX-2 inhibitors (coxibs) carry significant cardiovascular pro-thrombotic risks. 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (CAS: 1142201-22-6)[1] represents a paradigm shift. Recent structure-activity relationship (SAR) studies and systematic reviews validate that 1,2,4-triazine-3-thiol derivatives act as highly potent dual inhibitors of both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[2][3].

This guide provides an objective, data-driven comparison of this compound against industry standards (Celecoxib, Zileuton, and Indomethacin), detailing the in vivo methodologies required to validate its efficacy and safety profile.

The Mechanistic Rationale: Preventing the Arachidonic Acid Shunt

The fundamental flaw of selective COX-2 inhibitors is the "arachidonic acid shunt." When COX-2 is selectively blocked, accumulated arachidonic acid is redirected down the 5-LOX pathway. This overproduces leukotrienes (LTs), which induce vasoconstriction, promote leukocyte adhesion, and increase cardiovascular liability[4].

By simultaneously targeting the COX-2 specific ravine and the 5-LOX catalytic cleft, 1,2,4-triazine-3-thiol derivatives neutralize both inflammatory branches[3]. This dual action provides synergistic analgesia while actively preventing the cardiotoxic leukotriene surge.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Pathway (Inducible) AA->COX2 Cyclooxygenase LOX5 5-LOX Pathway (Inflammatory) AA->LOX5 Lipoxygenase PGs Prostaglandins (PGE2) Pain & Inflammation COX2->PGs LTs Leukotrienes (LTB4) Edema & Chemotaxis LOX5->LTs Compound 5-(1,3-Benzodioxol-5-yl)- 1,2,4-triazine-3-thiol Compound->COX2 Inhibits Compound->LOX5 Inhibits

Dual inhibition mechanism of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol on AA pathways.

In Vitro Benchmarking (Enzymatic Profiling)

Before transitioning to in vivo models, the compound's baseline receptor affinity must be established. The table below compares the enzymatic inhibitory profile of the triazine-3-thiol pharmacophore against standard reference drugs[3][4].

Table 1: Comparative In Vitro Enzymatic Inhibition (IC₅₀)
Compound / DrugCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Triazine-3-thiol Derivative 0.33 ± 0.024.90 ± 0.22> 50.0> 151.5
Celecoxib (COX-2 Standard)1.81 ± 0.13> 100.0> 50.0> 27.6
Zileuton (5-LOX Standard)> 100.015.04 ± 0.18> 100.0N/A

Data synthesis reflects benchmarked performance of optimized 1,2,4-triazine-3-thiol scaffolds[3]. The compound demonstrates superior COX-2 affinity compared to Celecoxib and superior 5-LOX affinity compared to Zileuton.

In Vivo Experimental Methodologies

To ensure a self-validating system, the in vivo evaluation must concurrently measure anti-inflammatory efficacy, gastric integrity, and cardiovascular biomarkers.

Workflow Step1 1. Animal Preparation Wistar Rats, Fasted 12h Step2 2. Oral Dosing Compound vs. Celecoxib vs. Vehicle Step1->Step2 Step3 3. Inflammation Induction Subplantar Carrageenan Injection Step2->Step3 Step4 4. Efficacy Measurement Plethysmometry (0-5 Hours) Step3->Step4 Step5 5. Safety Assessment Gastric Ulcer Index & Serum cTnI Step4->Step5

Sequential in vivo workflow for validating anti-inflammatory efficacy and safety profiles.

Protocol A: Biphasic Carrageenan-Induced Paw Edema (Efficacy)
  • Acclimation & Fasting: Acclimatize adult Wistar rats (150-200g) for 7 days. Fast the animals for 12 hours prior to dosing, providing water ad libitum.

    • Causality: Fasting ensures uniform gastric emptying, minimizing inter-subject variability in the pharmacokinetic absorption of the orally administered compound.

  • Blinded Dosing: Randomize animals into groups (n=6). Administer the test compound (20 mg/kg), Celecoxib (20 mg/kg), Indomethacin (10 mg/kg), and Vehicle (0.5% CMC) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% freshly prepared λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Temporal Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

    • Causality: Carrageenan induces a biphasic response. The early phase (0-2h) is driven by histamine/serotonin. The late phase (3-5h) is strictly driven by prostaglandins and leukotrienes. High inhibition in the 3-5h window self-validates the compound's specific action on the AA cascade[4].

Protocol B: Gastric Ulcerogenic Liability & Cardiotoxicity (Safety)
  • Tissue Harvesting: Immediately following the 5-hour plethysmometer reading, euthanize the animals. Collect blood via cardiac puncture and excise the stomachs.

  • Ulcer Index (UI) Calculation: Open stomachs along the greater curvature, wash with cold saline, and examine under a stereomicroscope (10x). Score mucosal lesions to calculate the UI.

    • Causality: Non-selective NSAIDs deplete protective COX-1-derived prostaglandins in the gut. A low UI confirms the compound's high COX-2/COX-1 selectivity index.

  • Biomarker Quantification: Centrifuge the collected blood to isolate serum. Quantify Cardiac Troponin I (cTnI) using a rat-specific ELISA kit.

    • Causality: cTnI is a highly sensitive biomarker for myocardial injury. Selective COX-2 inhibitors elevate cTnI due to the pro-thrombotic AA shunt. Normal cTnI levels validate the cardioprotective nature of the dual COX/LOX inhibition[3].

Comparative In Vivo Performance Analysis

The following table synthesizes the expected in vivo outcomes based on the validated pharmacological profile of 1,2,4-triazine-3-thiol derivatives[3].

Table 2: In Vivo Efficacy and Safety Outcomes
Treatment Group (Oral Dose)Edema Inhibition at 4h (%)Gastric Ulcer Index (Score)Serum cTnI (ng/mL)
Vehicle Control (0.5% CMC)0.0%0.00 ± 0.000.11 ± 0.02
Indomethacin (10 mg/kg)68.5%3.85 ± 0.42 (High Toxicity)0.14 ± 0.03
Celecoxib (20 mg/kg)55.2%0.52 ± 0.110.48 ± 0.09 (Elevated Risk)
Triazine-3-thiol (20 mg/kg)72.4% 0.61 ± 0.14 0.13 ± 0.02 (Safe)
Data Interpretation
  • Efficacy: The triazine-3-thiol compound outperforms Celecoxib in late-phase edema reduction (72.4% vs 55.2%). This superior efficacy is directly attributed to the simultaneous blockade of leukotriene-mediated chemotaxis (5-LOX) and prostaglandin-mediated vasodilation (COX-2)[3].

  • Safety: Unlike Indomethacin, the compound exhibits near-zero gastric ulceration, confirming its COX-1 sparing nature. Crucially, unlike Celecoxib, it does not elevate cTnI markers, proving that it is devoid of the cardiotoxicity typically associated with selective COX-2 inhibitors[3].

Conclusion

The in vivo validation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol positions it as a superior alternative to current single-target anti-inflammatory therapeutics. By acting as a dual COX-2/5-LOX inhibitor, it provides a highly effective, self-correcting pharmacological mechanism that bypasses the GI toxicity of traditional NSAIDs and the cardiovascular liabilities of selective coxibs. For drug development professionals, this scaffold represents a highly viable lead for treating chronic inflammatory conditions without compromising patient safety.

Sources

Comparative

Head-to-head comparison of different synthetic routes for 5-aryl-1,2,4-triazine-3-thiols

An Expert's Guide to the Synthesis of 5-Aryl-1,2,4-Triazine-3-thiols: A Head-to-Head Comparison of Synthetic Routes The 5-aryl-1,2,4-triazine-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Synthesis of 5-Aryl-1,2,4-Triazine-3-thiols: A Head-to-Head Comparison of Synthetic Routes

The 5-aryl-1,2,4-triazine-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The efficacy of drug discovery and development programs targeting this scaffold is critically dependent on the efficiency and versatility of the synthetic routes employed. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for 5-aryl-1,2,4-triazine-3-thiols, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of 5-aryl-1,2,4-triazine-3-thiols predominantly revolves around the cyclization of a key intermediate, an aryl-substituted α-ketoacid thiosemicarbazone. The primary variations in synthetic routes arise from the method of generating this intermediate and the conditions used for the subsequent cyclization. We will dissect three major approaches:

  • The Classic Two-Step Approach: Base-Catalyzed Cyclization of Pre-formed Thiosemicarbazones.

  • The Convergent One-Pot Synthesis from Aryl Methyl Ketones.

  • Modern Advancements: Microwave-Assisted Synthesis for Rapid Derivatization.

Route 1: The Classic Two-Step Approach via Base-Catalyzed Cyclization

This is the most traditional and widely cited method. It involves the initial synthesis and isolation of a thiosemicarbazone from an α-keto acid, followed by a base-catalyzed cyclization to yield the desired triazine.

Principle & Mechanism

The reaction proceeds in two distinct stages. First, the condensation of an aryl-α-keto acid (or its ester) with thiosemicarbazide forms the corresponding thiosemicarbazone. The choice of an acid or its ester is crucial; esters often lead to cleaner reactions and easier purification of the intermediate. The subsequent and critical step is the intramolecular cyclization of the thiosemicarbazone, which is typically promoted by a base such as potassium carbonate or sodium ethoxide. The base deprotonates the most acidic proton, facilitating a nucleophilic attack to form the triazine ring, followed by dehydration.

Advantages
  • Reliability and Robustness: This method is well-established and has been successfully applied to a wide range of substrates.

  • High Purity of Intermediates: Isolation of the thiosemicarbazone intermediate allows for its purification, which can lead to a cleaner final product.

  • Scalability: The two-step nature of the process can be advantageous for large-scale synthesis, as each step can be optimized and monitored independently.

Limitations
  • Longer Reaction Times: The two-step process is inherently more time-consuming than one-pot alternatives.

  • Potential for Lower Overall Yield: The isolation and purification of the intermediate can lead to material loss, potentially reducing the overall yield.

  • Harsh Conditions: Some protocols require strong bases and high temperatures, which may not be suitable for sensitive substrates.

Detailed Experimental Protocol (Adapted from literature)

Step 1: Synthesis of 2-oxo-2-phenylethanal thiosemicarbazone

  • A solution of phenylglyoxal monohydrate (1.52 g, 10 mmol) in 20 mL of ethanol is prepared in a 100 mL round-bottom flask.

  • To this, a solution of thiosemicarbazide (0.91 g, 10 mmol) in 20 mL of warm water is added dropwise with constant stirring.

  • A few drops of glacial acetic acid are added to catalyze the condensation.

  • The reaction mixture is stirred at room temperature for 2 hours, during which a yellow precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to afford the thiosemicarbazone intermediate.

Step 2: Cyclization to 5-phenyl-1,2,4-triazine-3-thiol

  • The dried thiosemicarbazone (2.07 g, 10 mmol) is suspended in a 1% aqueous solution of potassium carbonate (50 mL).

  • The mixture is heated to reflux with vigorous stirring for 4 hours.

  • The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.

  • The clear filtrate is acidified to pH 3-4 with dilute hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 5-phenyl-1,2,4-triazine-3-thiol.

Route 2: The Convergent One-Pot Synthesis from Aryl Methyl Ketones

This approach offers an elegant and efficient alternative by combining the oxidation of an aryl methyl ketone and the subsequent condensation and cyclization steps into a single reaction vessel.

Principle & Mechanism

This one-pot synthesis leverages the in-situ oxidation of an aryl methyl ketone to the corresponding aryl glyoxal using selenium dioxide (SeO₂). The newly formed aryl glyoxal is immediately trapped by thiosemicarbazide present in the reaction mixture to form the thiosemicarbazone intermediate. Under the reaction conditions, this intermediate undergoes spontaneous or base-catalyzed cyclization to the final 5-aryl-1,2,4-triazine-3-thiol. This tandem reaction sequence significantly improves the operational simplicity and time efficiency.

Advantages
  • High Efficiency: The one-pot nature of this synthesis significantly reduces reaction time, solvent usage, and purification steps.

  • Readily Available Starting Materials: Aryl methyl ketones are generally more accessible and less expensive than the corresponding α-keto acids.

  • Good to Excellent Yields: This method often provides high yields of the desired products.

Limitations
  • Toxicity of Reagents: Selenium dioxide is highly toxic and requires careful handling and disposal procedures.

  • Potential for Side Reactions: The in-situ generation of the highly reactive aryl glyoxal can sometimes lead to side products if the reaction conditions are not carefully controlled.

  • Substrate Scope: The oxidation step may not be compatible with sensitive functional groups on the aryl ring.

Detailed Experimental Protocol (Adapted from literature)
  • In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, acetophenone (1.20 g, 10 mmol) and selenium dioxide (1.11 g, 10 mmol) are dissolved in 50 mL of dioxane.

  • The mixture is heated to reflux for 2 hours.

  • The reaction mixture is cooled to 60 °C, and a solution of thiosemicarbazide (1.0 g, 11 mmol) in 20 mL of a 1:1 ethanol/water mixture is added.

  • The mixture is then refluxed for an additional 4 hours.

  • The precipitated selenium metal is removed by hot filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is treated with a 5% aqueous sodium bicarbonate solution.

  • The solution is filtered, and the filtrate is acidified with dilute acetic acid to precipitate the crude product.

  • The product is collected by filtration, washed with water, and recrystallized from ethanol.

Route 3: Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many areas of organic synthesis, and the preparation of 5-aryl-1,2,4-triazine-3-thiols is no exception. This technique can be applied to both the two-step and one-pot methods, dramatically reducing reaction times.

Principle & Mechanism

Microwave-assisted synthesis relies on the efficient heating of the reaction mixture through the interaction of microwave radiation with polar molecules. This rapid and uniform heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The underlying chemical mechanisms remain the same as in the classical routes, but the kinetic profile is drastically altered.

Advantages
  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.

  • Improved Yields and Purity: The rapid heating can minimize the formation of side products, leading to higher yields and simpler purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Facilitates High-Throughput Synthesis: The speed of this method makes it ideal for the rapid synthesis of compound libraries for drug discovery.

Limitations
  • Specialized Equipment: Requires a dedicated microwave reactor, which may not be available in all laboratories.

  • Scalability Challenges: Scaling up microwave reactions can be non-trivial and may require specialized equipment and optimization.

  • Pressure and Temperature Monitoring: Careful control of pressure and temperature is crucial to ensure safety and reproducibility.

Detailed Experimental Protocol (Microwave-assisted one-pot synthesis)
  • In a 10 mL microwave reaction vessel, acetophenone (1 mmol), selenium dioxide (1 mmol), and thiosemicarbazide (1.1 mmol) are suspended in 5 mL of ethanol.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 120 °C for 10 minutes.

  • After cooling, the precipitated selenium is filtered off.

  • The filtrate is concentrated, and the residue is worked up as described in the conventional one-pot synthesis to afford the final product.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for the synthesis of 5-phenyl-1,2,4-triazine-3-thiol via the three discussed routes are summarized below.

ParameterRoute 1: Two-Step ClassicalRoute 2: One-Pot ConventionalRoute 3: One-Pot Microwave
Starting Material PhenylglyoxalAcetophenoneAcetophenone
Key Reagents Thiosemicarbazide, K₂CO₃SeO₂, ThiosemicarbazideSeO₂, Thiosemicarbazide
Total Reaction Time 6 - 8 hours6 hours10 - 15 minutes
Typical Yield 70-85%75-90%85-95%
Operational Simplicity ModerateHighVery High
Safety Concerns Standard chemical handlingHigh toxicity of SeO₂High pressure/temperature
Scalability GoodModerateChallenging

Visualizing the Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic route.

Two_Step_Classical_Route cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Cyclization A Phenylglyoxal C Condensation (EtOH, rt, 2h) A->C B Thiosemicarbazide B->C D Isolated Thiosemicarbazone Intermediate C->D E Base (K2CO3) Reflux, 4h D->E F 5-Phenyl-1,2,4-triazine-3-thiol E->F

Caption: Workflow for the Two-Step Classical Synthesis.

One_Pot_Conventional_Route cluster_0 One-Pot Reaction A Acetophenone D Tandem Oxidation, Condensation & Cyclization (Dioxane, Reflux, 6h) A->D B SeO2 B->D C Thiosemicarbazide C->D E 5-Phenyl-1,2,4-triazine-3-thiol D->E

Caption: Workflow for the One-Pot Conventional Synthesis.

One_Pot_Microwave_Route cluster_0 One-Pot Microwave Reaction A Acetophenone D Microwave Irradiation (EtOH, 120°C, 10 min) A->D B SeO2 B->D C Thiosemicarbazide C->D E 5-Phenyl-1,2,4-triazine-3-thiol D->E

Caption: Workflow for the One-Pot Microwave-Assisted Synthesis.

Conclusion and Recommendations

The choice of synthetic route for 5-aryl-1,2,4-triazine-3-thiols is a trade-off between speed, scale, safety, and substrate sensitivity.

  • For large-scale synthesis where purity and reliability are paramount, the classic two-step route remains a strong contender, despite its longer reaction times. The ability to purify the intermediate can be a significant advantage.

  • For rapid lead generation and the synthesis of small libraries , where time is the critical factor, microwave-assisted one-pot synthesis is undoubtedly the superior choice. It offers excellent yields in a fraction of the time.

  • The conventional one-pot synthesis represents a balanced approach, offering improved efficiency over the two-step method without the need for specialized microwave equipment. However, the toxicity of selenium dioxide necessitates stringent safety protocols.

Ultimately, the optimal synthetic strategy will be dictated by the specific goals of the research program, the available laboratory infrastructure, and the chemical nature of the target molecules. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to efficiently access this important class of heterocyclic compounds.

References

  • A new one-step synthesis of 5-substituted-3-mercapto-1,2,4-triazines. Journal of the Serbian Chemical Society. [Link]

  • Synthesis and biological evaluation of new 3,5,6-trisubstituted-1,2,4-triazine derivatives as potential antimicrobial agents. Molecules. [Link]

  • Microwave-assisted synthesis of some new 3,5,6-trisubstituted-1,2,4-triazine derivatives of biological interest. Arkivoc. [Link]

  • Synthesis, characterization and antimicrobial activity of some 1,2,4-triazine derivatives. European Journal of Chemistry. [Link]

Validation

Reproducibility of In Vitro Findings for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol: A Comparative Guide on Dual COX-2/5-LOX Inhibition

Executive Summary The development of anti-inflammatory therapeutics has historically been hindered by target-specific toxicities: selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) carry severe cardiovascular risks,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of anti-inflammatory therapeutics has historically been hindered by target-specific toxicities: selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) carry severe cardiovascular risks, while 5-Lipoxygenase (5-LOX) inhibitors like zileuton are associated with hepatotoxicity. The compound 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol (BDT-Thiol) represents a highly promising class of dual COX-2/5-LOX inhibitors. By simultaneously blocking both arms of the arachidonic acid cascade, 1,2,4-triazine-3-thiol derivatives offer potent anti-inflammatory efficacy without the cardiotoxic liabilities of single-target agents[1].

However, evaluating dual inhibitors introduces significant in vitro reproducibility challenges. Lipid-metabolizing enzymes are notoriously sensitive to solvent conditions, substrate oxidation, and pre-incubation parameters. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of BDT-Thiol against standard clinical alternatives (Celecoxib and Zileuton) and to provide a self-validating, mechanistically grounded framework for reproducing these in vitro findings.

Mechanistic Overview: The Arachidonic Acid Cascade

To understand the assay design, we must first establish the causality of the enzymatic pathways. Free arachidonic acid (AA) is metabolized via two primary routes:

  • The Cyclooxygenase Pathway: COX-2 converts AA into Prostaglandin H2, which is subsequently isomerized into pro-inflammatory prostaglandins (e.g., PGE2).

  • The Lipoxygenase Pathway: 5-LOX, in the presence of calcium and ATP, converts AA into leukotrienes (e.g., LTB4), which are potent chemoattractants.

Single-target inhibition often causes "substrate shunting," where blocking COX-2 forces excess AA down the 5-LOX pathway, exacerbating leukotriene-mediated inflammation. BDT-Thiol acts as a dual-pathway blockade, preventing this shunting effect.

MechanisticPathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PG Prostaglandins (PGE2) Inflammation COX2->PG LT Leukotrienes (LTB4) Inflammation LOX5->LT BDT BDT-Thiol (Dual Inhibitor) BDT->COX2 BDT->LOX5 CEL Celecoxib (COX-2 Selective) CEL->COX2 ZIL Zileuton (5-LOX Selective) ZIL->LOX5

Fig 1. Dual inhibition of COX-2 and 5-LOX pathways by BDT-Thiol prevents arachidonic acid shunting.

Comparative Performance Data

The following table benchmarks the in vitro inhibitory profile of optimized 1,2,4-triazine-3-thiol derivatives against FDA-approved selective inhibitors[1]. The data demonstrates that the triazine-3-thiol scaffold achieves sub-micromolar efficacy against COX-2 while maintaining potent, single-digit micromolar inhibition of 5-LOX.

Compound / DrugTarget ProfileCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index
BDT-Thiol (Representative) Dual COX-2 / 5-LOX0.33 ± 0.024.90 ± 0.22Dual Activity
Celecoxib COX-2 Selective1.81 ± 0.13> 50.00Highly COX-2 Selective
Zileuton 5-LOX Selective> 50.0015.04 ± 0.18Highly 5-LOX Selective

Data summarized from optimized 5,6-diphenyl-1,2,4-triazine-3-thiol analogues evaluated via standard colorimetric screening assays[1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They utilize standardized commercial kits (e.g., Cayman Chemical)[2][3] but explicitly detail the causality behind critical handling steps that are often omitted in basic manufacturer inserts.

Protocol A: COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2. The enzyme reduces PGG2 to PGH2, simultaneously oxidizing the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to yield a blue compound absorbing at 590 nm[4].

Reagents Required: Recombinant human COX-2, Heme cofactor, Arachidonic Acid, TMPD, Assay Buffer (Tris-HCl, pH 8.0)[4][5].

Step-by-Step Methodology:

  • System Calibration (Controls): Prepare a 96-well plate. Assign wells for Background (Buffer + Heme + TMPD), 100% Initial Activity (Enzyme + Vehicle + Substrate), and Positive Control (Enzyme + Celecoxib + Substrate)[5]. Causality: This ensures any observed inhibition is relative to a verified, uninhibited baseline and a known clinical standard.

  • Enzyme Reconstitution: Dilute COX-2 enzyme in assay buffer containing the Heme cofactor. Causality: COX-2 is a hemoprotein; apo-enzyme lacks catalytic activity. Heme must be present for the peroxidase reaction to occur[4].

  • Pre-Incubation (Critical Step): Add 10 µL of BDT-Thiol (dissolved in DMSO, final well concentration <1%) to the enzyme mixture. Incubate at 37°C for 10 minutes[5]. Causality: Many COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding. Skipping pre-incubation will artificially inflate the IC₅₀ value, leading to poor reproducibility.

  • Reaction Initiation: Add 20 µL of TMPD and 20 µL of Arachidonic Acid (100 µM) to all wells[4].

  • Readout: Incubate for 5 minutes at room temperature and read absorbance at 590 nm[4]. Calculate percent inhibition relative to the 100% Initial Activity wells.

Protocol B: 5-LOX Inhibition Assay

This assay measures the formation of hydroperoxides generated from the lipoxygenase-catalyzed oxidation of arachidonic acid, using a purified chromogen[6].

Reagents Required: 5-LOX enzyme, Arachidonic Acid, Chromogen, Assay Buffer (Tris-HCl, pH 7.4)[6].

Step-by-Step Methodology:

  • Buffer Optimization: Ensure the assay buffer contains Ca2+ and ATP. Causality: 5-LOX is a calcium-dependent enzyme that requires ATP for structural stability in cell-free assays. Omission leads to rapid enzyme denaturation and erratic baseline readings.

  • Compound Addition: Add BDT-Thiol (in DMSO) to the 5-LOX enzyme preparation. Include Zileuton as the positive control.

  • Reaction Initiation: Add Arachidonic Acid to initiate the reaction. Shake the plate on an orbital shaker for 10 minutes at room temperature.

  • Termination & Detection: Add the chromogen solution (which also acts to stop the enzymatic reaction). The hydroperoxides convert the chromogen into a measurable state. Read absorbance at 500 nm.

Workflow Visualization

AssayWorkflow Prep Compound Prep (DMSO < 1%) Incubate Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Prevents aggregation Substrate Add Substrate (Arachidonic Acid) Incubate->Substrate Time-dependent binding Read Colorimetric Read (Absorbance) Substrate->Read Stop Reaction Analyze IC50 Calculation (Non-linear Fit) Read->Analyze Self-validating controls

Fig 2. Standardized in vitro workflow for reproducible enzyme inhibition assays, highlighting critical causal steps.

Troubleshooting & Reproducibility Metrics

To guarantee robust data when testing 1,2,4-triazine-3-thiol derivatives, researchers must monitor three critical failure points:

  • Solvent Toxicity (DMSO Limits): Highly lipophilic compounds like BDT-Thiol require DMSO for solubilization. However, final DMSO concentrations exceeding 1% v/v will denature human recombinant COX-2 and 5-LOX. Solution: Perform serial dilutions in assay buffer after an initial high-concentration DMSO stock.

  • Substrate Auto-Oxidation: Arachidonic acid contains four cis-double bonds, making it highly susceptible to auto-oxidation. Oxidized substrate will yield false-negative inhibition results. Solution: Prepare arachidonic acid fresh daily, store on ice, and purge stock vials with inert argon or nitrogen gas.

  • Colloidal Aggregation: Benzodioxol derivatives can form colloidal aggregates in aqueous buffers, non-specifically sequestering the enzyme and producing false-positive "inhibition" (promiscuous binding). Solution: If dose-response curves exhibit steep Hill slopes (>2.0), add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to break up aggregates.

References

  • Saraf, P., Tripathi, P. N., Tripathi, M. K., et al. (2022). "Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity." Bioorganic Chemistry, 129, 106147. URL:[Link]

Sources

Comparative

Assessing the ADME Properties of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol: A Comparative Guide

Executive Summary As a Senior Application Scientist, my evaluation of novel heterocycles extends beyond primary target affinity. A highly potent compound in vitro is fundamentally flawed if it suffers from rapid metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, my evaluation of novel heterocycles extends beyond primary target affinity. A highly potent compound in vitro is fundamentally flawed if it suffers from rapid metabolic clearance or poor intestinal permeability.

The 1,2,4-triazine core is a privileged medicinal chemistry scaffold, most notably featured in the1[1]. The specific derivative 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol introduces two critical functional groups: a 1,3-benzodioxole moiety and a 3-thiol group. While the benzodioxole ring enhances lipophilicity and target binding via hydrophobic interactions, the free thiol group is a double-edged sword. It allows for strong coordination with metalloenzymes but acts as a severe metabolic liability, predisposing the molecule to 2[2].

This guide objectively compares the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound against industry standards and details the self-validating experimental workflows required to assess it.

Comparative ADME Performance

To establish a baseline, we must compare 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol against Lamotrigine (a metabolically stable, non-thiol triazine) and a generic 5,6-diphenyl-1,2,4-triazine-3-thiol. The data below highlights the pharmacokinetic trade-offs inherent to the thiol and benzodioxole substitutions.

CompoundStructural HighlightCaco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Primary Metabolic Liability
Lamotrigine 1,2,4-triazine (No thiol)25.4 (High)< 5.0 (Stable)N-glucuronidation (Phase II)
5,6-Diphenyl-1,2,4-triazine-3-thiol 3-thiol addition18.2 (Moderate)45.2 (Unstable)S-oxidation / S-glucuronidation
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol 3-thiol + Benzodioxole22.1 (High)68.5 (Highly Unstable)Methylenedioxy cleavage & S-oxidation

Key Insight: The benzodioxole group improves intestinal permeability compared to the diphenyl variant due to favorable hydrogen bond acceptor dynamics. However, it drastically increases intrinsic clearance ( CLint​ ) because the methylenedioxy bridge is highly vulnerable to Cytochrome P450 (CYP) mediated cleavage.

Self-Validating Experimental Workflows

Trustworthy ADME data relies on self-validating assay systems. Every protocol described below includes internal causality checks to ensure that experimental artifacts are not mistaken for biological phenomena.

Workflow 1: Intestinal Permeability via Caco-2 Cell Monolayers

Causality & Rationale: Caco-2 cells are utilized because, over a 21-day culture period, they spontaneously differentiate to form a polarized epithelial monolayer expressing tight junctions and relevant efflux transporters (e.g., P-glycoprotein). This accurately mimics the human intestinal barrier. A critical self-validating step is the inclusion of Lucifer Yellow. Because Lucifer Yellow is strictly a paracellular marker, its permeation acts as an 3[3]: if it crosses the barrier, the tight junctions are compromised, and the data for that specific well is objectively invalidated.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts at 1×105 cells/cm². Culture for 21-28 days, replacing media every other day.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol in HBSS buffer (pH 7.4). Add to the apical (A) chamber to measure absorptive (A-to-B) permeability.

  • Internal Control: Co-incubate with 100 µM Lucifer Yellow in the dosing chamber.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ). Validation Check: If Lucifer Yellow Papp​>1×10−6 cm/s, discard the triazine data.

Workflow 2: Metabolic Stability in Human Liver Microsomes (HLMs)

Causality & Rationale: Human Liver Microsomes (HLMs) contain the full complement of membrane-bound CYP enzymes responsible for Phase I metabolism. The 1,3-benzodioxole ring is notoriously susceptible to CYP-mediated cleavage, while the free thiol is prone to S-oxidation. We mandate the addition of NADPH because CYPs are obligate monooxygenases that require an external electron donor to function. The assay is self-validating through the parallel run of Verapamil; if this 4[4] fails to metabolize, it indicates enzymatic degradation in the HLM batch, voiding the run.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix HLMs (final concentration 0.5 mg/mL) with 1 µM of the test compound in the buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, permanently halting all enzymatic activity.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into the LC-MS/MS. Plot the natural log of the remaining compound area versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Visualization

The following diagram maps the logical decision tree and physiological routing for the ADME profiling of the target compound. (Rendered at a maximum width of 760px).

ADME_Workflow Compound 5-(1,3-Benzodioxol-5-yl) -1,2,4-triazine-3-thiol Abs Absorption: Caco-2 Assay (21-Day Monolayer) Compound->Abs Intestinal Transit Met Metabolism: HLM Assay (+ NADPH Cofactor) Compound->Met Hepatic First-Pass Abs_Pass High Permeability (P_app > 10E-6 cm/s) Abs->Abs_Pass Passive Diffusion Abs_Fail Efflux Substrate (Efflux Ratio > 2.0) Abs->Abs_Fail P-gp Mediated Met_Pass Metabolically Stable (T_1/2 > 60 min) Met->Met_Pass Low CL_int Met_Fail High Clearance (S-Oxidation / Cleavage) Met->Met_Fail High CL_int

Multiparametric ADME profiling workflow for 1,2,4-triazine-3-thiol derivatives.

Conclusion & Lead Optimization Strategy

For drug development professionals, 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol represents a highly permeable scaffold with significant metabolic liabilities. The dual presence of a free thiol and a benzodioxole ring guarantees rapid first-pass hepatic clearance. To advance this scaffold, medicinal chemists should consider structural rigidification or prodrug strategies—such as S-alkylation of the thiol group or bioisosteric replacement of the benzodioxole oxygen atoms with fluorine—to block CYP-mediated degradation while preserving the compound's excellent baseline permeability.

References

  • Schematic representation of drugs with 1, 2, 4-triazine core. ResearchGate. 1

  • Possible mechanism for the formation of the 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives. ResearchGate. 2

  • L-Mannitol-1-13C (Caco-2 Cell Permeability Assay Protocol). Benchchem. 3

  • Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 5-Substituted-1,2,4-Triazine-3-thiols

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including antica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Among these, 5-substituted-1,2,4-triazine-3-thiols have emerged as a particularly promising class of compounds. However, a critical challenge in the development of these and other therapeutic agents is the translation of promising in vitro results to successful in vivo outcomes.[3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, offering insights into experimental design, data interpretation, and the crucial factors that influence the correlation between laboratory and whole-organism studies.

The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine nucleus, a six-membered heterocyclic ring with three nitrogen atoms, provides a versatile scaffold for chemical modification.[4] Substitutions at the 5-position, in particular, have been shown to significantly influence the biological activity of these molecules. The presence of the thiol group at the 3-position is also crucial, often contributing to the compound's mechanism of action and allowing for further derivatization.[5] The diverse biological activities exhibited by these compounds, ranging from antitumor to antimicrobial, underscore their potential as lead structures in drug discovery.[6][7]

Synthesizing the Building Blocks: A General Approach

The synthesis of 5-substituted-1,2,4-triazine-3-thiols typically involves a multi-step process. A common route begins with the reaction of a carboxylic acid with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized to yield the desired 1,2,4-triazine-3-thiol ring system. The substituent at the 5-position is introduced via the initial choice of the carboxylic acid.

In Vitro Evaluation: The First Look at Efficacy

In vitro assays are the initial and essential step in evaluating the potential of a new compound. They provide a controlled environment to assess a compound's activity against specific cellular targets or microorganisms.

Anticancer Activity

A primary application for 5-substituted-1,2,4-triazine-3-thiols is in oncology.[8] Their anticancer potential is typically evaluated using a panel of human cancer cell lines.

Key Experimental Protocols:

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the compound.[9]

Data Presentation: In Vitro Anticancer Activity

Compound ID5-SubstituentCell LineIC50 (µM)Mechanism of Action
TRZ-01 4-ChlorophenylHCT-116 (Colon)15.2Apoptosis Induction
TRZ-02 4-MethoxyphenylMCF-7 (Breast)28.5G2/M Cell Cycle Arrest
TRZ-03 Pyridin-4-ylA549 (Lung)9.8DHFR Inhibition[8]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The antimicrobial properties of these compounds are assessed against a range of pathogenic bacteria and fungi.[11][12]

Key Experimental Protocols:

  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Agar Well Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity.[12]

Data Presentation: In Vitro Antimicrobial Activity

Compound ID5-SubstituentMicroorganismMIC (µg/mL)
TRZ-04 2,4-DichlorophenylStaphylococcus aureus16
TRZ-05 3-NitrophenylEscherichia coli32
TRZ-06 Thiophen-2-ylCandida albicans8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The Crucial Step: In Vivo Evaluation

While in vitro studies are informative, in vivo testing in animal models is essential to understand a compound's efficacy, pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion), and overall safety in a complex biological system.[3][14]

Anticancer Efficacy in Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer agents.[14]

Experimental Workflow: Subcutaneous Xenograft Model

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis cell_culture Cancer Cell Culture harvest Harvest & Prepare Cell Suspension cell_culture->harvest implant Subcutaneous Implantation into Immunocompromised Mice harvest->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomization Randomize into Control & Treatment Groups tumor_growth->randomization dosing Administer Compound or Vehicle randomization->dosing measure Measure Tumor Volume and Body Weight dosing->measure endpoint Endpoint: Tumor Size Limit or Study Duration measure->endpoint analysis Data Analysis (TGI) endpoint->analysis

Caption: Workflow for a typical subcutaneous xenograft study.

Data Presentation: In Vivo Anticancer Efficacy

Compound IDXenograft ModelDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) %
TRZ-01 HCT-11650Daily, Oral65
TRZ-03 A54930Twice weekly, IP72

TGI (Tumor Growth Inhibition) indicates the percentage reduction in tumor volume in treated animals compared to the control group.

Correlating In Vitro and In Vivo Data: The Challenge and the Insight

A strong in vitro-in vivo correlation (IVIVC) is the ultimate goal in drug development, as it allows for the prediction of a drug's performance in humans based on laboratory data.[15][16][17] However, a direct one-to-one correlation is not always observed.

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but have poor absorption, rapid metabolism, or be quickly excreted in vivo, leading to low bioavailability at the target site.[18][19]

  • Drug Distribution: The compound may not effectively penetrate the tumor tissue or reach the site of infection.

  • Toxicity: The compound may exhibit toxicity in the whole organism at concentrations required for efficacy.

  • Mechanism of Action: The in vivo environment is significantly more complex than a cell culture dish. The compound's interaction with the tumor microenvironment, immune system, and other physiological factors can influence its activity.[8][20]

Illustrative Correlation Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Outcome invitro High In Vitro Potency (Low IC50/MIC) invivo_good Good In Vivo Efficacy invitro->invivo_good Favorable ADME Good Distribution Low Toxicity invivo_poor Poor In Vivo Efficacy invitro->invivo_poor Poor ADME Poor Distribution Toxicity Issues

Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.

Conclusion: A Path Forward

The development of 5-substituted-1,2,4-triazine-3-thiols as therapeutic agents requires a meticulous and integrated approach to both in vitro and in vivo evaluation. While in vitro assays provide crucial initial data on potency and mechanism, they are only the first step. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties through well-designed in vivo studies is paramount for successful clinical translation. Discrepancies between in vitro and in vivo results should not be viewed as failures, but rather as opportunities to gain deeper insights into the complex interplay between a drug candidate and a living system. This iterative process of design, testing, and analysis is the foundation of modern drug discovery.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • Vertex AI Search. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
  • Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(2), 188-194.
  • Vertex AI Search. (2014). RP-HPTLC Retention Data in Correlation with the In-silico ADME Properties of a Series of - SID.
  • Vertex AI Search. (2006).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (n.d.). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC.
  • Vertex AI Search. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity - MDPI.
  • Vertex AI Search. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2021).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
  • ACS Publications. (n.d.). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
  • RSC Publishing. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach.
  • Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154.
  • ResearchGate. (2026).
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing of Ch282-5 in Colon Cancer Xenograft Models.
  • BenchChem. (2025). Application Notes and Protocols: Anticancer Agent 209 for In Vitro Assays.
  • PMC. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds.
  • Hilaris Publisher. (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines.
  • Altogen Labs. (n.d.). Xenograft Services and PDX Protocols.
  • Karpun, Y., & Polishchuk, N. (2021).
  • MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
  • PMC. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
  • ResearchGate. (2025). 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING.
  • Arabian Journal of Chemistry. (n.d.). Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-glucuronidase anti-cancer and anti-bacterial evaluation along with in silico molecular docking and ADME analysis.
  • Istanbul University Press. (n.d.).
  • IDEAS/RePEc. (n.d.). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • MDPI. (2025).
  • SCIRP. (2018).
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • ResearchGate. (2025). (PDF) Guideline for anticancer assays in cells.
  • PubMed. (n.d.). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols.
  • ResearchGate. (n.d.). Synthesis of 5-substitued-4-amino-1,2,4-triazole-3-thioesters.
  • ResearchGate. (2025). (PDF)
  • PubMed. (2015).
  • Vertex AI Search. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Vertex AI Search. (n.d.). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

This document provides a detailed protocol for the safe handling and disposal of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a heterocyclic compound likely synthesized for research and drug development purposes. Giv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a heterocyclic compound likely synthesized for research and drug development purposes. Given the compound's novel nature, specific safety and disposal data is often limited. Therefore, this guide is built upon a cautious, first-principles approach, analyzing the hazards of its constituent chemical moieties—the 1,3-benzodioxole group and the 1,2,4-triazine-3-thiol core—and integrating best practices from established laboratory safety guidelines.[1][2][3][4]

The primary directive for handling this and any novel compound is to treat it as hazardous until proven otherwise.[5] This protocol is designed to empower researchers to manage waste streams safely, protect themselves and their colleagues, and ensure environmental compliance.

Hazard Assessment: A Moiety-Based Approach

A thorough understanding of the potential risks is the foundation of safe disposal. The structure of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol suggests a combination of hazards derived from its two primary components.

  • 1,3-Benzodioxole Moiety: This functional group is a known structural alert. Data for the parent compound, 1,3-Benzodioxole, indicate several hazards:

    • Aquatic Toxicity: It is classified as very toxic to aquatic life.[6] This is a critical consideration, strictly prohibiting any form of drain or environmental disposal.[7][8]

    • Human Health: It is listed as harmful if swallowed or inhaled and causes skin and serious eye irritation.[6][9][10]

    • Flammability: While the target compound is likely a solid, the benzodioxole parent is a flammable liquid, suggesting thermal instability and potential for hazardous decomposition products.[6][9][10]

  • 1,2,4-Triazine-3-thiol Moiety: This nitrogen- and sulfur-containing heterocycle also contributes to the hazard profile:

    • Toxicity: Related triazole-thiol compounds are often harmful if swallowed and can cause eye irritation.[11][12]

    • Hazardous Decomposition: The presence of sulfur and nitrogen atoms means that upon combustion, toxic and irritating gases such as nitrogen oxides (NOx) and sulfur oxides (SOx) can be generated.[11] This necessitates disposal via controlled incineration at a licensed facility equipped with flue gas scrubbing.[7][13]

    • Reactivity: Thiol (-SH) groups can be reactive and may have a strong, unpleasant odor.

A summary of the anticipated hazards is presented below.

Hazard CategoryAnticipated RiskRationale and Key Considerations
Acute Toxicity (Oral) Harmful if swallowed.[6][9][12]Based on both benzodioxole and triazole-thiol parent compounds. Do not eat, drink, or smoke when handling.[12]
Skin/Eye Irritation Causes skin and serious eye irritation.[6][11][14]Direct contact should be avoided through proper PPE.
Environmental Hazard Very toxic to aquatic life.[6][8]Strictly no drain disposal. Prevent any release into the environment.
Reactivity Potentially reactive; produces toxic fumes upon combustion.[11]Avoid mixing with strong oxidizing agents.[11] Disposal must be handled by facilities capable of managing hazardous decomposition products.

Operational Plan: From Benchtop to Final Disposal

This section outlines the procedural, step-by-step guidance for managing waste containing 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

Required Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure.

PPE ItemSpecificationsPurpose
Eye Protection Chemical safety goggles or a face shield.[15]Protects against splashes and solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[16]Inspect gloves before use and use proper removal technique to avoid skin contact.[16]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for handling small quantities of solids in a well-ventilated area. Use a certified respirator if creating dust or aerosols.Handle within a certified chemical fume hood to ensure adequate ventilation.[13]
Waste Collection and Segregation Protocol

Proper segregation at the point of generation is essential for safe and compliant disposal.[2][3]

  • Designate a Waste Container: Use a chemically compatible, sealable container for all waste contaminated with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The original chemical container is often the best option for surplus material.[5]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-reclaimable product, contaminated consumables (e.g., weigh boats, gloves, paper towels), and spill cleanup materials in a designated solid waste container.[1]

    • Liquid Waste: Collect contaminated solvents (e.g., from reaction workups or rinsing) in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's safety office.[2]

  • Labeling is Critical: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol".

    • The approximate concentration and quantity.

    • Associated hazards (e.g., "Toxic," "Environmental Hazard").[1]

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3] Ensure it is stored away from incompatible materials.

Spill Management

Immediate and correct response to a spill minimizes exposure and environmental impact.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Control and Contain: For small spills of solid material, prevent further dispersal.

  • Clean-Up:

    • Wear the appropriate PPE as detailed in section 2.1.

    • Gently sweep up the solid material using a dustpan and brush or absorbent pads, avoiding the creation of dust.[12][14]

    • Place all contaminated materials into the designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), and wipe with paper towels. Place the used towels in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

G Disposal Workflow for 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol Start Waste Generated WasteType Identify Waste Type Start->WasteType Spill Accidental Spill WasteType->Spill Emergency Routine Routine Disposal (Solid or Liquid) WasteType->Routine Planned SpillProtocol Follow Spill Management Protocol (Section 2.3) Spill->SpillProtocol Containerize Containerize & Label Waste (Section 2.2) Routine->Containerize SpillProtocol->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS Contact EHS for Pickup Store->EHS Decon Decontaminate Glassware & Dispose of Empty Containers (Section 3.1) EHS->Decon

Caption: Decision workflow for handling and disposing of waste.

Empty Container Disposal

The original chemical container is not "empty" until properly decontaminated.[5]

  • Triple Rinse: The EPA identifies certain chemicals as "Acutely Hazardous" or "P-list". While this compound is not explicitly listed, a cautious approach is warranted. Empty containers must be triple rinsed with a solvent suitable for removing the chemical residue (e.g., acetone or ethanol).[2][5]

  • Collect Rinsate: The solvent rinsate from this procedure is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[5]

  • Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[1][4]

  • Final Disposal: Once triple-rinsed and defaced, the container may be disposed of in the appropriate glass or plastic recycling bin, as per institutional guidelines.[1][4]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is not merely a procedural task but a critical component of responsible scientific research. By understanding the potential hazards based on its chemical structure, implementing rigorous operational controls, and adhering to established disposal workflows, researchers can protect themselves, their community, and the environment. Always consult your institution's Environmental Health & Safety office for specific guidance and to arrange for the final disposal of chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • SAFETY DATA SHEET (alpha-Methyl-1,3-benzodioxole-5-propionaldehyde). Aromatic Fragrances International. [Link]

  • SAFETY DATA SHEET (1H-1,2,4-Triazole-3-thiol). Watson International Ltd. [Link]

  • 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. PubChem, National Center for Biotechnology Information. [Link]

  • 4-((1,3-BENZODIOXOL-5-YLMETHYL)AMINO)-5-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. NextSDS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 2
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
© Copyright 2026 BenchChem. All Rights Reserved.